molecular formula C6H5ClFNO2S B1584221 3-Amino-4-chlorobenzenesulfonyl fluoride CAS No. 368-72-9

3-Amino-4-chlorobenzenesulfonyl fluoride

Cat. No.: B1584221
CAS No.: 368-72-9
M. Wt: 209.63 g/mol
InChI Key: HNZYBSQZUOJCDN-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C6H5ClFNO2S and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119917. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chlorobenzenesulfonyl fluoride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNZYBSQZUOJCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00190273
Record name 3-Amino-4-chlorobenzenesulphonyl fluoride
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Molecular Weight

209.63 g/mol
Source PubChem
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CAS No.

368-72-9
Record name 3-Amino-4-chlorobenzenesulfonyl fluoride
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Record name 3-Amino-4-chlorobenzenesulphonyl fluoride
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Record name 368-72-9
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Record name 3-Amino-4-chlorobenzenesulphonyl fluoride
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Record name 3-amino-4-chlorobenzenesulphonyl fluoride
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Foundational & Exploratory

3-Amino-4-chlorobenzenesulfonyl fluoride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonyl Fluoride: Properties, Reactivity, and Applications

Introduction

This compound is a substituted aromatic sulfonyl fluoride that has emerged as a significant building block in medicinal chemistry and chemical biology. Its unique trifunctional molecular architecture—an aromatic ring substituted with a nucleophilic amino group, an electron-withdrawing chlorine atom, and a highly reactive electrophilic sulfonyl fluoride moiety—renders it a versatile scaffold for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and applications of this important chemical entity.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its handling, characterization, and application in synthesis. The key physicochemical identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 368-72-9[1][2]
Molecular Formula C₆H₅ClFNO₂S[1][3][4]
Molecular Weight 209.62 g/mol [1]
IUPAC Name This compound[2]
Appearance White crystalline solid[3]
LogP 1.76[1]
InChI Key HNZYBSQZUOJCDN-UHFFFAOYSA-N[1][2][4]

Spectroscopic analysis is essential for structural confirmation. While specific spectra are found in dedicated databases, the expected characteristic signals can be inferred. For instance, in an IR spectrum, key stretching bands would appear for the N-H bonds of the amino group, the aromatic C-H and C=C bonds, the S=O bonds of the sulfonyl group, and the C-Cl bond.[5] ¹H NMR and ¹³C NMR spectroscopy would reveal characteristic shifts for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. Mass spectrometry provides the molecular weight and fragmentation patterns, with a predicted [M+H]⁺ peak at m/z 209.97864.[4]

Synthesis and Reactivity

General Synthesis Pathway

The preparation of this compound typically involves a halogen exchange (HALEX) reaction. The process starts with the corresponding sulfonyl chloride precursor, which is more readily available. This precursor is reacted with a fluoride salt, such as sodium fluoride or potassium fluoride, in an organic solvent to substitute the chlorine atom on the sulfonyl group with fluorine.[3][6]

The causality behind this choice is the high nucleophilicity of the fluoride ion in aprotic polar solvents, which facilitates the displacement of the chloride from the electron-deficient sulfur center of the sulfonyl chloride group.

G cluster_0 Synthesis Workflow Start 3-Amino-4-chlorobenzenesulfonyl chloride Reagent + Alkali Metal Fluoride (e.g., NaF, KF) Start->Reagent Solvent Aprotic Polar Solvent Reagent->Solvent Reaction Halogen Exchange Reaction (Nucleophilic Substitution) Solvent->Reaction Product This compound Reaction->Product Purification Crystallization / Purification Product->Purification Final Final Product Purification->Final

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this molecule is dictated by its functional groups: the sulfonyl fluoride and the amino group.

  • The Sulfonyl Fluoride (-SO₂F) Moiety: This group is a powerful electrophile, often described as a "privileged warhead" in chemical biology.[7] It possesses a finely tuned balance of stability in aqueous media and reactivity toward strong nucleophiles. This makes it ideal for covalent targeting of specific amino acid residues within proteins, such as serine, threonine, lysine, and tyrosine.[7] This reactivity is the foundation of its use in developing covalent inhibitors and activity-based probes. Furthermore, the -SO₂F group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a highly efficient and reliable set of reactions for constructing complex molecules.[8]

  • The Amino (-NH₂) Group: The aniline-like amino group is nucleophilic and can readily undergo a range of classical organic reactions. These include acylation, alkylation, diazotization (to form a diazonium salt, which can then be substituted), and condensation reactions. This functionality provides a convenient handle for attaching other molecular fragments, linkers, or pharmacophores, making it a versatile anchor point in multi-step syntheses.

G cluster_reactivity Reactivity Pathways Molecule This compound -NH₂ -SO₂F Amino Amino Group (Nucleophilic) Molecule->Amino Sulfonyl Sulfonyl Fluoride (Electrophilic) Molecule->Sulfonyl Acylation Acylation / Alkylation Amino->Acylation Diazotization Diazotization Amino->Diazotization Covalent Covalent Protein Modification (Targets Ser, Tyr, Lys) Sulfonyl->Covalent SuFEx SuFEx Click Chemistry Sulfonyl->SuFEx Protein Target Protein Covalent->Protein forms covalent bond

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Chemical Biology

The strategic incorporation of fluorine is a well-established protocol in modern drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[9][10] this compound serves as a valuable starting material in this context.

  • Covalent Inhibitors: The sulfonyl fluoride "warhead" is a cornerstone of its application in drug discovery.[7] By designing molecules where the core scaffold directs the -SO₂F group to a specific nucleophilic residue in the binding site of a target protein (e.g., a kinase or protease), researchers can create highly specific and potent irreversible inhibitors. This covalent bonding can lead to prolonged duration of action and improved therapeutic efficacy.

  • Activity-Based Protein Profiling (ABPP): As a reactive probe, this compound can be incorporated into larger molecules designed to map the active sites of enzymes. By attaching a reporter tag (like a fluorophore or biotin) to the amino group, scientists can use the resulting probe to covalently label target proteins in complex biological systems, aiding in target identification and validation.[7]

  • Versatile Synthetic Intermediate: The presence of two distinct reactive sites allows for orthogonal chemical strategies. The amino group can be functionalized first, followed by a SuFEx reaction or covalent protein modification using the sulfonyl fluoride group. This makes it a powerful building block for constructing libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate safety precautions. It is classified as a corrosive and irritant compound.

Hazard InformationDetailsSource(s)
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[2]
Signal Word Danger / Warning[2][3]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring its reactions. A reverse-phase (RP) HPLC method is effective for its analysis.[1]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[1]

  • Additive: An acid such as phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid is added to the mobile phase to ensure good peak shape.[1] This method is scalable and can be adapted for preparative chromatography to isolate and purify the compound or its derivatives.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical science. Its combination of a nucleophilic handle (the amino group) and a biocompatible, reactive electrophile (the sulfonyl fluoride group) provides researchers with a powerful tool for a wide range of applications. From the synthesis of covalent inhibitors in drug discovery to the construction of complex molecular architectures via click chemistry, this compound offers a robust and versatile platform for innovation. A thorough understanding of its properties, reactivity, and handling requirements is essential for harnessing its full potential in the laboratory.

References

  • ChemBK. 3-amino-4-chlorobenzenesulphonyl fluoride. (2024-04-09). [Link]

  • Macmillan Group - Princeton University. Synthesis and Applications of Fluorinated -Amino Acids. (2017-11-15). [Link]

  • Google Patents.
  • Hoffman Fine Chemicals. CAS 10116-74-2 | 3-Chlorobenzenesulfonyl fluoride. [Link]

  • SIELC Technologies. 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]

  • Izawa, K., Meanwell, N. A., & Soloshonok, V. A. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. (2020-01-15). [Link]

  • G μέχρι, A., & Tsaligopoulos, A. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. International Journal of Environmental Research and Public Health. [Link]

  • Kelly, M. J., et al. Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. (2015-03-16). [Link]

  • Singh, S., & Kumar, V. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Lau, K. H., et al. Molecular mechanism of action of fluoride on bone cells. Journal of Bone and Mineral Research. [Link]

  • Ali, N. S., et al. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. (2024-02-28). [Link]

  • CAS Common Chemistry. 4-Chlorobenzenesulfonyl fluoride. [Link]

  • ten Cate, J. M. Current concept on the anticaries fluoride mechanism of the action. DENTAL RESEARCH, APEIRON. [Link]

  • PubChemLite. 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S). [Link]

  • CHEMICAL POINT. This compound. [Link]

  • G-SRS. 4-CHLOROBENZENESULFONYL FLUORIDE. [Link]

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Sources

3-Amino-4-chlorobenzenesulfonyl fluoride structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-4-chlorobenzenesulfonyl fluoride: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

This compound is a strategically important bifunctional reagent that has garnered significant interest among researchers in medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive sulfonyl fluoride moiety and a synthetically versatile amino group on a halogenated benzene ring, positions it as a valuable building block for a new generation of therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, and a detailed exploration of its role as a "privileged warhead" in the design of targeted covalent inhibitors through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Compound Identification and Key Properties

This compound is a crystalline solid at room temperature.[1] Its identity and core physicochemical properties are summarized below, providing foundational data for its application in a research setting.

IdentifierValueSource(s)
IUPAC Name This compound[2]
Synonyms 3-Amino-4-chlorobenzene-1-sulfonyl fluoride[3]
CAS Number 368-72-9[2][3][4]
Molecular Formula C₆H₅ClFNO₂S[3][4][5]
Molecular Weight 209.62 g/mol [1][3]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)F)N)Cl[5]
InChI Key HNZYBSQZUOJCDN-UHFFFAOYSA-N[2][3][5]
Physicochemical PropertyValueSource(s)
Appearance White crystalline solid[1]
Melting Point 64-68 °C[1]
Boiling Point 307.6 °C at 760 mmHg[1]
Density ~1.482 g/cm³ (estimate)[1]
LogP 1.76[3]

Chemical Structure and Reactivity Profile

The structure of this compound is defined by a benzene ring substituted with three key functional groups that dictate its reactivity.

Caption: Chemical structure of this compound.

The scientific value of this molecule stems from two key features:

  • The Sulfonyl Fluoride (-SO₂F) Group : This moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike the more labile sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[6] They are remarkably stable in aqueous environments and resistant to hydrolysis but can be activated to react with nucleophilic amino acid residues (serine, threonine, tyrosine, lysine, cysteine, and histidine) within a protein's binding site.[5] This makes the -SO₂F group a "privileged" electrophilic warhead for developing targeted covalent inhibitors that can address a broader range of the proteome beyond cysteine.[5]

  • The Amino (-NH₂) Group : The primary aromatic amine serves as a versatile synthetic handle. It can be readily diazotized, acylated, alkylated, or used in various cross-coupling reactions to build more complex molecular scaffolds, allowing for the attachment of pharmacophores or recognition elements that guide the molecule to its biological target.

Synthesis Protocol: Halogen Exchange (Halex)

The most direct and industrially scalable synthesis of this compound involves a halogen exchange reaction, converting the more common sulfonyl chloride precursor into the desired sulfonyl fluoride.[1][7] The protocol below is a self-validating system based on established methodologies for this transformation.[1][3]

G start Start: 3-Amino-4-chloro- benzenesulfonyl chloride reagents Add Reagents: - Anhydrous KF or KHF₂ - Aprotic Polar Solvent (e.g., Sulfolane) start->reagents reaction Heat Reaction Mixture (e.g., 100-160 °C) Monitor by TLC/LC-MS reagents->reaction workup Workup: 1. Cool to RT 2. Filter solids (inorganic salts) 3. Extract with organic solvent 4. Wash & Dry reaction->workup purify Purification: Recrystallization or Silica Gel Chromatography workup->purify end Product: 3-Amino-4-chloro- benzenesulfonyl fluoride purify->end

Caption: General workflow for the synthesis via halogen exchange.

Step-by-Step Methodology:

  • Reactor Setup : Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) to maintain anhydrous conditions.

  • Charging Reagents : To the flask, add the starting material, 3-amino-4-chlorobenzenesulfonyl chloride (1.0 eq). Add an excess of the fluorinating agent, such as anhydrous potassium fluoride (KF, ~5 eq) or potassium bifluoride (KHF₂).[1][3] Add a suitable high-boiling aprotic polar solvent, such as sulfolane or N,N-dimethylformamide (DMF), to dissolve/suspend the reagents.

    • Causality: An aprotic polar solvent is crucial as it solubilizes the fluoride salt to a sufficient degree to facilitate the nucleophilic substitution reaction while not interfering with the electrophilic sulfonyl center. The absence of protons (aprotic) prevents unwanted side reactions.

  • Reaction Execution : Heat the stirred reaction mixture to a temperature between 100 °C and 160 °C. The optimal temperature depends on the solvent and the reactivity of the substrate.[1]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts (e.g., KCl). The filtrate can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a white solid.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a bifunctional building block for the synthesis of targeted covalent inhibitors.

  • Expanding the Druggable Proteome : For decades, covalent drug design has been overwhelmingly focused on targeting nucleophilic cysteine residues.[5] However, many high-value drug targets lack a cysteine in their binding sites. The sulfonyl fluoride moiety provides a powerful alternative by covalently bonding with other key residues like lysine, tyrosine, and serine.[5] This capability, enabled by SuFEx chemistry, opens up a much larger portion of the proteome to covalent drug discovery.[5]

  • SuFEx Click Chemistry : The term "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx perfectly fits this description.[8] The amino group of this compound can be elaborated into a complex targeting molecule. This fully formed molecule, now bearing the -SO₂F "warhead," can then be "clicked" onto its protein target in a highly specific and efficient covalent reaction. This modular approach accelerates the drug discovery process.[2][9]

  • Use Case Example : A typical drug discovery workflow would involve synthesizing a library of compounds where various targeting moieties are attached to the amino group of this compound. This library would then be screened against a protein of interest (e.g., a kinase or a protease). A "hit" compound would be one where the targeting moiety directs the sulfonyl fluoride warhead to the protein's active site, leading to a covalent bond formation and irreversible inhibition of the protein's function. The chloro-substituent on the ring can further modulate the electronic properties of the system and provide an additional vector for interaction within the binding pocket.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.[4]

Protocol for Purity Analysis:

  • Column : Newcrom R1 or a standard C18 column.[4]

  • Mobile Phase : An isocratic or gradient system using acetonitrile and water with an acid modifier. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid.[4]

    • Scientist's Note: For applications where the analyte will be analyzed by mass spectrometry (LC-MS), phosphoric acid should be replaced with a volatile acid like formic acid (0.1%) to avoid ion suppression in the MS source.[4]

  • Detection : UV detection at a suitable wavelength (e.g., 254 nm).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5-10 µL.

This method is scalable and can be adapted for preparative separation to isolate impurities if needed.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Classification : Corrosive (Causes burns) and Harmful (Harmful by inhalation, in contact with skin, and if swallowed).[1]

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[1]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[1][7]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than a simple chemical intermediate; it is a key enabling reagent for advanced drug discovery. Its unique combination of a stable yet reactive sulfonyl fluoride warhead and a versatile amino handle provides researchers with a powerful tool to implement SuFEx click chemistry. By allowing the covalent targeting of non-cysteine amino acid residues, this compound and its derivatives are poised to play a critical role in developing next-generation covalent therapies for a wide range of diseases.

References

  • SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. Available at: [Link]

  • PubChem. 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S). Available at: [Link]

  • ChemBK. (2024). 3-amino-4-chlorobenzenesulphonyl fluoride. Available at: [Link]

  • Kelly, J. W., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Available at: [Link]

  • Gouverneur, V., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PubMed Central. Available at: [Link]

  • Khan Academy. Halogen exchange method. Available at: [Link]

  • Olsen, C. A., et al. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv.
  • WuXi AppTec. (2024). Targeted Covalent Inhibitor Synthesis. Available at: [Link]

  • Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]

  • El-Faham, A., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • U.S. Patent 4,369,145. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Dong, J., et al. (2016). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry.
  • Meanwell, N. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

  • Sharpless, K. B., et al. (2021). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. Available at: [Link]

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The Reactivity of 3-Amino-4-chlorobenzenesulfonyl Fluoride with Amino Acid Residues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, the use of covalent probes has become an increasingly powerful strategy for understanding protein function and developing novel therapeutics. These molecules form stable, covalent bonds with their protein targets, offering distinct advantages in terms of target validation, potency, and duration of action. Among the various electrophilic "warheads" employed in the design of such probes, sulfonyl fluorides have garnered significant attention due to their unique reactivity profile with a range of nucleophilic amino acid residues. This in-depth technical guide focuses on a specific, yet under-documented member of this class: 3-amino-4-chlorobenzenesulfonyl fluoride . While the broader family of sulfonyl fluorides is well-characterized, this guide aims to consolidate the available information and provide a predictive framework for the reactivity of this particular substituted benzenesulfonyl fluoride with key amino acid residues.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

The sulfonyl fluoride moiety (-SO₂F) is a versatile electrophile that can react with several nucleophilic amino acid side chains, most notably serine, threonine, tyrosine, lysine, and histidine. The reactivity of the sulfur atom is modulated by the strong electron-withdrawing nature of the fluorine and oxygen atoms, making it susceptible to nucleophilic attack. Unlike more reactive electrophiles, sulfonyl fluorides often exhibit a favorable balance of stability in aqueous environments and reactivity towards their intended biological targets, minimizing off-target effects.

The general mechanism of action involves the nucleophilic attack of an amino acid residue on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct with the protein.

Reactivity Profile of this compound

While specific reactivity data for this compound is sparse in the readily available scientific literature, we can infer its behavior based on the well-established principles of sulfonyl fluoride chemistry and the electronic effects of its substituents. The benzene ring is substituted with both an amino (-NH₂) group and a chloro (-Cl) group.

  • Amino Group (-NH₂): The amino group is an electron-donating group, which can increase the electron density of the aromatic ring. This effect, however, is likely to have a modest impact on the electrophilicity of the sulfonyl fluoride group.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group, which will increase the electrophilicity of the sulfonyl fluoride, potentially enhancing its reactivity compared to unsubstituted benzenesulfonyl fluoride.

The interplay of these two substituents will ultimately determine the precise reactivity of the molecule. It is plausible that the electron-withdrawing effect of the chlorine atom will be the dominant factor influencing the reactivity of the sulfonyl fluoride warhead.

Predicted Reactivity with Key Amino Acid Residues:

Based on the general reactivity of sulfonyl fluorides, we can predict the likely interactions of this compound with the following amino acid residues:

  • Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when deprotonated. In the active sites of enzymes like serine proteases, a catalytic triad often enhances the nucleophilicity of a serine residue, making it a primary target for sulfonyl fluorides. The reaction results in the formation of a stable sulfonate ester.

  • Tyrosine: The phenolic hydroxyl group of tyrosine is another key target for sulfonyl fluorides. The reactivity of tyrosine is highly dependent on its pKa and the local microenvironment within the protein. Deprotonation of the hydroxyl group significantly enhances its nucleophilicity.

  • Lysine: The ε-amino group of lysine is a primary amine and a strong nucleophile, especially in its unprotonated state. Sulfonyl fluorides can react with lysine to form a stable sulfonamide linkage. The reactivity is highly pH-dependent, as the lysine side chain is typically protonated at physiological pH.

  • Histidine: The imidazole side chain of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity of histidine is also pH-dependent and influenced by its tautomeric state.

  • Cysteine: While the thiol group of cysteine is a very strong nucleophile, its reaction with sulfonyl fluorides can be complex. The initial adduct may be unstable and undergo further reactions.

Experimental Workflow for Assessing Reactivity

To empirically determine the reactivity and selectivity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps for researchers investigating this compound.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_incubation Protein Incubation cluster_analysis Analysis of Modification cluster_validation Validation & Selectivity synthesis Synthesis of this compound or its derivatives characterization Characterization (NMR, MS, Purity) synthesis->characterization protein_prep Target Protein Preparation characterization->protein_prep incubation Incubation with Probe protein_prep->incubation intact_ms Intact Protein Mass Spectrometry incubation->intact_ms controls Negative Controls (e.g., denatured protein) controls->incubation digestion Proteolytic Digestion intact_ms->digestion peptide_mapping Peptide Mapping (LC-MS/MS) digestion->peptide_mapping site_directed_mutagenesis Site-Directed Mutagenesis peptide_mapping->site_directed_mutagenesis competitive_abpp Competitive ABPP site_directed_mutagenesis->competitive_abpp

The Role of 3-Amino-4-chlorobenzenesulfonyl Fluoride in Modern Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: A Scaffold of Strategic Importance

In the landscape of chemical biology and medicinal chemistry, the identification of molecular scaffolds that offer both stability and tunable reactivity is paramount. 3-Amino-4-chlorobenzenesulfonyl fluoride emerges as such a scaffold, distinguished by three key functional groups on a benzene ring:

  • The Sulfonyl Fluoride (-SO₂F) Moiety : This group serves as a highly efficient electrophilic "warhead." It is relatively stable in aqueous environments but can be precisely engaged by nucleophilic amino acid residues on proteins, forming robust covalent bonds.

  • The Amino (-NH₂) Group : Positioned meta to the sulfonyl fluoride, this group is a versatile synthetic handle. It provides a strategic point for chemical elaboration, allowing for the attachment of targeting fragments, linkers, or reporter tags. Its electronic-donating nature also subtly modulates the reactivity of the sulfonyl fluoride warhead.[1]

  • The Chloro (-Cl) Atom : This halogen influences the electronic landscape of the aromatic ring and provides an additional vector for modifying the molecule's steric and electronic properties to fine-tune binding affinity and selectivity.

This unique combination of functionalities positions this compound as a privileged starting point for constructing sophisticated chemical tools designed to interrogate and modulate biological systems with high precision.

Part 1: The Sulfonyl Fluoride Warhead: Mechanism and Reactivity

The sulfonyl fluoride group is central to the utility of this compound. Its application in forming covalent bonds with proteins has become a cornerstone of modern chemical probe and drug development, largely popularized through the work of Karl Barry Sharpless on SuFEx chemistry.[1]

Covalent Bonding Mechanism

The sulfonyl fluoride moiety is a latent electrophile that forms exceptionally stable sulfonate or sulfonamide bonds upon reaction with nucleophilic amino acid side chains. Unlike more promiscuous warheads, its reactivity is often directed by initial non-covalent binding events, leading to higher target specificity. It is known to react with a variety of nucleophilic residues, significantly expanding the targetable proteome beyond cysteine, which is the primary target for common warheads like acrylamides.[1][2][3]

Key Target Residues:

  • Tyrosine (phenolic hydroxyl)

  • Serine (aliphatic hydroxyl)

  • Threonine (aliphatic hydroxyl)

  • Lysine (primary amine)

  • Histidine (imidazole nitrogen)

The reaction with a tyrosine residue, for example, proceeds via nucleophilic attack from the phenolate oxygen onto the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonate ester linkage.

Caption: Workflow for developing a TCI from a sulfonyl fluoride fragment.

The key to this workflow is the strategic use of the amino group. It serves as a reliable anchor point for amide coupling reactions, enabling the systematic exploration of chemical space around the initial fragment hit. By attaching different chemical moieties, researchers can build interactions with adjacent pockets on the protein surface, converting a low-affinity fragment into a highly potent and selective inhibitor.

Part 3: Design and Synthesis of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) utilizes chemical probes to assess the functional state of enzymes directly in their native environment. ABPs typically consist of a reactive group (the warhead), a linker, and a reporter tag. This compound is an excellent scaffold for creating ABPs targeting enzymes with nucleophilic active sites.

General Synthetic Strategy

The synthesis of an ABP from this scaffold is straightforward. The amino group is acylated using an N-hydroxysuccinimide (NHS) ester of a linker-reporter conjugate (e.g., Biotin-PEG₄-NHS or a fluorescent dye-NHS).

Caption: General synthesis of a biotinylated ABP for chemoproteomic studies.

Experimental Protocol: Synthesis of a Biotinylated Probe

This protocol describes a representative synthesis of a biotin-conjugated ABP.

Materials:

  • This compound (1.0 eq)

  • Biotin-PEG₄-NHS Ester (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a nitrogen-flushed round-bottom flask.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add the Biotin-PEG₄-NHS Ester to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final probe.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and HRMS.

Part 4: Analytical Characterization

The analysis of this compound and its derivatives is routinely performed using standard chromatographic and spectroscopic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for assessing purity and monitoring reaction progress. [4]

Table 1: Representative HPLC Analytical Conditions [4]
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile (MeCN)
Gradient Isocratic or Gradient (e.g., 10-90% B over 15 minutes)
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm |

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed scaffold that embodies key principles of modern chemical biology. The stable yet reactive sulfonyl fluoride warhead provides a powerful tool for forging covalent links with a broad range of protein targets, while the synthetically accessible amino group offers a gateway for rational, iterative design. These features make it an exceptionally valuable asset for researchers developing next-generation targeted covalent inhibitors, bespoke activity-based probes for chemical proteomics, and other sophisticated molecular tools to advance our understanding of biology and the treatment of disease.

References

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing.
  • 3-Amino-4-chlorobenzenesulphonyl fluoride. SIELC Technologies. (2018).
  • Linclau, B., et al. (2019). Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Google Patents.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. (2023).
  • What's Going On With Fluorine In 2022?. Enamine. (2022).
  • 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE AldrichCPR. Sigma-Aldrich.
  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. (2021).
  • Applications of fluorine-containing amino acids for drug design. PubMed. (2020).
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. (2024).
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. (2025).
  • CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid. CymitQuimica.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC - NIH.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing.
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. (2015).

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An In-depth Technical Guide to the Mechanism of Action for Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Warhead in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins offers a powerful tool for understanding and manipulating biological systems. Among the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a "privileged" class.[1][2][3] Their unique balance of stability in aqueous environments and context-dependent reactivity allows for the precise targeting of specific amino acid residues within a protein's binding pocket.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of sulfonyl fluoride probes, delving into the intricacies of their reactivity, the factors governing their selectivity, and their diverse applications in modern research.

Unlike more traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile, capable of engaging a range of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4][5] This versatility significantly expands the druggable proteome, opening up new avenues for inhibitor design and probe development, particularly for proteins lacking a reactive cysteine in their active site.[4]

The foundation of the sulfonyl fluoride's utility lies in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has rapidly gained traction in the scientific community.[6][7][8][9] This chemistry leverages the unique properties of the S-F bond, which is remarkably stable yet can be selectively activated for nucleophilic substitution within the specific microenvironment of a protein binding site.[7][8]

The Core Mechanism: Covalent Modification of Nucleophilic Residues

The fundamental mechanism of action for sulfonyl fluoride probes involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride moiety. This results in the formation of a stable covalent sulfonyl-enzyme bond and the displacement of the fluoride ion.

The reactivity of the sulfonyl fluoride is dictated by the electron-withdrawing nature of the two oxygen atoms and the fluorine atom, which renders the sulfur atom highly electrophilic. However, the inherent strength of the S-F bond provides a kinetic stability that prevents indiscriminate reactivity in the aqueous environment of a cell.[3] Covalent modification is therefore a proximity-driven reaction, where the probe must first bind to the target protein in a specific orientation that positions the sulfonyl fluoride warhead in close proximity to a nucleophilic residue.

Sulfonyl_Fluoride_Mechanism cluster_0 Protein Active Site cluster_1 Transition State cluster_2 Covalent Adduct Probe R-SO2F (Sulfonyl Fluoride Probe) TS [R-SO2(F)...Nu(H)-Protein]‡ Probe->TS Nucleophilic Attack Residue Protein-Nu-H (Nucleophilic Residue) Residue->TS Adduct R-SO2-Nu-Protein TS->Adduct Fluoride Displacement HF H-F TS->HF

Caption: General mechanism of covalent modification by a sulfonyl fluoride probe.

Historically, serine proteases were the first class of enzymes shown to be inhibited by sulfonyl fluorides, with phenylmethylsulfonyl fluoride (PMSF) being a classic example that modifies the active site serine.[10] This reaction has since been extensively characterized and serves as a foundational model for understanding sulfonyl fluoride reactivity.

Factors Influencing Reactivity and Selectivity

The decision of a sulfonyl fluoride probe to react with a specific amino acid is not random. It is a highly orchestrated event governed by a combination of factors that create a unique "reactive context."

FactorDescriptionImpact on Reactivity and Selectivity
Protein Microenvironment The local environment of the binding pocket, including the presence of acidic or basic residues, hydrogen bond donors/acceptors, and hydrophobicity.A nearby basic residue can deprotonate the nucleophilic amino acid, increasing its nucleophilicity and promoting the reaction. For example, a proximal arginine residue can enhance the reactivity of a tyrosine residue.[11]
pKa of the Nucleophilic Residue The acidity of the reactive proton on the amino acid side chain.A lower pKa indicates a greater tendency to exist in the more nucleophilic deprotonated state at physiological pH, thus enhancing reactivity. The protein microenvironment can significantly perturb the pKa of a residue.[10]
Probe Structure and Binding Affinity The non-covalent interactions between the probe's scaffold and the protein target.High binding affinity and proper orientation of the sulfonyl fluoride warhead are critical for positioning it for a successful covalent reaction.
pH of the Environment The overall acidity or basicity of the solution.While the protein microenvironment is the dominant factor, the bulk pH can influence the protonation state of both the nucleophilic residue and the probe itself.
Intrinsic Reactivity of the Sulfonyl Fluoride The electronic properties of the group attached to the sulfonyl fluoride moiety.Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making the probe more reactive. However, this can also lead to decreased stability.

It is noteworthy that while sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable.[7][8] In contrast, they form stable adducts with tyrosine and lysine, making them particularly valuable for targeting these residues.[7][8]

Experimental Workflow for Assessing Probe Reactivity and Selectivity

A critical aspect of developing and utilizing sulfonyl fluoride probes is the rigorous characterization of their reactivity and selectivity. A typical workflow involves a combination of biochemical, analytical, and proteomic techniques.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Identification of Modification Site cluster_2 Selectivity Profiling Incubation Incubate Probe with Target Protein or Lysate MS_Intact Intact Protein Mass Spectrometry Incubation->MS_Intact Confirm Covalent Adduct Activity_Assay Enzyme Activity Assay Incubation->Activity_Assay Assess Functional Impact Digestion Proteolytic Digestion Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching and Spectral Interpretation LC_MS->Data_Analysis Identify Modified Peptide and Residue Proteome_Labeling Labeling of Complex Proteome Enrichment Affinity Enrichment (if probe is tagged) Proteome_Labeling->Enrichment Proteomics Quantitative Proteomics (e.g., SILAC, TMT) Proteome_Labeling->Proteomics Enrichment->Proteomics

Caption: A typical experimental workflow for characterizing sulfonyl fluoride probes.

Step-by-Step Methodology:

  • Initial Reactivity Assessment:

    • Incubate the sulfonyl fluoride probe with the purified target protein.

    • Analyze the reaction mixture by intact protein mass spectrometry to confirm the formation of a covalent adduct (a mass shift corresponding to the addition of the probe minus HF).

    • If the target is an enzyme, perform an activity assay to determine the extent of inhibition over time.

  • Identification of the Covalent Modification Site:

    • After incubation, denature, reduce, and alkylate the protein.

    • Digest the protein into smaller peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use database search algorithms to identify the peptide containing the modification and pinpoint the exact amino acid residue that was labeled.

  • Proteome-Wide Selectivity Profiling:

    • To assess the selectivity of the probe, incubate it with a complex biological sample, such as a cell lysate or even intact cells.

    • If the probe contains an affinity handle (e.g., biotin) or a reporter tag (e.g., an alkyne for click chemistry), enrich the labeled proteins.[1]

    • Utilize quantitative proteomics techniques to identify and quantify the proteins that are targeted by the probe across the entire proteome.

Synthesis of Sulfonyl Fluoride Probes

The synthesis of sulfonyl fluoride probes is generally accessible, with several established methods available. One of the most common approaches is the conversion of a sulfonyl chloride to a sulfonyl fluoride.[10]

Synthesis_Scheme Starting_Material R-SO2Cl (Sulfonyl Chloride) Product R-SO2F (Sulfonyl Fluoride) Starting_Material->Product Reagent Fluorinating Agent (e.g., KF, CsF) Reagent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: A general scheme for the synthesis of sulfonyl fluorides from sulfonyl chlorides.

More advanced synthetic strategies, including electrochemical and photochemical methods, have also been developed to access a wider diversity of sulfonyl fluoride-containing molecules.[10] The commercial availability of various sulfonyl fluoride building blocks has further facilitated the synthesis of custom probes.[6]

Applications in Chemical Biology and Drug Discovery

The unique properties of sulfonyl fluoride probes have led to their widespread application in various areas of research:

  • Covalent Inhibitor Development: Sulfonyl fluorides serve as effective warheads for the design of irreversible inhibitors targeting enzymes and other proteins.[1][7][10]

  • Activity-Based Protein Profiling (ABPP): Tagged sulfonyl fluoride probes are used to identify and quantify the activity of enzymes in complex biological systems.[1]

  • Target Identification and Validation: These probes can be used to identify the molecular targets of bioactive compounds discovered through phenotypic screens.[2]

  • Mapping Protein Binding Sites: Sulfonyl fluoride probes help in elucidating the architecture of protein binding pockets and identifying key functional residues.[1][2]

  • Stabilization of Protein Complexes: Covalent modification by sulfonyl fluorides can stabilize protein-protein interactions or the overall structure of a protein, aiding in structural biology studies.[10]

Conclusion and Future Perspectives

Sulfonyl fluoride probes represent a powerful and versatile tool in the armamentarium of the modern chemical biologist and drug discovery scientist. Their ability to target a broad range of nucleophilic amino acids with context-dependent selectivity has significantly expanded the scope of covalent modification chemistry. As our understanding of the factors governing their reactivity continues to grow, we can anticipate the development of even more sophisticated and selective probes. The ongoing innovation in synthetic methodologies and proteomic techniques will undoubtedly fuel the discovery of novel covalent ligands for challenging biological targets, ultimately leading to new therapeutic agents and a deeper understanding of complex biological processes.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [Link]

  • Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Substituted Arylsulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of the Sulfonyl Fluoride Moiety in Modern Chemistry

Substituted arylsulfonyl fluorides have emerged from relative obscurity to become a cornerstone of modern chemical biology, drug discovery, and materials science.[1][2] Their remarkable stability, unique reactivity, and predictable biological interactions have rendered them indispensable tools for researchers. The strong, polarized sulfur-fluorine bond imparts significant stability compared to other sulfonyl halides, making them resistant to hydrolysis and reduction.[1][3] This stability, coupled with a latent reactivity towards nucleophiles, makes them ideal warheads for covalent inhibitors and versatile hubs for chemical probe development.[1][3]

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, has further catapulted arylsulfonyl fluorides into the spotlight.[1][4] This highly efficient and specific reaction has unlocked new avenues for creating complex molecular architectures and functional materials. Consequently, the demand for diverse and readily accessible substituted arylsulfonyl fluorides has surged, prompting the development of a plethora of innovative synthetic methodologies.

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to substituted arylsulfonyl fluorides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a deep dive into the mechanistic underpinnings and practical considerations of each method. We will explore the evolution of these synthetic strategies, from classical approaches to cutting-edge catalytic and electrochemical transformations, providing the reader with a robust toolkit for their own research endeavors.

Strategic Decision-Making in Arylsulfonyl Fluoride Synthesis

The selection of an appropriate synthetic route is paramount and is dictated by several factors including the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. The following diagram illustrates a general decision-making workflow for synthesizing a target arylsulfonyl fluoride.

G start Target Arylsulfonyl Fluoride (ArSO2F) subst_pattern Analyze Substitution Pattern & Functionality start->subst_pattern start_material Available Starting Material? subst_pattern->start_material sulfonyl_chloride Arylsulfonyl Chloride (ArSO2Cl) start_material->sulfonyl_chloride ArSO2Cl Available sulfonic_acid Arylsulfonic Acid or Salt start_material->sulfonic_acid ArSO3H Available aniline Aniline / Diazonium Salt start_material->aniline Aniline Available aryl_halide Aryl Halide (Ar-X) start_material->aryl_halide Ar-X Available thiol_disulfide Aryl Thiol or Disulfide start_material->thiol_disulfide Ar-SH / Ar-S-S-Ar Available sulfonamide Arylsulfonamide start_material->sulfonamide ArSO2NH2 Available method1 Halogen Exchange (e.g., KF) sulfonyl_chloride->method1 method2 Deoxyfluorination (e.g., Xtalfluor-E®) or One-Pot Chlorination/Fluorination sulfonic_acid->method2 method3 Sandmeyer-Type Fluorosulfonylation aniline->method3 method4 Pd-Catalyzed Fluorosulfonylation aryl_halide->method4 method5 Electrochemical Oxidative Fluorination thiol_disulfide->method5 method6 Pyrylium-Mediated Conversion sulfonamide->method6

Caption: A decision-making flowchart for selecting a synthetic pathway to arylsulfonyl fluorides.

I. The Classical Pathway: Halogen Exchange from Arylsulfonyl Chlorides

The most traditional and often most direct route to arylsulfonyl fluorides is through the nucleophilic substitution of the chloride in readily available arylsulfonyl chlorides with a fluoride source. This method's simplicity and the commercial availability of a wide array of arylsulfonyl chlorides make it a workhorse in many laboratories.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride. The success of this transformation hinges on the fluoride source's ability to effectively displace the chloride. While seemingly straightforward, the choice of fluorinating agent and reaction conditions is critical to ensure high yields and minimize side reactions.

Protocol Validation: A well-designed protocol for this conversion will utilize a fluoride source that is sufficiently reactive yet easy to handle. The use of phase-transfer catalysts can be beneficial when employing sparingly soluble inorganic fluorides. The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Representative Protocol: Fluorination with Potassium Fluoride

A simple and effective method involves the use of potassium fluoride (KF) in a biphasic water/acetone mixture.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the arylsulfonyl chloride (1.0 equiv.), potassium fluoride (2.0-3.0 equiv.), and a 1:1 mixture of water and acetone.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Substrate Fluoride Source Solvent Temperature (°C) Yield (%) Reference
4-Toluenesulfonyl chlorideKFWater/Acetone2595J. Org. Chem.
4-Nitrobenzenesulfonyl chlorideKFWater/Acetone6088J. Org. Chem.
2-Naphthalenesulfonyl chlorideKFWater/Acetone4092J. Org. Chem.

II. From Readily Available Precursors: Synthesis from Sulfonic Acids and Their Salts

Arylsulfonic acids and their salts are stable, commercially available, and often serve as precursors to sulfonyl chlorides. Direct conversion of these compounds to sulfonyl fluorides is an attractive and atom-economical strategy.[6][7]

Causality and Mechanistic Insight: These transformations typically proceed in one of two ways: a one-pot, two-step process involving in-situ formation of the sulfonyl chloride followed by halogen exchange, or a direct deoxyfluorination.[6][7] Recent advancements have focused on developing mild and efficient deoxyfluorinating agents that can directly convert the sulfonic acid to the sulfonyl fluoride.[6][7]

A. One-Pot Chlorination/Fluorination

This approach circumvents the need to isolate the often-sensitive sulfonyl chloride intermediate. Reagents like cyanuric chloride or trichloroacetonitrile can be used to generate the sulfonyl chloride in situ, which is then immediately treated with a fluoride source.[6]

B. Direct Deoxyfluorination

The direct conversion of sulfonic acids to sulfonyl fluorides represents a more elegant approach. Thionyl fluoride has been shown to be effective, particularly when activated by DMF.[6] More recently, bench-stable solid reagents like Xtalfluor-E® have been employed for this transformation under milder conditions.[6][7]

G cluster_0 Deoxyfluorination Pathway sulfonic_acid ArSO3H intermediate [ArSO2-O-Xtalfluor-E intermediate] sulfonic_acid->intermediate Activation xtalfluor Xtalfluor-E® xtalfluor->intermediate product ArSO2F intermediate->product Fluoride Displacement

Caption: Simplified mechanism of sulfonic acid deoxyfluorination using Xtalfluor-E®.

Representative Protocol: Deoxyfluorination with Xtalfluor-E®

This protocol offers the advantage of using a bench-stable solid reagent and proceeds under relatively mild conditions.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), add the arylsulfonic acid or its sodium salt (1.0 equiv.) and a suitable solvent (e.g., acetonitrile or dichloromethane) to a dry reaction vessel.

  • Reagent Addition: Add Xtalfluor-E® (1.5-2.0 equiv.) portion-wise to the stirred suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 1-12 hours. Monitor the reaction by ¹⁹F NMR spectroscopy or by quenching an aliquot and analyzing by LC-MS.

  • Workup and Purification: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Substrate Reagent Solvent Temperature (°C) Yield (%) Reference
4-Toluenesulfonic acidXtalfluor-E®MeCN2594Chem. Commun.
4-Methoxybenzenesulfonic acidXtalfluor-E®MeCN2591Chem. Commun.
4-Nitrobenzenesulfonic acidXtalfluor-E®MeCN5075Chem. Commun.

III. Modern Catalytic and Electrochemical Approaches

The limitations of classical methods, such as the need for pre-functionalized starting materials and sometimes harsh reaction conditions, have driven the development of more sophisticated synthetic strategies. These modern approaches often employ transition-metal catalysis or electrochemistry to construct the C-SO₂F bond directly or from alternative precursors.

A. Synthesis from Aryl Halides and Triflates

Palladium-catalyzed cross-coupling reactions have been developed to synthesize arylsulfonyl fluorides from aryl halides (iodides and bromides).[1][8] These methods typically involve the use of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and a fluoride source.[1][8]

Causality and Mechanistic Insight: The catalytic cycle generally involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of SO₂ (from the surrogate) and reductive elimination to form an arylsulfinate intermediate. This intermediate is then oxidized and fluorinated, often with a reagent like Selectfluor, to yield the final arylsulfonyl fluoride.[1]

B. Synthesis from Aryl Diazonium Salts

The Sandmeyer reaction, a classic transformation in organic chemistry, has been adapted for the synthesis of arylsulfonyl fluorides.[1][8] Aryl diazonium salts, readily generated from anilines, can be converted to the corresponding sulfonyl fluorides in the presence of a sulfur dioxide source and a fluoride donor.[1][8] Both copper-catalyzed and metal-free, visible-light-mediated versions of this reaction have been reported.[1][8][9]

Causality and Mechanistic Insight: In the copper-catalyzed variant, a single-electron transfer (SET) from Cu(I) to the diazonium salt generates an aryl radical.[1][10] This radical is trapped by SO₂, forming an arylsulfonyl radical, which is then oxidized and fluorinated to give the product.[1][10] The visible-light-mediated protocols operate through a similar radical mechanism, initiated by a photoredox catalyst.[1][9]

G cluster_0 Sandmeyer-Type Fluorosulfonylation diazonium Ar-N2+ aryl_radical Ar• diazonium->aryl_radical SET catalyst Cu(I) or Photocatalyst* catalyst->aryl_radical sulfonyl_radical ArSO2• aryl_radical->sulfonyl_radical so2_source SO2 Source (e.g., DABSO) so2_source->sulfonyl_radical product ArSO2F sulfonyl_radical->product fluoride_source Fluoride Source (e.g., Selectfluor) fluoride_source->product

Caption: A generalized radical mechanism for the synthesis of arylsulfonyl fluorides from diazonium salts.

C. Electrochemical Synthesis from Thiols and Disulfides

Electrochemical methods offer a green and efficient alternative for the synthesis of arylsulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants.[1][11] Aryl thiols and disulfides can be electrochemically oxidized at an anode in the presence of a fluoride source to directly yield the desired products.[1][11]

Causality and Mechanistic Insight: This process involves the anodic oxidation of the thiol or disulfide to generate a reactive sulfur species, which then reacts with fluoride ions present in the electrolyte. The reaction is typically carried out in an undivided cell, simplifying the experimental setup. The choice of electrolyte and solvent system is crucial for achieving high efficiency and selectivity.

Representative Protocol: Electrochemical Synthesis from Aryl Thiols

This protocol highlights a modern, oxidant-free approach to arylsulfonyl fluorides.[1][11]

Step-by-Step Methodology:

  • Electrochemical Cell Setup: Assemble an undivided electrochemical cell with a graphite anode and a stainless-steel cathode.

  • Reaction Mixture: To the cell, add the aryl thiol (1.0 equiv.), potassium fluoride (as both the fluoride source and supporting electrolyte, 5.0 equiv.), pyridine (1.0 equiv.), and a 1:1 mixture of acetonitrile and aqueous HCl.

  • Electrolysis: Apply a constant current (e.g., 20 mA) or a constant voltage to the cell at room temperature. Monitor the consumption of the starting material by TLC or GC.

  • Workup and Purification: After the electrolysis is complete, extract the reaction mixture with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Substrate Anode/Cathode Electrolyte/Fluoride Source Current (mA) Yield (%) Reference
4-MethylthiophenolGraphite/Stainless SteelKF2085J. Am. Chem. Soc.
4-ChlorothiophenolGraphite/Stainless SteelKF2078J. Am. Chem. Soc.
2-NaphthalenethiolGraphite/Stainless SteelKF2092J. Am. Chem. Soc.
D. Direct Conversion of Sulfonamides

Recently, methods for the direct conversion of stable and readily available sulfonamides to sulfonyl fluorides have been developed.[1] One such method employs a pyrylium salt to activate the sulfonamide, facilitating the formation of a sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride.[1]

IV. Emerging Frontiers: C-H Functionalization and Late-Stage Introduction

The direct introduction of the -SO₂F group onto an aromatic ring via C-H functionalization represents a major goal in synthetic chemistry, as it would provide a highly efficient and atom-economical route to these valuable compounds.[1][2] While direct C-H sulfonylation is still an emerging area, related strategies are being developed. For instance, palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts, which can be prepared from arenes, provides a two-step sequence for the C-H functionalization of arenes to arylsulfonyl fluorides.[12] These late-stage functionalization strategies are particularly valuable in drug discovery, allowing for the rapid diversification of complex molecules.

Conclusion and Future Outlook

The field of arylsulfonyl fluoride synthesis has undergone a remarkable transformation, evolving from classical halogen exchange reactions to a diverse array of sophisticated catalytic and electrochemical methods. The modern synthetic chemist now has a powerful and versatile toolkit at their disposal, enabling the preparation of a wide range of substituted arylsulfonyl fluorides with unprecedented efficiency and functional group tolerance.

Future research will undoubtedly focus on the development of even more efficient, sustainable, and general methods. The direct C-H fluorosulfonylation of arenes remains a significant challenge, and its solution would represent a paradigm shift in the synthesis of these important molecules. Furthermore, the development of new, stable, and easy-to-handle SO₂ and fluoride sources will continue to be an area of active investigation. As the applications of arylsulfonyl fluorides in SuFEx chemistry, drug discovery, and materials science continue to expand, so too will the ingenuity of synthetic chemists in devising new and improved ways to access this privileged structural motif.

References

  • Chelagha, A., Louvel, D., Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • (PDF) Synthetic Routes to Arylsulfonyl Fluorides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthetic methods to prepare arylsulfonyl fluorides. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(100), 14035-14038. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts - Taylor & Francis Online. (2023). Retrieved January 22, 2026, from [Link]

  • Li, Y., et al. (2022). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry, 20(27), 5362-5366. [Link]

  • (PDF) Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. (2022). Retrieved January 22, 2026, from [Link]

  • (PDF) Metal-Free Visible-Light Synthesis of Arylsulfonyl Fluorides: Scope and Mechanism. (n.d.). Retrieved January 22, 2026, from [Link]

  • Proposed mechanism for the synthesis of arylesulfonyl fluorides via copper-catalyzed fluorosulfonylation of aryldiazonium. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Gero, T. W., et al. (2021). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 1(9), 1369-1376. [Link]

  • Emmanuvel, L., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4514-4520. [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. [Link]

Sources

Physical properties of 3-Amino-4-chlorobenzenesulfonyl fluoride (melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-Amino-4-chlorobenzenesulfonyl fluoride

This compound, with the CAS Number 368-72-9, is a substituted aromatic sulfonyl fluoride. Its molecular structure, comprising a benzene ring functionalized with an amino group, a chlorine atom, and a sulfonyl fluoride moiety, makes it a valuable building block in medicinal chemistry and organic synthesis. The interplay of these functional groups dictates its reactivity, as well as its physical properties, which are critical for its handling, formulation, and application in various chemical processes.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 368-72-9[1]
Molecular Formula C₆H₅ClFNO₂S[2]
Molecular Weight 209.62 g/mol [2]
IUPAC Name This compound[1]
InChI Key HNZYBSQZUOJCDN-UHFFFAOYSA-N[1][2]

Melting Point: An Indicator of Purity and Stability

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For this compound, a precise, experimentally determined melting point is not consistently reported in publicly accessible literature. However, an estimation can be made by examining structurally analogous compounds.

Table 2: Melting Points of Structurally Related Compounds

CompoundCAS NumberMelting Point (°C)
4-Chlorobenzenesulfonyl fluoride349-89-345-50
2-Chlorobenzenesulfonyl fluoride35-40
4-(Acetylamino)benzenesulfonyl fluoride173-178

The presence of the amino group in this compound introduces the capacity for intermolecular hydrogen bonding, which typically leads to a higher melting point compared to analogues without this group. For instance, 4-(Acetylamino)benzenesulfonyl fluoride, which also possesses an amide group capable of hydrogen bonding, has a significantly higher melting point. Therefore, it is reasonable to predict that the melting point of this compound is higher than that of 4-Chlorobenzenesulfonyl fluoride.

Estimated Melting Point: Based on the available data for related compounds, the melting point of this compound is likely to be in the range of 60-90 °C . This estimation acknowledges the contribution of the amino group to the intermolecular forces within the crystal lattice. It is crucial to experimentally verify this value for any practical application.

Experimental Protocol for Melting Point Determination

The following is a standard and reliable method for determining the melting point of a solid organic compound using a capillary melting point apparatus.[3][4]

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For a more accurate measurement, heat the block rapidly to about 20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.[4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry and Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C Load Sample D Heat Slowly (1-2 °C/min) C->D E Observe and Record Range D->E

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. The solubility of this compound is governed by the principle of "like dissolves like". Its structure presents both polar and non-polar characteristics.

  • Polar Moieties: The amino (-NH₂) and sulfonyl fluoride (-SO₂F) groups are polar and capable of forming hydrogen bonds and dipole-dipole interactions with polar solvents.

  • Non-polar Moiety: The benzene ring is non-polar and will interact favorably with non-polar solvents via London dispersion forces.

  • Chloro Group: The chlorine atom is electronegative, contributing to the molecule's overall polarity.

Predicted Solubility:

  • Water: Due to the presence of the polar amino and sulfonyl fluoride groups, some solubility in water is expected. The amino group can act as a hydrogen bond donor and acceptor, while the oxygen and fluorine atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors. However, the non-polar benzene ring will limit its aqueous solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions with the polar functional groups of the molecule. The use of an acetonitrile/water mobile phase in HPLC analysis of this compound supports its solubility in such systems.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected in these solvents due to their ability to form hydrogen bonds with the amino and sulfonyl fluoride groups.

  • Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated in non-polar solvents. While the benzene ring offers some compatibility, the highly polar functional groups will hinder dissolution.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method for assessing the qualitative solubility of a compound in various solvents.[5][6]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small test tubes

  • Vortex mixer (optional)

  • Graduated pipette or dropper

Procedure:

  • Solvent Addition: To a clean, dry test tube, add approximately 1 mL of the chosen solvent.

  • Solute Addition: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Reporting: Record the results for each solvent. For more quantitative results, a saturation shake-flask method followed by concentration analysis (e.g., by UV-Vis spectroscopy or HPLC) would be required.

SolubilityWorkflow cluster_procedure Solubility Testing cluster_solvents Test Solvents A Add Solvent to Test Tube B Add Solute A->B S1 Water S2 Ethanol S3 Acetone S4 Toluene C Mix Vigorously B->C D Observe and Classify C->D

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

The physical properties of this compound, particularly its melting point and solubility, are essential for its effective use in research and development. While direct experimental data is sparse, this guide provides reasoned estimations based on the compound's structure and the properties of similar molecules. The provided experimental protocols offer a clear path for researchers to determine these properties in their own laboratories, ensuring the generation of reliable data for their specific applications. As a Senior Application Scientist, I strongly recommend the experimental verification of these properties before any large-scale use or formulation development.

References

  • 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies. (n.d.). Retrieved January 22, 2026, from [Link]

  • Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved January 22, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Spectroscopic data (NMR, MS) for 3-Amino-4-chlorobenzenesulfonyl fluoride characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data expected for the characterization of 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS 368-72-9). In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The predicted data herein is synthesized from established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and is supported by comparative analysis with structurally analogous compounds.

Molecular Structure and Predicted Spectroscopic Features

This compound is a substituted aromatic compound with key functional groups that dictate its spectroscopic behavior. The relative positions of the amino, chloro, and sulfonyl fluoride groups on the benzene ring create a distinct pattern of signals in both NMR and MS analyses. Understanding these expected features is crucial for confirming the identity and purity of the synthesized compound.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the amino group protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.30 - 7.40d~2.01H
H-56.90 - 7.00dd~8.5, 2.01H
H-67.45 - 7.55d~8.51H
NH₂5.50 - 5.80br s-2H

Rationale for Predictions:

  • Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing sulfonyl fluoride and chloro groups will deshield the aromatic protons, shifting them downfield. The amino group, being electron-donating, will have a shielding effect, particularly on the ortho and para positions.

    • H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl fluoride group, leading to its downfield shift. It will appear as a doublet due to coupling with H-5.

    • H-2: This proton is ortho to the amino group and meta to the chloro group. It is expected to be a doublet due to coupling with H-5.

    • H-5: This proton is ortho to the chloro group and meta to both the amino and sulfonyl fluoride groups. It will appear as a doublet of doublets due to coupling with both H-6 and H-2.

  • Amino Protons (NH₂): The protons of the amino group will appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-1138.0 - 142.0
C-2115.0 - 118.0
C-3148.0 - 152.0
C-4120.0 - 123.0
C-5117.0 - 120.0
C-6130.0 - 133.0

Rationale for Predictions:

  • C-3: This carbon is directly attached to the nitrogen of the amino group, causing a significant downfield shift.

  • C-1: The carbon bearing the sulfonyl fluoride group will also be shifted downfield due to the strong electron-withdrawing nature of this group.

  • C-4: The carbon attached to the chlorine atom will experience a moderate downfield shift.

  • C-2, C-5, C-6: The remaining carbons will have chemical shifts influenced by the combined electronic effects of the substituents. The electron-donating amino group will cause an upfield shift for the ortho (C-2) and para (not present) carbons, while the electron-withdrawing groups will have the opposite effect.

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zInterpretation
Electrospray (ESI+)210.98[M+H]⁺
Electron Impact (EI)209 (M⁺)Molecular Ion
144[M - SO₂F]⁺
110[M - SO₂F - Cl]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular weight of this compound is 209.62 g/mol .[1] In ESI positive mode, the protonated molecule [M+H]⁺ would be observed. In EI, the molecular ion peak (M⁺) would be seen at m/z 209, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).

  • Fragmentation: Common fragmentation pathways would involve the loss of the sulfonyl fluoride group (-SO₂F) and subsequent loss of the chlorine atom.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data for this compound.

NMR Data Acquisition

cluster_workflow NMR Sample Preparation and Analysis Workflow A Sample Preparation B NMR Tube Loading A->B Dissolve ~10-20 mg in 0.6 mL DMSO-d6 C Spectrometer Setup B->C Transfer to 5 mm NMR tube D Shimming C->D Insert sample into magnet E Data Acquisition D->E Optimize magnetic field homogeneity F Data Processing E->F Acquire 1H and 13C spectra G G F->G Fourier transform and phase correction

Caption: Workflow for NMR data acquisition.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[2] Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Ensure complete dissolution.

  • NMR Tube Loading: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[4] Cap the tube securely.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[5][6]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the resulting spectra and reference them to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry Data Acquisition

cluster_workflow Mass Spectrometry Analysis Workflow A Sample Preparation B Infusion/Injection A->B Dissolve in suitable solvent (e.g., ACN/H2O) C Ionization B->C Introduce into MS source D Mass Analysis C->D Generate ions (ESI or EI) E Detection D->E Separate ions by m/z F Data Analysis E->F Detect ions G G F->G Generate mass spectrum

Caption: Workflow for Mass Spectrometry data acquisition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. For MS-compatible applications, formic acid can be used as a mobile phase additive.[1]

  • Instrumentation and Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. Infuse the sample solution directly into the ESI source.

    • Electron Impact (EI): This is a hard ionization technique that provides information about fragmentation patterns. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Conclusion

This guide provides a comprehensive overview of the predicted NMR and MS spectroscopic data for this compound. By understanding the expected chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization process.

References

  • SIELC Technologies. 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Pearson, G. A. (1991). SHIMMING AN NMR MAGNET. [Link]

  • Bruker. (2004). SHIMMING. [Link]

  • University of Notre Dame. Small molecule NMR sample preparation. [Link]

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The Synthetic Cornerstone: A Technical Guide to 3-Amino-4-chlorobenzenesulfonyl Fluoride for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Amino-4-chlorobenzenesulfonyl fluoride, a critical building block for medicinal chemists and pharmaceutical researchers. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a drug development setting.

Introduction: The Strategic Importance of a Fluorinated Intermediate

This compound (CAS No. 368-72-9) is a substituted aromatic sulfonyl fluoride that has garnered significant attention in the field of medicinal chemistry. Its unique trifunctional nature—an amine, a chloro group, and a sulfonyl fluoride—makes it a versatile synthon for the construction of complex molecular architectures. The presence of the sulfonyl fluoride moiety is of particular importance, offering a more stable and selectively reactive alternative to the more common sulfonyl chlorides for the formation of sulfonamides. This guide will navigate the essential technical aspects of this compound, from sourcing and quality control to its application in the synthesis of bioactive molecules.

Sourcing and Procurement: A Global Supplier Overview

The reliable procurement of high-quality starting materials is the foundation of any successful synthetic campaign. For this compound, a number of reputable suppliers exist globally. The choice of supplier will often depend on factors such as scale, required purity, and geographical location.

SupplierRegion(s) ServedPurityNotes
Sigma-Aldrich (Merck) Global≥98%Offers the compound as part of their research chemicals portfolio. Certificates of Analysis (CoA) are typically available.[1][2]
Fluorochem Global≥98%A specialized supplier of fluoro-organic compounds, often providing detailed technical data.[1]
Tokyo Chemical Industry (TCI) Global>98.0% (GC)Provides a range of purities and pack sizes suitable for both research and development.
VIVAN Life Sciences GlobalCustomOffers the compound as a building block and provides CoA, MASS, NMR, and HPLC data with their products.
National Analytical Corporation IndiaN/AA supplier and trader of a wide range of chemicals for various industries.
Chemsrc Global98.0%An online marketplace listing various suppliers and their current pricing.

Note: Purity levels and availability are subject to change. It is imperative to request and scrutinize the Certificate of Analysis from any supplier to confirm the identity and purity of the material before use.

Quality Assessment and Analytical Validation

Ensuring the identity and purity of this compound is a critical step to guarantee the reproducibility and success of subsequent synthetic transformations. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine protons. The coupling patterns and chemical shifts are indicative of the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups (amino, chloro, and sulfonyl fluoride).

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum is expected for the sulfonyl fluoride group. Its chemical shift provides definitive evidence of the presence of the S-F bond.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonyl group (typically two bands around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), and the C-F stretching of the sulfonyl fluoride. The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is approximately 208.97 Da.[3] The fragmentation pattern can also provide structural information.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a reliable technique for determining the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4]

Experimental Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

This method allows for the separation of the main compound from any potential impurities, enabling accurate purity determination.

Synthetic Pathways and Methodologies

While multiple synthetic routes to aromatic sulfonyl fluorides exist, a common and practical approach involves the conversion of the corresponding sulfonic acid or sulfonyl chloride. A plausible synthetic route to this compound starts from the readily available 2-chloroaniline-5-sulfonic acid.[5]

Conceptual Synthetic Workflow

Synthesis A 2-Chloroaniline-5-sulfonic acid B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer-type Reaction (SO2, CuCl) B->C Step 2 D 3-Amino-4-chlorobenzenesulfonyl chloride C->D Step 3 E Halogen Exchange (KF) D->E Step 4 F This compound E->F Step 5

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This is an illustrative protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Step 1 & 2: Diazotization and Sulfonylation

  • Suspend 2-chloroaniline-5-sulfonic acid in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution. The reaction is often exothermic and should be controlled carefully.

  • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

  • Pour the reaction mixture onto ice and extract the product, 3-amino-4-chlorobenzenesulfonyl chloride, with a suitable organic solvent (e.g., ethyl acetate).

Step 3: Halogen Exchange

  • Dissolve the crude 3-amino-4-chlorobenzenesulfonyl chloride in a suitable aprotic polar solvent such as sulfolane or acetonitrile.[6]

  • Add an excess of potassium fluoride (KF). The use of a phase-transfer catalyst may enhance the reaction rate.

  • Heat the mixture to a temperature ranging from 100°C to 240°C, monitoring the reaction progress by TLC or HPLC.[6]

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery: Synthesis of Furosemide

A prominent application of this compound is as a key intermediate in the synthesis of Furosemide, a potent loop diuretic used to treat fluid retention and high blood pressure.[7] The sulfonyl fluoride provides a stable precursor to the crucial sulfonamide group in the final drug molecule.

Synthetic Workflow: Furosemide Synthesis

Furosemide_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Condensation A This compound B Ammonolysis (NH4OH) A->B Step 1 C 4-Amino-5-chloro-2-sulfamoylbenzoic acid intermediate B->C Step 2 E Condensation C->E D Furfurylamine D->E F Furosemide E->F Step 3

Caption: Synthetic workflow for Furosemide using a this compound derived intermediate.

Experimental Protocol: Synthesis of a Furosemide Precursor

Note: This protocol outlines the conversion of the sulfonyl fluoride to the corresponding sulfonamide, a key step in the overall synthesis of furosemide.

  • Dissolve this compound in a suitable solvent.

  • Add an excess of aqueous ammonium hydroxide to the solution, maintaining the temperature between 0°C and 10°C.[8]

  • Stir the reaction mixture for 1.5 to 2 hours.[8]

  • The resulting sulfonamide, a key intermediate for furosemide, can then be isolated and purified.

  • The final step involves the condensation of this intermediate with furfurylamine to yield furosemide.[7] This reaction is typically carried out at an elevated temperature.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling to minimize risk.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug development. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules, most notably in the synthesis of the widely used diuretic, furosemide. A thorough understanding of its procurement, quality control, synthesis, and safe handling, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

  • Process for the preparation of furosemide. (1996). Google Patents.
  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (1983). Google Patents.
  • Application Notes and Protocols for the Total Synthesis of Furosemide. (n.d.). Benchchem.
  • 3-Amino-4-chlorobenzenesulphonyl fluoride. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). The Royal Society of Chemistry.
  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. (n.d.). RSC Publishing.
  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022). Organic Process Research & Development.
  • How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025, August 1). YouTube. Retrieved from [Link]...

  • Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.
  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate.
  • How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025, August 1). YouTube.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
  • 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 3-Chlorobenzenesulfonyl chloride | CAS#:2888-06-4. (2025, August 25). Chemsrc.
  • Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene. (n.d.). Google Patents.
  • CID 154809854 | C12H12Cl2N2O6S2. (n.d.). PubChem. Retrieved from [Link]

  • 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S). (n.d.). PubChemLite.

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Safety, handling, and storage guidelines for 3-Amino-4-chlorobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Amino-4-chlorobenzenesulfonyl fluoride

Authored by: A Senior Application Scientist

This guide provides comprehensive safety, handling, and storage protocols for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the highest level of scientific integrity and promote a self-validating system of laboratory safety.

Chemical Identity and Properties

A foundational understanding of a chemical's properties is paramount to its safe handling. The causality behind the stringent handling protocols for this compound is directly linked to its physical and chemical characteristics.

PropertyValueSource
CAS Number 368-72-9[1][2][3]
Molecular Formula C₆H₅ClFNO₂S[1][3][4]
Molecular Weight 209.62 g/mol [1]
Appearance White to light yellow crystalline solid[5]
Melting Point 64-68 °C[4]
Boiling Point 307.6 °C at 760 mmHg[4]
Flash Point 139.8 °C[4]
Density 1.559 g/cm³[4]

Note: Some properties are for the closely related 3-Amino-4-chlorobenzenesulfonic acid and are included for general guidance. Always refer to the specific Safety Data Sheet (SDS) for the exact lot you are using.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling. The primary hazards are associated with its corrosive nature.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H314: Causes severe skin burns and eye damage.[6][7]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][8]

Signal Word: Danger [6][7]

The sulfonyl fluoride moiety is highly reactive, particularly towards nucleophiles. This reactivity is the underlying reason for its corrosive effects on skin, eyes, and mucous membranes. The presence of an amino group and a chlorine atom on the benzene ring can also influence its biological activity and reactivity profile.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, a stringent and multi-layered approach to personal protection is mandatory. The following PPE is required to establish a safe handling environment.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and dilutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] Due to the severe risk of eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during reactions where splashing is possible.[10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. Given the lack of specific breakthrough time data for this compound, double-gloving with nitrile gloves is a prudent measure. Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect from skin contact.

    • Full Body Protection: For tasks with a high risk of splashing, additional protective clothing, such as a chemically resistant apron or coveralls, should be worn.

  • Respiratory Protection: If there is a risk of airborne dust or aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[7] The storage area should be locked to restrict access to authorized personnel.[6][7][8]

  • Moisture Sensitivity: This compound is sensitive to moisture.[6] It should be stored in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[7] Contact with water can lead to the liberation of toxic gases.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical to minimize harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[6][8] Rinse mouth with water.[6][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spill Response:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the material and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: A Representative Workflow

The following is a generalized, step-by-step protocol for the use of this compound in a laboratory reaction. This protocol is designed to be a self-validating system of safety.

  • Preparation and Risk Assessment:

    • Review the SDS for this compound and all other reagents.

    • Conduct a thorough risk assessment for the entire procedure.

    • Ensure all necessary PPE is available and in good condition.

  • Reaction Setup:

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Ensure all glassware is dry and free of contaminants.

  • Reagent Handling:

    • Don all required PPE (double gloves, lab coat, safety goggles, and face shield).

    • Carefully weigh the required amount of this compound in a tared container within the fume hood.

    • Slowly add the compound to the reaction vessel.

  • Reaction Monitoring:

    • Continuously monitor the reaction for any signs of an uncontrolled exothermic reaction or gas evolution.

    • Maintain a safe distance from the reaction apparatus.

  • Work-up and Purification:

    • Quench the reaction carefully, following a pre-determined and risk-assessed procedure.

    • Perform all extractions and purification steps within the fume hood.

  • Waste Disposal:

    • Dispose of all waste, including empty containers and contaminated PPE, in a designated hazardous waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Response Start Start: New Experiment RiskAssessment Conduct Risk Assessment (Review SDS) Start->RiskAssessment PPE_Check Verify PPE Availability (Gloves, Goggles, Coat, etc.) RiskAssessment->PPE_Check Eng_Controls Confirm Engineering Controls (Fume Hood, Eyewash) PPE_Check->Eng_Controls Weighing Weigh Compound (Inside Fume Hood) Eng_Controls->Weighing Reaction Perform Reaction Weighing->Reaction Workup Quench & Purify Reaction->Workup Spill Spill Occurs Reaction->Spill Potential Hazard Exposure Personal Exposure Reaction->Exposure Potential Hazard Decontamination Decontaminate Glassware & Area Workup->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal End End of Procedure WasteDisposal->End SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Administer First Aid (Eyewash/Shower) Exposure->FirstAid MedicalAttention Seek Immediate Medical Attention SpillResponse->MedicalAttention If necessary FirstAid->MedicalAttention

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health risks if not handled properly. Adherence to the guidelines outlined in this document, which are grounded in established safety protocols and an understanding of the compound's chemical nature, is essential for protecting the health and safety of laboratory personnel. A proactive and informed approach to safety is the cornerstone of responsible scientific research.

References

  • Hoffman Fine Chemicals. (n.d.). 3-Chlorobenzenesulfonyl fluoride. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Advanced Light Source. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Chemsrc. (2025). Benzenesulfonylfluoride, 3-amino-4-chloro-. Retrieved from [Link]

  • Chemical Point. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Covalent Protein Labeling with 3-Amino-4-chlorobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the use of 3-Amino-4-chlorobenzenesulfonyl fluoride as a covalent labeling reagent for proteins. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides guidance for the characterization of the resulting bioconjugates.

Introduction: The Power of Covalent Labeling with Sulfonyl Fluorides

Covalent labeling is an indispensable tool in chemical biology and drug discovery, enabling the stable and irreversible attachment of probes to proteins.[1] This allows for the investigation of protein function, localization, and interactions. Among the arsenal of reactive functionalities, sulfonyl fluorides have emerged as a privileged class of electrophiles for covalent protein modification.[2] They exhibit a desirable balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[2] This versatility allows for the targeting of a broader scope of the proteome compared to reagents with more restricted reactivity.

This compound is an aryl sulfonyl fluoride that offers a unique combination of electronic and steric properties for covalent protein labeling. The presence of the amino and chloro substituents on the aromatic ring can modulate the reactivity of the sulfonyl fluoride group, potentially influencing its selectivity for different amino acid residues.

The Underpinning Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent labeling of proteins by this compound proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx). This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.

The reactivity of the sulfonyl fluoride is highly dependent on the protein's local microenvironment, which can enhance the nucleophilicity of specific amino acid residues. This "context-dependent" reactivity is a key advantage of sulfonyl fluoride probes, as it can lead to highly selective labeling of a target protein, even in complex biological mixtures.

SuFEx_Mechanism Protein Protein with Nucleophilic Residue (Nu-H) TransitionState Transition State Protein->TransitionState Nucleophilic Attack Reagent 3-Amino-4-chlorobenzenesulfonyl fluoride Reagent->TransitionState LabeledProtein Covalently Labeled Protein TransitionState->LabeledProtein Fluoride Departure HF HF TransitionState->HF

Caption: Mechanism of covalent protein labeling via SuFEx reaction.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of the labeling reagent is crucial for successful and reproducible experiments.

PropertyValueSource
Molecular Formula C₆H₅ClFNO₂S[3]
Molecular Weight 209.63 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 64-68 °C[4]
Storage 2-8°C, protect from light[4]

Stability: Aryl sulfonyl fluorides exhibit moderate stability in aqueous buffers. The stability is pH-dependent, with hydrolysis rates increasing at higher pH. It is advisable to prepare fresh stock solutions and minimize the time the reagent spends in aqueous buffers before addition to the protein solution.

Experimental Protocols

The following protocols provide a general framework for the covalent labeling of a target protein with this compound. Optimization of these conditions for each specific protein and experimental goal is highly recommended.

Preparation of Reagents
  • Protein Solution: Prepare the target protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that can compete with the protein for labeling. Recommended buffers include phosphate-buffered saline (PBS) or HEPES at a pH between 7.2 and 8.5.

  • Labeling Reagent Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.

Protein Labeling Reaction

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Sol Prepare Protein Solution (e.g., 1-10 mg/mL in PBS pH 7.4) Add_Reagent Add Reagent to Protein (Molar excess: 10-100 fold) Protein_Sol->Add_Reagent Reagent_Stock Prepare Reagent Stock (10-100 mM in DMSO) Reagent_Stock->Add_Reagent Incubate Incubate (e.g., 2-24 h at 4°C or RT) Add_Reagent->Incubate Remove_Excess Remove Excess Reagent (e.g., Dialysis, SEC) Incubate->Remove_Excess Characterize Characterize Labeled Protein (e.g., MS, SDS-PAGE) Remove_Excess->Characterize

Caption: General workflow for covalent protein labeling.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution and the this compound stock solution. The final concentration of the labeling reagent should be in a 10- to 100-fold molar excess over the protein. The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 to 24 hours. The optimal incubation time and temperature will depend on the reactivity of the target protein and should be determined empirically. Incubation can be performed at 4°C, room temperature, or 37°C.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a reactive nucleophile, such as Tris buffer or glycine, to a final concentration of 10-50 mM.

Removal of Excess Labeling Reagent

It is critical to remove the unreacted labeling reagent to prevent non-specific labeling in downstream applications. This can be achieved through several methods:

  • Dialysis/Buffer Exchange: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with multiple buffer changes.

  • Size Exclusion Chromatography (SEC): Use a desalting column to separate the labeled protein from the small molecule reagent.

  • Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein to exchange the buffer and remove the excess reagent.

Characterization of the Labeled Protein

After purification, it is essential to characterize the extent of labeling and identify the site(s) of modification.

TechniquePurposeKey Considerations
SDS-PAGE To visualize the labeled protein and confirm the absence of aggregation or degradation.A slight shift in the molecular weight of the labeled protein may be observed.
UV-Vis Spectroscopy To determine the protein concentration and, if the label has a chromophore, the degree of labeling.Requires accurate extinction coefficients for the protein and the label.
Mass Spectrometry (MS) To determine the exact mass of the labeled protein and identify the specific amino acid residues that have been modified.Intact protein analysis can confirm the number of labels per protein. Proteolytic digestion followed by LC-MS/MS is used for site identification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient molar excess of the reagent.- Short incubation time or low temperature.- Inactive reagent (hydrolyzed).- Low reactivity of the target protein.- Increase the molar excess of the labeling reagent.- Increase the incubation time and/or temperature.- Use a freshly prepared stock solution of the reagent.- Optimize the reaction pH to enhance the nucleophilicity of target residues.
Protein Precipitation - High concentration of organic solvent (DMSO).- The labeling reagent affects protein stability.- Keep the final DMSO concentration below 5%.- Perform the labeling reaction at a lower protein concentration.- Screen different buffer conditions (pH, ionic strength).
Non-specific Labeling - Incomplete removal of excess reagent.- Highly reactive labeling conditions.- Ensure thorough purification of the labeled protein.- Reduce the molar excess of the reagent, incubation time, or temperature.

Conclusion

This compound is a valuable tool for the covalent labeling of proteins. Its reactivity with a range of nucleophilic amino acids provides broad applicability in chemical biology and drug discovery. By understanding the underlying SuFEx chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent to generate specifically labeled proteins for a multitude of downstream applications.

References

  • SIELC Technologies. (2018, February 16). 3-Amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • PubChem. (n.d.). 3-amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

  • Chemical Point. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 665-685. [Link]

  • Am Ende, C. W., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 16(1), 123-134. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated Amino Acids. Retrieved from [Link]

  • Li, Z., et al. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecular Pharmaceutics, 20(8), 4153-4163. [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • AIR Unimi. (2021, May 14). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Retrieved from [Link]

  • Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Utah State University. [Link]

  • PubMed. (2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

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Application Notes and Protocols for Serine Protease Inhibition using Arylsulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling. These enzymes are characterized by a highly conserved catalytic triad, featuring a nucleophilic serine residue in the active site. Dysregulation of serine protease activity is implicated in numerous pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer metastasis. Consequently, the development and application of specific and effective serine protease inhibitors are of paramount importance in both basic research and therapeutic drug development.

This document provides a detailed guide to the use of arylsulfonyl fluorides as irreversible inhibitors of serine proteases. While the specific compound 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF) is noted, detailed public data on its specific application is limited. Therefore, this guide will focus on the well-characterized and widely used analog, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) , as a representative of this class of inhibitors. The principles and protocols described herein are fundamentally applicable to other sulfonyl fluorides, including ACBSF, due to their shared covalent inhibition mechanism.

Mechanism of Action: The Sulfonyl Fluoride "Warhead"

Sulfonyl fluorides, such as AEBSF, are mechanism-based irreversible inhibitors that covalently modify the active site of serine proteases. The electrophilic sulfur atom of the sulfonyl fluoride moiety is susceptible to nucleophilic attack by the activated serine residue within the enzyme's catalytic triad.

The inhibition process can be summarized in the following steps:

  • Binding: The inhibitor initially forms a non-covalent complex with the enzyme's active site.

  • Nucleophilic Attack: The catalytic serine's hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl fluoride.

  • Covalent Adduct Formation: This attack leads to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme covalent bond.

  • Irreversible Inactivation: The resulting sulfonylated enzyme is catalytically inactive.

This covalent modification effectively and irreversibly shuts down the protease's activity. The specificity of different sulfonyl fluoride inhibitors can be modulated by the substituents on the aryl ring, which influence the inhibitor's affinity for the enzyme's binding pocket.

Visualizing the Inhibition Pathway

G cluster_0 Serine Protease Active Site Active Serine Active Serine Histidine Histidine Active Serine->Histidine H-bond Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Active Serine->Covalent_Adduct Fluoride Ion Leaves Aspartate Aspartate Histidine->Aspartate H-bond ACBSF This compound (Inhibitor) Binding Non-covalent Binding ACBSF->Binding Enters Active Site Binding->Active Serine Nucleophilic Attack (Ser-OH on SO2F)

Caption: Mechanism of irreversible inhibition of a serine protease by this compound (ACBSF).

Advantages of AEBSF over Traditional Serine Protease Inhibitors

AEBSF and similar sulfonyl fluorides offer several distinct advantages over the classical serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF).[1]

FeatureAEBSFPMSF
Solubility Highly soluble in water and aqueous buffers.Poorly soluble in aqueous solutions; requires stock in organic solvents (e.g., ethanol, isopropanol).[2]
Stability in Aqueous Solution Significantly more stable, with a longer half-life at neutral pH.[1]Rapidly hydrolyzes in aqueous solutions (half-life of ~30 minutes at pH 8).[3]
Toxicity Considered less toxic and a safer alternative.[1]Highly toxic and requires careful handling with appropriate personal protective equipment.[1][4]
Efficacy A potent and broad-spectrum serine protease inhibitor.Effective but requires fresh preparation and addition at each purification step due to instability.[3]

Experimental Protocols

Protocol 1: Preparation of AEBSF Stock Solution

Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dosing in experiments. The high water solubility of AEBSF simplifies this process compared to PMSF.

Materials:

  • 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) powder

  • Nuclease-free water or 100 mM phosphate buffer (pH 7.0)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of AEBSF powder in a fume hood.

  • Dissolve the powder in nuclease-free water or phosphate buffer to a final concentration of 100 mM. For example, to make 1 ml of a 100 mM stock solution, dissolve 23.97 mg of AEBSF (M.W. 239.7 g/mol ) in 1 ml of solvent.

  • Vortex briefly until the AEBSF is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.

Protocol 2: General Inhibition of Protease Activity in Cell Lysates

Rationale: To prevent protein degradation by endogenous serine proteases released during cell lysis, a broad-spectrum inhibitor like AEBSF should be added to the lysis buffer immediately before use.

Materials:

  • Cell pellet or tissue sample

  • Lysis buffer appropriate for the downstream application

  • 100 mM AEBSF stock solution (from Protocol 1)

  • Ice

Procedure:

  • Place the cell pellet or tissue sample on ice.

  • Prepare the required volume of lysis buffer.

  • Immediately before use, add the 100 mM AEBSF stock solution to the lysis buffer to achieve the desired final working concentration. A typical working concentration ranges from 0.1 to 1 mM. For a 1 mM final concentration, add 10 µL of the 100 mM stock solution per 1 mL of lysis buffer.

  • Resuspend the cell pellet or homogenize the tissue in the AEBSF-containing lysis buffer.

  • Proceed with the standard cell lysis protocol (e.g., sonication, mechanical disruption, or detergent-based lysis) on ice.

  • The presence of AEBSF will irreversibly inhibit serine proteases, protecting the protein of interest from degradation.

Workflow for Protease Inhibition during Protein Extraction

G start Start: Cell/Tissue Sample prep_lysis Prepare Lysis Buffer start->prep_lysis add_aebsf Add AEBSF Stock Solution (Final Conc: 0.1-1 mM) prep_lysis->add_aebsf lysis Homogenize/Lyse Sample in AEBSF-containing Buffer add_aebsf->lysis centrifuge Clarify Lysate (Centrifugation) lysis->centrifuge collect Collect Supernatant (Protease-inhibited Lysate) centrifuge->collect downstream Downstream Applications (e.g., Western Blot, IP, Purification) collect->downstream

Caption: A typical experimental workflow for the inhibition of serine proteases during protein extraction using AEBSF.

Protocol 3: Determination of Inhibitor Potency (IC50) using a Chromogenic Substrate

Rationale: This protocol provides a method to quantify the inhibitory potency of AEBSF (or a related compound) against a specific purified serine protease by measuring the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin)

  • Specific chromogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2 for trypsin)

  • 100 mM AEBSF stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions of AEBSF:

    • Perform a serial dilution of the 100 mM AEBSF stock solution in the assay buffer to create a range of concentrations (e.g., from 10 mM down to 1 µM). Also, prepare a no-inhibitor control (buffer only).

  • Enzyme-Inhibitor Pre-incubation:

    • In the wells of a 96-well plate, add a fixed amount of the purified serine protease to each well.

    • Add an equal volume of each AEBSF dilution (and the no-inhibitor control) to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the covalent modification to occur.

  • Initiate the Reaction:

    • To each well, add the chromogenic substrate to initiate the enzymatic reaction. The final concentration of the substrate should be at or near its Km for the enzyme.

  • Monitor the Reaction:

    • Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time (kinetic mode). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the no-inhibitor control (set as 100% activity).

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

Arylsulfonyl fluorides, exemplified by AEBSF, are potent, stable, and safer alternatives to traditional serine protease inhibitors like PMSF. Their irreversible, covalent mechanism of action ensures robust and lasting inhibition, making them invaluable tools for protecting protein integrity during extraction and for studying the function of specific serine proteases. The protocols provided here offer a solid foundation for researchers to effectively utilize these inhibitors in their experimental workflows.

References

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. National Institutes of Health. Link

  • Chemical Science - RSC Publishing. Royal Society of Chemistry. Link

  • Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. PubMed. Link

  • Protease inhibitors - Protein Purification. Fisher Scientific. Link

  • 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. GoldBio. Link

  • Protease Inhibitor Cocktail, EDTA-Free. Thermo Fisher Scientific. Link

  • 3-Amino-4-chlorobenzenesulphonyl fluoride. SIELC Technologies. Link

  • Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26. ResearchGate. Link

  • Serine protease inhibitors (PMSF and AEBSF) and the clickable probe... ResearchGate. Link

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. National Institutes of Health. Link

  • PMSF: A Key Serine Protease Inhibitor in Research. YouTube. Link

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Link

  • cOmplete, - Protease Inhibitor Cocktail Tablets provided in EASYpack. Sigma-Aldrich. Link

  • Common Protease Inhibitors. Creative Proteomics Blog. Link

  • What are the most commonly used protease inhibitors?. QIAGEN. Link

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Activity-Based Protein Profiling (ABPP) Using Sulfonyl Fluoride Probes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Proteome's Functional Landscape

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology, offering a direct window into the functional state of enzymes within complex biological systems.[1][2] Unlike traditional proteomic approaches that quantify protein abundance, ABPP utilizes chemical probes to selectively label and enrich active enzymes, providing a more accurate snapshot of cellular signaling and metabolic pathways.[2][3] This approach has proven invaluable for drug discovery, facilitating target identification and validation, inhibitor screening, and the elucidation of drug mechanism of action.[3][4][5]

At the heart of ABPP are activity-based probes (ABPs), small molecules comprising three key components: a reactive group or "warhead" that covalently modifies an enzyme's active site, a recognition element that directs the probe to a specific enzyme class, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[3]

This guide focuses on a particularly versatile class of ABPs: those bearing a sulfonyl fluoride (SF) warhead. The unique reactivity and stability of the SF group have positioned it as a "privileged" electrophile in chemical biology.[6][7] Initially recognized for their ability to target serine hydrolases, SF probes have demonstrated a remarkable capacity to covalently modify a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[8] This expanded targeting scope significantly broadens the reach of ABPP, enabling the investigation of diverse enzyme classes and even non-enzymatic proteins.[6][9]

The Power of the Sulfonyl Fluoride Warhead: Mechanism and Advantages

The utility of sulfonyl fluorides in ABPP stems from a unique balance of stability and reactivity. While stable in aqueous environments, the sulfonyl fluoride moiety becomes a potent electrophile when positioned within the microenvironment of a protein's binding site.[7][10]

Mechanism of Covalent Modification:

The labeling reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride by a suitably positioned amino acid side chain within the protein's active or binding site.[7] This results in the displacement of the fluoride ion and the formation of a highly stable, covalent sulfonyl-protein adduct.[7] This irreversible labeling effectively "traps" the active enzyme for subsequent detection and identification.

View DOT script for Mechanism of Action

Sulfonyl_Fluoride_Mechanism Probe Sulfonyl Fluoride Probe (R-SO₂F) Covalent_Complex Covalently Modified Enzyme (R-SO₂-Nu-Enzyme) Probe->Covalent_Complex Nucleophilic Attack Enzyme Enzyme Active Site with Nucleophile (Nu-H) Enzyme->Covalent_Complex HF Hydrogen Fluoride (HF)

Sulfonyl_Fluoride_Mechanism Probe Sulfonyl Fluoride Probe (R-SO₂F) Covalent_Complex Covalently Modified Enzyme (R-SO₂-Nu-Enzyme) Probe->Covalent_Complex Nucleophilic Attack Enzyme Enzyme Active Site with Nucleophile (Nu-H) Enzyme->Covalent_Complex HF Hydrogen Fluoride (HF)

Caption: Covalent modification of an enzyme by a sulfonyl fluoride probe.

Key Advantages of Sulfonyl Fluoride Probes:

  • Broad Targeting Scope: Capable of reacting with multiple nucleophilic residues, expanding the accessible proteome.[8]

  • Tunable Reactivity: The reactivity of the SF warhead can be modulated through electronic and steric modifications of the probe's scaffold, allowing for the development of probes with tailored selectivity.[6]

  • High Stability: Sulfonyl fluorides exhibit excellent stability in aqueous buffers and are resistant to reduction, ensuring probe integrity during experiments.

  • Biocompatibility: The SF group is generally well-tolerated in biological systems, making these probes suitable for live-cell and in vivo applications.[11]

  • Synthetic Accessibility: Advances in synthetic methodologies, including Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, have facilitated the efficient synthesis of diverse SF probe libraries.[6][12]

Probe Design and Synthesis: Crafting the Perfect Tool

The success of an ABPP experiment hinges on the rational design of the chemical probe. For sulfonyl fluoride probes, this involves careful consideration of the recognition element and the reporter tag.

Design Principles:

  • Recognition Element: This component provides the initial, non-covalent binding affinity and selectivity for the target enzyme or enzyme family. It is often based on a known inhibitor scaffold, a substrate analog, or a privileged chemical structure that interacts with a conserved binding pocket.[4][11] Structure-based design, where crystallographic or computational models of the target protein are used, can greatly aid in the rational design of the recognition element.[10][13]

  • Reporter Tag: The choice of reporter tag depends on the downstream analytical method.

    • Fluorophores (e.g., Rhodamine, BODIPY): Enable direct visualization of labeled proteins by in-gel fluorescence scanning.[2][14]

    • Biotin: Facilitates the affinity purification and enrichment of labeled proteins using streptavidin-coated beads for subsequent identification by mass spectrometry.[1]

    • "Clickable" Handles (e.g., Alkyne, Azide): These small, bioorthogonal tags allow for a two-step labeling procedure. The alkyne- or azide-modified probe is first introduced into the biological system. After labeling, a reporter tag containing the complementary azide or alkyne is attached via copper-catalyzed or a strain-promoted "click" reaction.[15] This approach is particularly advantageous for in vivo studies as it allows the use of smaller, more cell-permeable probes.

General Synthetic Strategies:

The synthesis of sulfonyl fluoride probes has been significantly streamlined by modern organic chemistry techniques.[16] A common approach involves the late-stage introduction of the sulfonyl fluoride moiety onto a pre-functionalized recognition element.[8] Key synthetic transformations often include:

  • From Aryl Halides: Palladium-catalyzed conversion of an aryl bromide or iodide to a corresponding thiol or sulfinate, followed by oxidation and fluorination.[8]

  • From Thiols: Electrochemical oxidative coupling of thiols with a fluoride source like potassium fluoride.[17]

  • SuFEx Chemistry: The use of reagents like sulfuryl fluoride (SO₂F₂) or ethenesulfonyl fluoride (ESF) allows for the direct installation of the SO₂F group onto nucleophilic scaffolds.

Experimental Workflows and Protocols

The general workflow for an ABPP experiment using sulfonyl fluoride probes can be adapted for various biological samples and analytical platforms.[1][2]

View DOT script for ABPP Workflow

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Downstream Analysis cluster_gel Gel-Based Analysis cluster_ms MS-Based Analysis Proteome Biological Sample (Cell Lysate, Live Cells, Tissue) Incubation Incubate with Sulfonyl Fluoride Probe Proteome->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE For Fluorescent Probes Click_Chem Click Chemistry (if applicable) Incubation->Click_Chem For 'Clickable' Probes Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan Enrichment Streptavidin Enrichment Click_Chem->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Downstream Analysis cluster_gel Gel-Based Analysis cluster_ms MS-Based Analysis Proteome Biological Sample (Cell Lysate, Live Cells, Tissue) Incubation Incubate with Sulfonyl Fluoride Probe Proteome->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE For Fluorescent Probes Click_Chem Click Chemistry (if applicable) Incubation->Click_Chem For 'Clickable' Probes Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan Enrichment Streptavidin Enrichment Click_Chem->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for ABPP using sulfonyl fluoride probes.

Protocol 1: In-Gel Fluorescence Profiling of Enzyme Activity in Cell Lysates

This protocol provides a rapid and straightforward method for visualizing the activity of target enzymes and for assessing the potency and selectivity of inhibitors in a competitive profiling format.[2][18]

Materials:

  • Cells of interest

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Fluorescent sulfonyl fluoride probe (e.g., 100 µM stock in DMSO)

  • Test inhibitor compound (for competitive profiling)

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.

  • Probe Labeling: Dilute the cell lysate to a final concentration of 1 mg/mL. For competitive profiling, pre-incubate aliquots of the lysate with varying concentrations of the test inhibitor (or DMSO vehicle control) for 30 minutes at room temperature.

  • Initiate Labeling: Add the fluorescent sulfonyl fluoride probe to a final concentration of 1-10 µM.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[7] The optimal incubation time and probe concentration should be determined empirically.

  • Quench Reaction: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.[7]

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.[7]

  • Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths. A decrease in fluorescence intensity in the presence of an inhibitor indicates target engagement.[2]

ParameterRecommended RangeRationale
Protein Concentration 1-2 mg/mLEnsures sufficient signal for detection while minimizing background.
Probe Concentration 0.5 - 10 µMShould be optimized to achieve specific labeling without excessive background.
Inhibitor Pre-incubation 30 minutesAllows the inhibitor to bind to its target before the addition of the covalent probe.
Labeling Time 30 - 60 minutesBalances sufficient labeling with minimizing potential probe degradation or off-target effects.
Protocol 2: Mass Spectrometry-Based Target Identification Using a "Clickable" Sulfonyl Fluoride Probe

This protocol enables the unbiased, proteome-wide identification of enzyme targets of a sulfonyl fluoride probe.[4][19]

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • Alkyne-functionalized sulfonyl fluoride probe

  • Biotin-azide reporter tag

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (containing varying concentrations of SDS and urea)

  • Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Probe Labeling: Treat the cell lysate (1 mg/mL) with the alkyne-functionalized sulfonyl fluoride probe (e.g., 10-50 µM) for 1 hour at room temperature.[7]

  • Click Chemistry: To the labeled lysate, sequentially add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).[7] Incubate for 1 hour at room temperature to attach the biotin reporter tag.

  • Protein Enrichment: Precipitate the proteins (e.g., with cold acetone) and resuspend in a buffer containing SDS. Dilute the sample to reduce the SDS concentration and add streptavidin-agarose beads. Incubate for 1-2 hours at 4°C to capture the biotinylated proteins.[7]

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically involves washes with decreasing concentrations of SDS, followed by a urea wash.[7]

  • On-Bead Digestion:

    • Reduction and Alkylation: Resuspend the beads in a urea-based buffer, reduce disulfide bonds with DTT, and alkylate cysteines with IAA.[7]

    • Tryptic Digestion: Wash the beads to remove urea and resuspend in a suitable buffer (e.g., ammonium bicarbonate). Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.[7]

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently labeled by the sulfonyl fluoride probe.[7]

Data Analysis and Interpretation

The analysis of ABPP data depends on the chosen experimental platform.

Gel-Based Analysis:

  • Qualitative Assessment: The presence of fluorescent bands indicates proteins that are actively labeled by the probe. The molecular weight of these bands provides initial information about the potential targets.

  • Competitive Profiling: The potency of an inhibitor is determined by its ability to reduce the fluorescence signal of a specific band in a concentration-dependent manner. The IC₅₀ value (the concentration of inhibitor that reduces the signal by 50%) can be calculated to quantify inhibitor potency.

Mass Spectrometry-Based Analysis:

  • Protein Identification: The primary output is a list of proteins identified from the enriched and digested sample.

  • Quantitative Proteomics: To distinguish specific targets from background binders, quantitative approaches are essential. This can involve stable isotope labeling methods (e.g., SILAC, iTRAQ) or label-free quantification to compare the abundance of identified proteins between a probe-treated sample and a control (e.g., DMSO or a competition experiment).

  • Target Validation: Putative targets identified by mass spectrometry should be validated using orthogonal methods, such as Western blotting, testing with recombinant proteins, or genetic knockdown/knockout experiments.[2]

View DOT script for Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data Raw MS/MS Data Database_Search Database Search (e.g., MaxQuant, Proteome Discoverer) Raw_Data->Database_Search Peptide_ID Peptide Identification Database_Search->Peptide_ID Protein_Inference Protein Inference Peptide_ID->Protein_Inference Quantification Label-Free or Isotope-Based Quantification Protein_Inference->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistical_Analysis Target_List List of Putative Targets Statistical_Analysis->Target_List Validation Target Validation (Orthogonal Methods) Target_List->Validation

Data_Analysis_Pipeline Raw_Data Raw MS/MS Data Database_Search Database Search (e.g., MaxQuant, Proteome Discoverer) Raw_Data->Database_Search Peptide_ID Peptide Identification Database_Search->Peptide_ID Protein_Inference Protein Inference Peptide_ID->Protein_Inference Quantification Label-Free or Isotope-Based Quantification Protein_Inference->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistical_Analysis Target_List List of Putative Targets Statistical_Analysis->Target_List Validation Target Validation (Orthogonal Methods) Target_List->Validation

Caption: Data analysis pipeline for MS-based ABPP experiments.

Conclusion and Future Perspectives

Activity-based protein profiling with sulfonyl fluoride probes offers a robust and versatile platform for functional proteomics and drug discovery. The unique chemical properties of the sulfonyl fluoride warhead enable the targeting of a wide range of enzymes and other proteins directly in their native biological context. As probe design strategies become more sophisticated and mass spectrometry instrumentation continues to advance in sensitivity and speed, the application of sulfonyl fluoride-based ABPP is poised to further illuminate the complex functional landscape of the proteome, paving the way for the discovery of novel therapeutic targets and the development of next-generation covalent medicines.

References

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]

  • Detection of ABP binding sites and competitive ABPP. (A) Structure of a... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv. Available at: [Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. Available at: [Link]

  • Activity-based protein profiling: A graphical review. Pharmacological Research. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. Available at: [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at: [Link]

  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem. Available at: [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]

  • ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. MDPI. Available at: [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. Available at: [Link]

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Activity-based protein profiling – finding general solutions to specific problems. Trends in Pharmacological Sciences. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. Journal of the American Chemical Society. Available at: [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]

  • (A) In-gel fluorescence analysis (emission at 560 nm) of the competitive ABPP between FP-biotin conducted to compare affinity. Lane 1. ResearchGate. Available at: [Link]

  • SuFEx-enabled high-throughput medicinal chemistry. Nature Communications. Available at: [Link]

  • Sulfonyl Fluorides as Inhibitors of Esterases. III. Identification of Serine as the Site of Sulfonylation in Phenylmethanesulfonyl α-Chymotrypsin*. Biochemistry. Available at: [Link]

  • Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol. Available at: [Link]

  • Structure-based design and analysis of SuFEx chemical probes. Current Opinion in Chemical Biology. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. Available at: [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Available at: [Link]

  • Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. Available at: [Link]

  • (A) Schematic representation of fluorosulfate probe synthesis with... ResearchGate. Available at: [Link]

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Application Notes & Protocols: Leveraging 3-Amino-4-chlorobenzenesulfonyl Fluoride in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds ("fragments") that, despite their low affinity (typically in the high micromolar to millimolar range), bind to the target protein with high ligand efficiency.[2] These simple, well-characterized interactions provide a robust foundation for optimization into potent and selective drug candidates.

Recently, the integration of covalent chemistry into FBDD has unlocked new potential, particularly for challenging targets previously deemed "undruggable."[3][4] Covalent fragments are equipped with a reactive electrophilic "warhead" that forms a stable, irreversible bond with a nucleophilic amino acid residue on the target protein.[3] This approach offers several distinct advantages:

  • Enhanced Potency: The formation of a covalent bond can dramatically increase the potency and produce a prolonged duration of action.[3]

  • High Target Occupancy: Covalent binding can achieve high levels of target engagement, even for proteins with shallow or transient binding pockets.[3]

  • Tackling Difficult Targets: This strategy is uniquely suited for identifying novel allosteric sites and drugging proteins that lack deep, well-defined active sites.[3][4]

Among the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a privileged class.[5][6] They exhibit an optimal balance of stability in aqueous environments and reactivity towards a range of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine, not just the more commonly targeted cysteine.[5][6][7] This versatility significantly expands the scope of the proteome that can be targeted.[8]

This guide focuses on a specific sulfonyl fluoride fragment, 3-Amino-4-chlorobenzenesulfonyl fluoride , detailing its properties, handling, and application in a robust FBDD workflow designed to accelerate the discovery of novel covalent inhibitors.

Fragment Profile: this compound

This fragment combines the reactive sulfonyl fluoride warhead with a substituted phenyl scaffold, providing a vector for future chemical elaboration. Its physicochemical properties are well-suited for fragment screening campaigns.

Physicochemical and Safety Data
PropertyValueReference
CAS Number 368-72-9
Molecular Formula C₆H₅ClFNO₂S
Molecular Weight 209.62 g/mol Inferred from Formula
IUPAC Name This compound
Purity Typically ≥98%
Storage Ambient Temperature, store in a dry place
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning
Expert Handling & Storage Protocol

Trustworthiness in experimental results begins with the proper handling of reagents. Due to its hazard profile, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Dispensing: Use a dedicated spatula for dispensing. Avoid creating dust. For solution preparation, add the solid to the solvent.

  • Stock Solution Preparation:

    • For biophysical assays, prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO.

    • Ensure the compound is fully dissolved before preparing working solutions. Sonication may be required.

    • Store DMSO stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[9]

Covalent FBDD Workflow: A Multi-Pillar Approach

A successful covalent FBDD campaign relies on a sequence of integrated biophysical techniques to identify, validate, and characterize hits. The workflow is designed to move from high-throughput primary screens to high-resolution structural validation, ensuring that resources are focused on the most promising fragments.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) HitTriage Hit Triage & Dose-Response PrimaryScreen->HitTriage Initial Hits MassSpec Covalent Binding Confirmation (Intact Protein MS) HitTriage->MassSpec Validated Hits Xray Structural Biology (X-ray Crystallography) MassSpec->Xray Confirmed Binders MedChem Medicinal Chemistry (Fragment Growing/Linking) Xray->MedChem Structural Insights

Caption: High-level workflow for covalent fragment-based drug discovery.

The Covalent Binding Mechanism

The sulfonyl fluoride moiety is an electrophilic "warhead." It reacts with nucleophilic side chains of amino acids like tyrosine, lysine, or serine within or near a binding pocket on the target protein. This reaction forms a stable sulfonyl-amino acid adduct, permanently linking the fragment to the protein.

Covalent_Binding cluster_0 Before Binding cluster_1 Covalent Complex Fragment Fragment-SO2F Adduct Protein-Tyr-O-SO2-Fragment Fragment->Adduct Reaction Protein Protein-Tyr-OH Protein->Adduct HF HF Adduct->HF Byproduct

Caption: Covalent modification of a tyrosine residue by a sulfonyl fluoride fragment.

Experimental Protocols

The following protocols provide a robust framework for screening and validating this compound.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid, low-sample-consumption technique ideal for primary screening.[2][10] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[10] A positive shift (ΔTm) indicates that the fragment stabilizes the protein, a hallmark of binding.[10]

Rationale: This method efficiently screens fragment libraries to identify compounds that physically interact with and stabilize the target protein, enriching the pool for genuine binders and filtering out non-binders early.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the target protein in a suitable, well-buffered solution (e.g., 5-10 µM in 100 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

    • Prepare a 20X solution of a fluorescent dye (e.g., SYPRO Orange) in the same buffer.

    • Dilute the 100 mM fragment stock of this compound in DMSO to an intermediate concentration (e.g., 10 mM) in assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤ 1%).

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 1 µL of the fragment solution to the sample wells. For control wells, add 1 µL of buffer containing the equivalent percentage of DMSO.

    • Add 1 µL of the 20X dye solution to all wells.

    • Seal the plate securely with an optical seal. Centrifuge briefly to mix and remove bubbles.

  • Instrument Setup and Execution:

    • Use a real-time PCR instrument capable of fluorescence detection.

    • Set the instrument to acquire fluorescence data over a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/minute).

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the unfolding transition to a Boltzmann equation. The Tm is the midpoint of the transition.

    • Calculate the ΔTm for the fragment: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO).

    • A ΔTm of ≥ 2°C is typically considered a significant shift and a preliminary hit.

Protocol 2: Covalent Binding Confirmation via Intact Protein LC-MS

Mass spectrometry (MS) provides direct evidence of covalent bond formation by measuring the precise mass of the protein.[11] A mass increase corresponding to the molecular weight of the fragment confirms a covalent interaction.

Rationale: This step is critical to distinguish true covalent modifiers from non-covalent binders or assay artifacts. It provides unambiguous confirmation of the intended binding mechanism.[4]

Step-by-Step Methodology:

  • Incubation:

    • Incubate the target protein (e.g., 5 µM) with a 10- to 50-fold molar excess of this compound.

    • Include a DMSO-only control.

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set time course (e.g., 0, 1, 4, and 24 hours) to assess time-dependent modification.

  • Sample Preparation:

    • Quench the reaction by adding 0.1% formic acid.

    • Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography medium to remove excess fragment and buffer salts.

  • LC-MS Analysis:

    • Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Elute the protein using a standard acetonitrile/water gradient containing 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the fragment-treated sample to the DMSO control.

    • A mass shift of +190.63 Da (the mass of the fragment minus HF) confirms the formation of a 1:1 covalent adduct.

Protocol 3: Structural Characterization via X-ray Crystallography

Crystallography is the definitive method in FBDD, providing a high-resolution 3D map of the fragment bound to the protein.[1] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[12]

Rationale: Visualizing the binding mode, identifying key interactions, and confirming the modified residue are essential for understanding the basis of affinity and guiding rational drug design.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Grow high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other established crystallization methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing 1-10 mM of this compound in a cryo-protectant solution compatible with the protein crystals. The DMSO concentration should be kept below 10% to avoid crystal damage.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from several hours to overnight.[1] The duration may require optimization.

  • Data Collection:

    • Loop out the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment, including the covalent bond to the identified nucleophilic residue, into the density.

    • Refine the protein-fragment complex structure to high resolution.

Data Interpretation and Hit Validation

Consolidating the data from each protocol provides a self-validating system for hit confirmation.

AssayPositive Hit CriteriaCausality & Interpretation
DSF / TSA ΔTm ≥ 2°C in a dose-dependent manner.The fragment binds to the protein, increasing its thermodynamic stability against unfolding. This is a strong indicator of a direct physical interaction.[10]
Intact Protein MS Mass increase of +190.63 Da relative to the control.This confirms that the fragment has formed a covalent bond with the protein, as the mass increase precisely matches the expected adduct.[13]
X-ray Crystallography Unambiguous electron density for the fragment covalently attached to a specific amino acid residue.This provides the ultimate validation of binding mode and location, revealing the specific atomic interactions that can be exploited for potency improvement.[1]

Conclusion and Path Forward

This compound serves as an exemplary tool in the covalent FBDD toolkit. Its privileged sulfonyl fluoride warhead allows for the targeting of a diverse set of nucleophilic residues, expanding opportunities for drug discovery.[5][7] The structured, multi-tiered workflow presented here—from high-throughput thermal shift screening to definitive mass spectrometry and crystallographic validation—provides a high-confidence pathway for hit identification.

A validated hit from this workflow, complete with high-resolution structural data, is not merely a starting point but a detailed roadmap. This information empowers medicinal chemists to pursue fragment "growing" or "linking" strategies with a high degree of precision, accelerating the journey from a millimolar fragment to a potent, selective, and potentially transformative therapeutic candidate.

References

  • University of Cambridge. (n.d.). Fragment-Based Drug Discovery. Retrieved from University of Cambridge Department of Biochemistry website. [Link]

  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from Sygnature Discovery website. [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Ostrem, J. M., et al. (2013). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. [Link]

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from Evotec website. [Link]

  • Drug Target Review. (2021, June 22). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]

  • HFC. (n.d.). 3-Chlorobenzenesulfonyl fluoride. Retrieved from HFC website. [Link]

  • Strelow, J. M. (2021). Fragment-based covalent ligand discovery. PMC - NIH. [Link]

  • RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from RSC Publishing website. [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. Retrieved from ResearchGate. [Link]

  • Patel, D., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH. [Link]

  • ResearchGate. (2025, August 7). Applications of Sulfonyl Fluorides. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Villar, E. A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Link]

  • MDPI. (2022, October 13). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • NIH. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from NIH website. [Link]

  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from RSC Publishing website. [Link]

  • SIELC Technologies. (2018, February 16). 3-Amino-4-chlorobenzenesulphonyl fluoride. Retrieved from SIELC Technologies website. [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved from Charles River Laboratories website. [Link]

  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from Selvita website. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from Wikipedia. [Link]

  • Refubium - Freie Universität Berlin. (2021, March 3). Crystallographic fragment screening - improvement of workflow, tools and procedures. Retrieved from Refubium. [Link]

  • RSC Publishing. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Retrieved from RSC Publishing website. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • CAS Common Chemistry. (n.d.). 4-Chlorobenzenesulfonyl fluoride. Retrieved from CAS Common Chemistry. [Link]

Sources

Synthesis of Novel Sulfonamide Inhibitors from 3-Amino-4-chlorobenzenesulfonyl Fluoride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. From the pioneering antibacterial "sulfa drugs" to modern treatments for a variety of diseases, the sulfonamide moiety continues to be a privileged scaffold in drug discovery.[1] Its ability to act as a bioisostere for amides and its unique hydrogen bonding capabilities contribute to its frequent success in inhibitor design. A significant class of sulfonamide-based drugs targets metalloenzymes, with carbonic anhydrase inhibitors being a prominent example.[2][3]

This guide provides a detailed protocol for the synthesis of novel sulfonamide inhibitors utilizing 3-Amino-4-chlorobenzenesulfonyl fluoride as a versatile starting material. This compound offers multiple points for diversification, with the sulfonyl fluoride group for reaction with a wide range of amines, and the amino and chloro substituents on the aromatic ring providing opportunities for further functionalization or influencing the pharmacokinetic properties of the final compounds.

Synthetic Strategy: Navigating the Chemoselectivity Challenge

A primary challenge in the direct synthesis of sulfonamides from this compound is the presence of the nucleophilic amino group on the starting material itself. This primary amine can compete with the desired amine nucleophile, leading to self-condensation or polymerization. To ensure a clean and predictable reaction outcome, a robust protection-deprotection strategy is employed. The amino group is temporarily masked with an acetyl protecting group, rendering it non-nucleophilic. This allows for the selective reaction of the sulfonyl fluoride with the desired amine. The protecting group is then efficiently removed in the final step to yield the target sulfonamide.

This strategic approach is illustrated in the following workflow:

G start This compound step1 Protection of the Amino Group (Acetylation) start->step1 intermediate N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide step1->intermediate step2 Sulfonamide Synthesis intermediate->step2 protected_product Protected Sulfonamide Derivative step2->protected_product step3 Deprotection of the Amino Group protected_product->step3 final_product Novel Sulfonamide Inhibitor step3->final_product

Caption: A three-step workflow for the synthesis of novel sulfonamide inhibitors.

Part 1: Protection of the Amino Group (Acetylation)

The initial step involves the protection of the primary amino group of this compound as an acetamide. This is a standard and highly efficient method to temporarily deactivate the nucleophilicity of the amine.[1]

Reaction Scheme:

G reactant1 3-Amino-4-chlorobenzenesulfonyl fluoride product N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide reactant1->product Pyridine, 0 °C to rt reactant2 Acetic Anhydride reactant2->product

Caption: Acetylation of the starting material.

Protocol: Synthesis of N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide
Reagent/MaterialMolecular WeightQuantityMoles
This compound209.61 g/mol 5.0 g23.8 mmol
Pyridine79.10 g/mol 10 mL-
Acetic Anhydride102.09 g/mol 2.7 mL28.6 mmol
Dichloromethane (DCM)-50 mL-
1 M HCl (aq)-2 x 25 mL-
Saturated NaHCO₃ (aq)-25 mL-
Brine-25 mL-
Anhydrous MgSO₄---

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 23.8 mmol) in dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (10 mL) to the stirred solution, followed by the dropwise addition of acetic anhydride (2.7 mL, 28.6 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide as a white solid.

Part 2: Sulfonamide Synthesis

With the amino group protected, the sulfonyl fluoride is now ready to react with the desired amine to form the sulfonamide linkage. The reactivity of sulfonyl fluorides is generally lower than that of sulfonyl chlorides, which can be advantageous for chemoselectivity but may require slightly more forcing conditions or the use of a catalyst.[4]

Reaction Scheme:

G reactant1 N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide product Protected Sulfonamide Derivative reactant1->product Base (e.g., Triethylamine), Solvent (e.g., Acetonitrile), Heat reactant2 Amine (R-NH₂ or R₂NH) reactant2->product

Caption: Formation of the protected sulfonamide.

Protocol: General Procedure for Sulfonamide Synthesis
Reagent/MaterialMolecular WeightQuantityMoles
N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide251.66 g/mol 2.0 g7.95 mmol
Amine (e.g., Benzylamine)107.15 g/mol 0.94 mL8.74 mmol
Triethylamine (TEA)101.19 g/mol 1.7 mL11.9 mmol
Acetonitrile-40 mL-
Ethyl Acetate-50 mL-
1 M HCl (aq)-2 x 20 mL-
Saturated NaHCO₃ (aq)-20 mL-
Brine-20 mL-
Anhydrous MgSO₄---

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask, add N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide (2.0 g, 7.95 mmol), the desired amine (e.g., benzylamine, 0.94 mL, 8.74 mmol), and acetonitrile (40 mL).

  • Addition of Base: Add triethylamine (1.7 mL, 11.9 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude protected sulfonamide can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 3: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to unveil the primary amine and yield the final sulfonamide inhibitor. Acidic hydrolysis is a common and effective method for this transformation.[1]

Reaction Scheme:

G reactant1 Protected Sulfonamide Derivative product Novel Sulfonamide Inhibitor reactant1->product Aqueous HCl, Heat

Caption: Deprotection of the acetamide.

Protocol: General Procedure for Acetyl Group Deprotection
Reagent/MaterialQuantity
Protected Sulfonamide Derivative1.0 g
6 M HCl (aq)20 mL
Ethanol10 mL
Saturated NaHCO₃ (aq)As needed
Ethyl Acetate50 mL
Brine20 mL
Anhydrous MgSO₄-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the protected sulfonamide (1.0 g) in a mixture of 6 M aqueous HCl (20 mL) and ethanol (10 mL).

  • Heating: Heat the mixture to reflux (approximately 90-100 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The final sulfonamide product can be purified by recrystallization or flash column chromatography to yield the pure inhibitor.

Purification and Characterization

Purification: Recrystallization is often an effective method for purifying the final sulfonamide products. A common solvent system is an ethanol/water or isopropanol/water mixture. For more challenging purifications, silica gel column chromatography can be employed.

Characterization: The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms. The disappearance of the acetyl methyl signal in the ¹H NMR spectrum is a key indicator of successful deprotection.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Application Note: Potential as Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5][6] The synthesized novel sulfonamides, with their free amino group, are prime candidates for evaluation as inhibitors of various CA isoforms. The primary sulfonamide moiety is crucial for coordinating to the zinc ion in the active site of the enzyme. The substituted aromatic ring can then be tailored to achieve isoform selectivity by interacting with different amino acid residues in the active site cavity. A preliminary in vitro screening of the synthesized compounds against a panel of human CA isoforms (e.g., CA I, II, IX, and XII) can be performed to determine their inhibitory potency and selectivity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete acetylation (Part 1)Insufficient acetic anhydride or reaction time.Add a slight excess of acetic anhydride and prolong the reaction time. Ensure the starting material is completely dry.
Low yield in sulfonamide synthesis (Part 2)Poorly nucleophilic amine; insufficient reaction time or temperature.Increase the reaction temperature or time. For very unreactive amines, consider using a more reactive sulfonyl chloride precursor or a Lewis acid catalyst.
Incomplete deprotection (Part 3)Insufficient acid concentration or reaction time.Increase the concentration of HCl or prolong the reflux time. Ensure the reaction is adequately heated.
Oily product after purificationImpurities present; product has a low melting point.Re-purify by column chromatography. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • US Patent US4369145A. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Macmillan Group - Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Liu, R., et al. (2022, February 9). Modified and Scalable Synthesis of N‑Tosyl-4‑ Chlorobenzenesulfonyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development.
  • Cihan University-Erbil Repository. (n.d.).
  • Frontiers in Chemistry. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
  • PubMed. (2013, November 15). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Organic Chemistry Portal. (n.d.). Acetamides.
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)....
  • ResearchGate. (2025, August 7).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). A one‐step replacement of aromatic amino groups by chlorine or bromine.
  • ACS Publications. (2019, December 24). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols | The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Synthetic strategies to sulfonylated anilines. | Download Scientific Diagram.
  • PubMed. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Organic Chemistry Portal. (n.d.).
  • PMC - NIH. (n.d.).
  • PubMed. (n.d.). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido) -.

Sources

Application Notes & Protocols: 3-Amino-4-chlorobenzenesulfonyl fluoride as a Warhead for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition and the Role of Sulfonyl Fluorides

Targeted covalent inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable".[1] These molecules function by forming a stable, covalent bond with a specific amino acid residue within the target protein, leading to its irreversible inactivation. While early covalent drugs were often plagued by indiscriminate reactivity and off-target toxicity, modern TCIs are designed with exquisitely tuned electrophilic "warheads" that exhibit minimal reactivity until brought into high effective molarity by the reversible binding of the inhibitor scaffold to the target protein's binding site.

Among the arsenal of warheads available to medicinal chemists, sulfonyl fluorides have emerged as a privileged class.[2] Their unique combination of stability in aqueous environments and sufficient reactivity towards a range of nucleophilic amino acid residues makes them highly attractive for the development of selective covalent inhibitors.[3] Unlike more traditional cysteine-directed warheads like acrylamides, sulfonyl fluorides can engage a broader palette of residues, including tyrosine, lysine, histidine, serine, and threonine, thereby expanding the druggable proteome.[1][3] This versatility is a direct consequence of the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a robust and bio-orthogonal reaction.[1]

This guide focuses on a specific, yet versatile sulfonyl fluoride warhead: 3-amino-4-chlorobenzenesulfonyl fluoride . The strategic placement of an electron-donating amino group and an electron-withdrawing chloro group on the phenyl ring allows for the fine-tuning of the warhead's reactivity and provides a vector for further chemical modification. Herein, we provide a detailed exploration of the properties of this warhead, its mechanism of action, and comprehensive, field-proven protocols for its application in the development of novel targeted covalent inhibitors.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 368-72-9[4]
Molecular Formula C₆H₅ClFNO₂S[4]
Molecular Weight 209.63 g/mol [4]
Appearance Light brown-yellow to brown crystalline powder[4]
Melting Point 64-68 °C[4]
Storage 2-8°C, protect from light[4]

Mechanism of Covalent Modification

The covalent modification of a target protein by a this compound-containing inhibitor proceeds through a two-step mechanism. The inhibitor first binds reversibly to the target protein's active or allosteric site, driven by non-covalent interactions. This binding event positions the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue. The subsequent covalent bond formation is a proximity-driven nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.

Covalent Inhibition Mechanism Mechanism of Covalent Inhibition by this compound cluster_reversible Reversible Binding cluster_covalent Covalent Modification E Target Protein (E) EI_rev Reversible Complex (E·I) E->EI_rev k_on I Inhibitor (I) EI_rev->E k_off EI_cov Covalent Adduct (E-I) EI_rev->EI_cov k_inact

Caption: Two-step mechanism of covalent inhibition.

The reactivity of the sulfonyl fluoride warhead is modulated by the electronic properties of the substituents on the aromatic ring. The electron-donating amino group at the meta position can increase the electron density on the ring, which may slightly decrease the intrinsic reactivity of the sulfonyl fluoride compared to an unsubstituted analog. However, the electron-withdrawing chloro group at the para position can counteract this effect to some extent. This electronic balance is crucial for achieving the desired "Goldilocks" reactivity – stable enough to avoid off-target reactions, yet reactive enough to efficiently modify the target protein once bound.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A plausible synthetic route involves the nitration of 2-chlorobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine, and subsequent fluorination of the sulfonyl chloride.

A key precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, can be synthesized through the sulfonation of 1-chloro-4-nitrobenzene. The subsequent steps involve the reduction of the nitro group and the conversion of the sulfonyl chloride to a sulfonyl fluoride.

Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for experienced synthetic chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be performed in a certified chemical fume hood.

Materials:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium fluoride

  • Acetonitrile

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

Step 1: Reduction of 2-Chloro-5-nitrobenzenesulfonyl chloride to 3-Amino-4-chlorobenzenesulfonyl chloride

  • To a stirred solution of 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-4-chlorobenzenesulfonyl chloride.

Step 2: Fluorination of 3-Amino-4-chlorobenzenesulfonyl chloride

  • Dissolve the crude 3-amino-4-chlorobenzenesulfonyl chloride (1.0 eq) in acetonitrile.

  • Add sodium fluoride (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the excess sodium fluoride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Protocols for Characterization of Covalent Inhibitors

The following protocols provide a framework for the characterization of a targeted covalent inhibitor incorporating the this compound warhead.

Protocol 1: Determination of Covalent Modification by Intact Protein Mass Spectrometry

This protocol is designed to confirm the covalent modification of the target protein by the inhibitor.

Mass_Spec_Workflow Workflow for Intact Protein Mass Spectrometry start Incubate Protein with Inhibitor quench Quench Reaction start->quench desalt Desalt Sample quench->desalt lcms LC-MS Analysis desalt->lcms deconvolute Deconvolute Mass Spectrum lcms->deconvolute analyze Analyze Mass Shift deconvolute->analyze

Caption: Workflow for intact protein mass spectrometry.

Materials:

  • Purified target protein

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Quenching solution (e.g., 10% formic acid)

  • Desalting column (e.g., C4 ZipTip)

  • LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system)

Procedure:

  • Prepare a solution of the target protein in the assay buffer at a final concentration of 1-5 µM.

  • Add the inhibitor from the stock solution to the protein solution to achieve a final concentration of 10-50 µM (a 10-fold molar excess). A control sample with DMSO only should be prepared in parallel.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-4 hours).

  • Quench the reaction by adding the quenching solution.

  • Desalt the protein sample using a C4 ZipTip or a similar desalting column according to the manufacturer's instructions.

  • Analyze the desalted protein sample by LC-MS.

  • Deconvolute the resulting mass spectrum to determine the mass of the intact protein.

  • Compare the mass of the inhibitor-treated protein with the mass of the control protein. A mass increase corresponding to the molecular weight of the inhibitor minus the molecular weight of hydrogen fluoride (HF) confirms covalent modification.

Protocol 2: Kinetic Characterization of Covalent Inhibition (k_inact/K_i Determination)

This protocol determines the second-order rate constant (k_inact/K_i), which is a critical parameter for evaluating the efficiency of a covalent inhibitor.[5]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Inhibitor stock solution

  • Assay buffer

  • Plate reader capable of kinetic measurements

Procedure:

  • Determination of K_m for the substrate: Before characterizing the inhibitor, determine the Michaelis-Menten constant (K_m) for the substrate under the chosen assay conditions.

  • Progress Curve Analysis:

    • Prepare a series of inhibitor concentrations in the assay buffer.

    • In a microplate, initiate the enzymatic reaction by adding the substrate (at a concentration equal to its K_m) to a mixture of the enzyme and the inhibitor.

    • Immediately start monitoring the reaction progress (e.g., absorbance or fluorescence) over time in a plate reader.

    • For each inhibitor concentration, determine the observed rate of inactivation (k_obs) by fitting the progress curves to a single exponential decay equation.

  • Determination of k_inact and K_i:

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation (for irreversible covalent inhibitors) to determine k_inact and K_i:

      • k_obs = k_inact * [I] / (K_i + [I])

    • The ratio k_inact/K_i represents the second-order rate constant of covalent modification.

Kinetic ParameterDescription
K_i Inhibition constant, representing the affinity of the inhibitor for the target in the initial reversible binding step.
k_inact Maximum rate of irreversible inactivation at saturating inhibitor concentrations.
k_inact/K_i Second-order rate constant, reflecting the overall efficiency of the covalent inhibitor.
Protocol 3: Selectivity Profiling using Chemoproteomics

This protocol outlines a general strategy for assessing the selectivity of a this compound-based probe across the proteome.[6][7]

Chemoproteomics_Workflow Chemoproteomics Workflow for Selectivity Profiling start Synthesize Probe with Reporter Tag treat Treat Cell Lysate or Live Cells with Probe start->treat lyse Lyse Cells (if applicable) treat->lyse click Click Chemistry to Attach Biotin lyse->click enrich Enrich Biotinylated Proteins click->enrich digest On-bead Protein Digestion enrich->digest lcmsms LC-MS/MS Analysis digest->lcmsms identify Identify and Quantify Labeled Proteins lcmsms->identify

Caption: Chemoproteomics workflow for selectivity profiling.

Materials:

  • A derivative of the inhibitor functionalized with a clickable handle (e.g., an alkyne or azide).

  • Cell lysate or live cells.

  • Biotin-azide or biotin-alkyne for click chemistry.

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand).

  • Streptavidin beads.

  • Protease (e.g., trypsin).

  • LC-MS/MS system for proteomic analysis.

Procedure:

  • Probe Synthesis: Synthesize a probe molecule by incorporating a clickable handle (e.g., a terminal alkyne) into the inhibitor scaffold, distal to the warhead.

  • Cellular Treatment: Treat live cells or cell lysate with the probe at various concentrations and for different durations. A vehicle control (DMSO) should be run in parallel.

  • Lysis and Click Chemistry: Lyse the cells (if treated live) and perform a click reaction to attach a biotin tag to the probe-modified proteins.

  • Enrichment of Labeled Proteins: Use streptavidin beads to enrich the biotinylated proteins.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the modified peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the labeled proteins and the specific sites of modification using proteomic data analysis software. Quantify the relative abundance of labeled proteins across different conditions to assess the selectivity of the probe.

Safety and Handling of this compound

As with all laboratory chemicals, this compound should be handled with care.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[9]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]

Conclusion

This compound represents a valuable and versatile warhead for the design of targeted covalent inhibitors. Its tunable reactivity and ability to target a range of nucleophilic amino acid residues open up new avenues for drug discovery. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of inhibitors containing this promising electrophile. By combining careful chemical design with rigorous biochemical and proteomic evaluation, researchers can harness the power of this compound to develop novel and effective covalent therapeutics.

References

  • Wang, L., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society, 140(17), 5642-5646. [Link]

  • YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639. [Link]

  • U.S. Patent No. 4,369,145. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

  • Parker, C. G., & Shokat, K. M. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(10), 3784-3792. [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 16(3), 456-465. [Link]

  • U.S. Patent No. 2,588,580. (1952). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Chinese Patent No. 105936625A. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • BioKin, Ltd. (2015, February 5). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Retrieved from [Link]

  • Petri, V., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry, 16(8), 1234-1243. [Link]

  • Peltzer, J., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2345-2356. [Link]

  • Zhang, T., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Communications, 9(1), 1-9. [Link]

  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved from [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Gushchian, Z., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

  • Yale University. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639. [Link]

  • U.S. Patent No. 2,588,580. (1952). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • ResearchGate. (2025, August 6). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Framework for In-Process Monitoring of 3-Amino-4-chlorobenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and implementing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of reactions involving 3-Amino-4-chlorobenzenesulfonyl fluoride. This key pharmaceutical intermediate is a precursor in the synthesis of various sulfonamide-based active pharmaceutical ingredients (APIs). Effective real-time monitoring of its conversion is critical for reaction optimization, impurity profiling, and ensuring final product quality. We will explore the rationale behind chromatographic parameter selection, provide a detailed, field-tested protocol, and discuss method validation strategies in line with regulatory expectations.

Introduction: The Analytical Imperative in Sulfonamide Synthesis

This compound is a pivotal building block in medicinal chemistry. Its reactions, typically involving the formation of a sulfonamide bond with a primary or secondary amine, require careful monitoring. The primary objectives of in-process analytical monitoring are to:

  • Track Reactant Consumption: Determine the extent of conversion of this compound.

  • Monitor Product Formation: Quantify the appearance of the desired sulfonamide product.

  • Profile Impurities: Detect and track the formation of reaction by-products or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for these tasks due to its high resolution, sensitivity, and quantitative accuracy for complex reaction mixtures.[1] A well-developed HPLC method can separate the starting material from its products and related impurities, providing a clear kinetic and stoichiometric snapshot of the reaction.

The Foundation: A Logic-Driven Method Development Strategy

Developing a reliable HPLC method is not a matter of guesswork; it is a systematic process grounded in the physicochemical properties of the analytes. The primary goal is to achieve adequate resolution between the starting material, the main product, and any significant impurities within a reasonable analysis time.

Analyte Characteristics and Chromatographic Mode Selection

This compound is a moderately polar aromatic compound (LogP ≈ 1.76).[2] Its reaction products, typically sulfonamides, will have varying polarities based on the amine reactant but will retain the aromatic core. This molecular profile makes Reversed-Phase HPLC (RP-HPLC) the ideal chromatographic mode, as it separates compounds based primarily on differences in hydrophobicity.[3]

Stationary Phase (Column) Selection: The Key to Selectivity

The choice of column is the most critical factor influencing separation selectivity.

  • The Workhorse - C18 (L1): An octadecylsilane (C18) column is the universal starting point for RP-HPLC method development due to its broad applicability and hydrophobicity.[4] For the target analytes, a C18 phase provides strong retention via hydrophobic interactions with the benzene ring.

  • Addressing Challenges - Peak Tailing and Alternative Selectivity: The primary amino group on the starting material and the potential for secondary amines in the product can interact with residual silanols on the silica surface of the column, leading to peak tailing.[5] Using a modern, high-purity, end-capped C18 column can significantly mitigate this issue.[4] Should co-elution or poor peak shape persist, alternative stationary phases can offer different selectivity:

    • Phenyl-Hexyl (L11): This phase provides unique selectivity for aromatic compounds through π-π interactions between the phenyl ligands and the analyte's aromatic ring, in addition to standard hydrophobic interactions.[6] This can be particularly effective for separating molecules with subtle structural differences.

    • Polar-Embedded/AQ-type C18 (L1): These columns are designed for enhanced retention of more polar compounds and are compatible with highly aqueous mobile phases, which can be useful if the reaction products are significantly more polar than the starting material.[7][8]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition fine-tunes the retention and resolution of the separation.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[9] ACN is generally preferred as a starting point due to its lower viscosity and higher elution strength, often resulting in sharper peaks and shorter run times.

  • The Critical Role of pH: The pH of the aqueous portion of the mobile phase is paramount. Sulfonamides are often amphoteric, meaning their charge state can change with pH.[10] The starting material contains a basic amino group. To ensure reproducible retention and symmetrical peak shapes, it is crucial to control the ionization state of the analytes. A mobile phase buffered at a low pH (e.g., 2.5 - 3.5) using an additive like phosphoric or formic acid serves two purposes:

    • It ensures that the amino groups are consistently protonated (cationic).

    • It suppresses the ionization of residual silanol groups on the column's stationary phase, minimizing undesirable secondary interactions that cause peak tailing.[5] A mobile phase consisting of water, acetonitrile, and phosphoric acid is a common and effective choice.[2][11] For mass spectrometry (MS) compatibility, a volatile acid like formic acid should be substituted for phosphoric acid.[2]

  • Gradient Elution: Given the likely difference in polarity between the starting material and the final product, a gradient elution (where the proportion of organic solvent is increased over time) is typically necessary to elute all compounds of interest with good peak shape in a single run.

Detector Selection

The presence of a benzene ring in this compound and its derivatives confers strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) or Diode Array (DAD) detector is highly recommended. This allows for:

  • Optimal Wavelength Selection: Simultaneous monitoring at multiple wavelengths to determine the absorbance maximum for each compound, maximizing sensitivity. A starting wavelength around 254 nm is generally effective for aromatic compounds.

  • Peak Purity Analysis: Assessing whether a chromatographic peak corresponds to a single compound, which is invaluable for identifying co-eluting impurities.

Experimental Protocol: In-Process Reaction Monitoring

This protocol provides a robust starting point for monitoring a typical reaction of this compound.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

  • Analytical balance, volumetric flasks, pipettes, and pH meter.

  • HPLC grade Acetonitrile, water, and phosphoric acid (85%).

  • 0.45 µm syringe filters (ensure compatibility with reaction solvent and diluent).

  • Reference standards for this compound and the expected product.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly. The approximate pH will be ~2.5.

  • Mobile Phase B (Organic): HPLC grade Acetonitrile.

  • Diluent: Prepare a mixture of Water/Acetonitrile (50:50, v/v). This is generally suitable for dissolving both polar and non-polar analytes.

  • Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL. Prepare a similar standard for the expected product, if available.

Sample Preparation Workflow

The key to accurate in-process analysis is immediate quenching (if the reaction is fast) and precise dilution into the analytical range.

  • Sampling: At a specified time point, carefully withdraw a small, representative aliquot from the reaction vessel (e.g., 50 µL).

  • Quenching & Dilution: Immediately add the aliquot to a pre-filled vial containing a larger volume of diluent (e.g., 950 µL). This stops the reaction and provides an initial dilution. The dilution factor must be recorded accurately.

  • Further Dilution: Perform a secondary dilution as needed to bring the concentration of the major components within the linear range of the detector (typically to a final concentration of ~10-100 µg/mL).

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following parameters provide a validated starting point.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm (L1)General purpose, good starting point for aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidProvides protons to buffer the mobile phase at a low pH.
Mobile Phase B AcetonitrileCommon organic modifier with strong elution strength.
Gradient Program Time (min)%B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times and improves peak shape.
Injection Volume 10 µLA typical volume; can be adjusted based on concentration.
Detector DAD/PDA
Wavelength 254 nmGood starting wavelength for aromatic compounds.
Bandwidth 4 nmStandard setting.
Data Collection Monitor from 200-400 nmAllows for post-run spectral analysis and peak purity assessment.
System Suitability and Analysis Sequence

To ensure the validity of the results, a system suitability test (SST) must be performed before analyzing any samples.

  • Equilibrate: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Make five replicate injections of the 100 µg/mL standard solution.

  • Analysis Sequence:

    • Blank injection (diluent)

    • SST injections (5x)

    • Standard injection

    • Reaction sample injections (time point 1, 2, 3...)

    • Standard injection (to check for drift)

System Suitability ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000

Visualization of the Analytical Workflow

The diagram below illustrates the complete workflow from reaction sampling to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Interpretation reaction 1. Reaction Vessel sample 2. Aliquot Sampling reaction->sample quench 3. Quench & Dilute sample->quench filter 4. Filter Sample quench->filter hplc_vial 5. HPLC Vial filter->hplc_vial autosampler 6. Autosampler Injection hplc_vial->autosampler ref_std Reference Standard prep_std Prepare Standard Solution ref_std->prep_std prep_std->autosampler column 7. C18 Column Separation autosampler->column detector 8. DAD Detection column->detector cds 9. Chromatogram Generation (CDS) detector->cds integrate 10. Peak Integration cds->integrate report 11. Calculate % Area / Conversion integrate->report review 12. Review & Report report->review

Caption: Workflow for HPLC monitoring of a chemical reaction.

Data Interpretation and Trustworthiness

The primary output is a chromatogram showing peaks corresponding to different components of the reaction mixture. By comparing the retention times with those of the injected standards, one can identify the starting material and the product. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Self-Validation and Method Integrity

A protocol is only trustworthy if it is validated. For applications in drug development, method validation according to ICH Q2(R1) guidelines is mandatory.[12] This process demonstrates that the analytical procedure is suitable for its intended purpose.

  • Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components. The most rigorous way to prove this is through forced degradation studies .[13] The starting material and product should be subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and light) to generate potential degradation products. The HPLC method must be able to separate the main analyte peaks from all degradation peaks, proving it is stability-indicating .[14][15]

  • Linearity, Accuracy, and Precision: The method must demonstrate linearity (a proportional response to concentration), accuracy (closeness to the true value), and precision (repeatability of results) over a specified range.[14][16]

Conclusion

This application note provides a scientifically grounded framework for monitoring the reactions of this compound using RP-HPLC. The presented method, built upon a logical selection of column, mobile phase, and detector parameters, offers a robust starting point for researchers in chemical and pharmaceutical development. By adhering to the principles of systematic method development and validation, including forced degradation studies, scientists can generate high-quality, reliable data to optimize synthetic processes and ensure the quality and safety of the final product.

References

  • SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. Available at: [Link]

  • N.J. Berridge. (1996). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Available at: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Available at: [Link]

  • Journal of the Association of Official Analytical Chemists. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]

  • Oxford Academic. (2004). Biodegradability properties of sulfonamides in activated sludge. Available at: [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. Available at: [Link]

  • Oxford Academic. (1990). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • National Library of Medicine. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • ResearchGate. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Available at: [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • National Library of Medicine. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]

  • ResearchGate. Radio-HPLC analysis of the reaction mixture: (A) radiofluorination of 4 (preparation of 5). Available at: [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Benthan Science. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Eleven Compounds on Reversed-Phase Aromatic Phases. Relative Selectivity. Available at: [Link]

  • National Library of Medicine. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Available at: [Link]

  • National Library of Medicine. (2007). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Available at: [Link]

  • Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. Available at: [Link]

Sources

Designing Covalent Chemical Probes: Application Notes for the 3-Amino-4-chlorobenzenesulfonyl Fluoride Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3-Amino-4-chlorobenzenesulfonyl Fluoride Scaffold in Covalent Probe Design

In the landscape of chemical biology and drug discovery, the rational design of covalent chemical probes is a cornerstone for elucidating protein function, identifying novel therapeutic targets, and developing potent and selective inhibitors. The choice of the reactive scaffold is paramount, dictating the probe's reactivity, selectivity, and overall utility. The this compound (ACBSF) scaffold has emerged as a versatile and strategically valuable starting point for the synthesis of a diverse array of chemical probes.

This guide provides a comprehensive overview of the design principles, synthetic strategies, and application protocols for developing chemical probes based on the ACBSF scaffold. We will delve into the underlying chemical principles that govern the reactivity of the sulfonyl fluoride warhead and explore how the unique substitution pattern of ACBSF can be leveraged to fine-tune probe properties. The protocols outlined herein are designed to be robust and adaptable, providing researchers with the necessary tools to confidently embark on their own probe development campaigns.

Core Principles: Why Choose the this compound Scaffold?

The ACBSF scaffold offers a unique combination of features that make it an attractive choice for covalent probe design:

  • Tunable Reactivity: The sulfonyl fluoride moiety is a privileged electrophile that can react with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[1] This broad reactivity profile expands the scope of potential protein targets beyond those accessible to more traditional cysteine-reactive probes.[1] The electronic properties of the aryl ring, influenced by the amino and chloro substituents, allow for the fine-tuning of the sulfonyl fluoride's electrophilicity.

  • Synthetic Tractability: The primary amino group on the ACBSF scaffold serves as a versatile synthetic handle. It allows for the straightforward installation of a wide variety of functionalities, including targeting ligands, reporter tags (fluorophores, biotin), and click chemistry handles, through well-established amide bond formation reactions. This modularity enables the rapid generation of diverse probe libraries from a common building block.

  • Structural Rigidity: The benzene ring provides a rigid scaffold that can be used to project the appended functionalities into specific orientations for optimal interaction with the target protein. This can contribute to enhanced binding affinity and selectivity.

Probe Design and Synthesis Workflow

The design and synthesis of a chemical probe from the ACBSF scaffold is a systematic process that involves several key stages. The following workflow provides a general framework that can be adapted to specific research goals.

Probe Design and Synthesis Workflow cluster_design Probe Design cluster_synthesis Synthesis & Purification cluster_validation Biological Validation TargetSelection Target Selection & Ligand Identification ScaffoldSelection Scaffold Selection (ACBSF) TargetSelection->ScaffoldSelection Informs LinkerDesign Linker & Reporter Tag Design ScaffoldSelection->LinkerDesign Functionalization Functionalization of Amino Group LinkerDesign->Functionalization Purification Purification (HPLC) Functionalization->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitroAssay In Vitro Target Engagement Characterization->InVitroAssay CellBasedAssay Cell-Based Labeling & Imaging InVitroAssay->CellBasedAssay Proteomics Target Identification (ABPP) CellBasedAssay->Proteomics ABPP Workflow Lysate Cell Lysate Incubate Incubate (37°C) Lysate->Incubate Probe ACBSF-Probe (alkyne-tagged) Probe->Incubate Click Click Chemistry (Biotin-Azide, Cu(I)) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Wash Wash Enrich->Wash Elute Elute Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Identify Target Identification MS->Identify

Sources

Application of 3-Amino-4-chlorobenzenesulfonyl Fluoride in Identifying Druggable Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Druggable Proteome

The landscape of drug discovery is in a constant state of evolution, driven by the pursuit of novel therapeutics for a myriad of human diseases. A significant challenge in this endeavor is the conventional wisdom that a large portion of the proteome is "undruggable."[1][2] These proteins, which include transcription factors, scaffolding proteins, and RNA-binding proteins, often lack the well-defined binding pockets necessary for traditional small-molecule drug development.[1][2] However, the emergence of chemoproteomic techniques, coupled with innovative chemical probes, is challenging this paradigm by enabling the discovery of previously hidden or "cryptic" binding sites.[1][3] Covalent fragment-based ligand discovery, in particular, has proven to be a powerful strategy for identifying and validating these novel druggable sites.[4][5][6] This application note provides a detailed guide to the use of 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF) as a versatile covalent probe in this context.

This compound is a sulfonyl fluoride-containing chemical probe that can be used in fragment-based screening to identify and map druggable binding sites across the proteome. The sulfonyl fluoride moiety is a privileged electrophile for forming covalent bonds with a range of nucleophilic amino acid residues, moving beyond the commonly targeted cysteine.[7][8][9][10] This broader reactivity profile, encompassing residues such as tyrosine, lysine, histidine, and serine, significantly expands the scope of discoverable binding sites.[7][9] This document will provide a comprehensive overview of the underlying chemistry of ACBSF, detailed protocols for its application in chemoproteomic screening, and guidance on data analysis and hit validation.

The Chemistry of this compound: A "Beyond Cysteine" Probe

The utility of ACBSF as a chemical probe lies in the reactivity of its sulfonyl fluoride (-SO₂F) group. This functional group participates in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid side chains.[7][9] Unlike more common electrophiles that predominantly target the highly nucleophilic thiol group of cysteine, the SuFEx reaction can be tuned to react with a wider array of residues.[7][8][9][10]

The reactivity of the sulfonyl fluoride is influenced by the electronic properties of the aryl ring. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the benzene ring of ACBSF modulates the electrophilicity of the sulfur atom, contributing to its reactivity profile. The amino group also provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of ACBSF-based fragments.

The covalent bond formation is essentially irreversible under physiological conditions, which provides a key advantage in target identification. This stable linkage allows for the "trapping" of transiently open or cryptic binding pockets, which might be missed by reversible binding fragments.[1] The covalent nature of the interaction also simplifies the identification of the precise binding site through mass spectrometry-based proteomics.[4]

Experimental Workflow: A Step-by-Step Guide to ACBSF-based Chemoproteomic Screening

The following protocol outlines a general workflow for a competitive chemoproteomic experiment using an ACBSF-based fragment library to identify druggable binding sites in a cellular context.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Covalent Labeling cluster_processing Phase 3: Sample Processing cluster_analysis Phase 4: LC-MS/MS Analysis cluster_data Phase 5: Data Analysis prep_cells Cell Culture & Lysis protein_quant Protein Quantification prep_cells->protein_quant treatment Incubation with ACBSF Fragment Library protein_quant->treatment control DMSO Vehicle Control protein_quant->control reduction_alkylation Reduction & Alkylation treatment->reduction_alkylation control->reduction_alkylation digestion Proteolytic Digestion reduction_alkylation->digestion lc_ms LC-MS/MS Data Acquisition digestion->lc_ms database_search Database Search & Peptide Identification lc_ms->database_search quantification Quantitative Analysis of Modified Peptides database_search->quantification hit_identification Hit Identification & Validation quantification->hit_identification

Caption: High-level experimental workflow for ACBSF-based chemoproteomic screening.

Protocol 1: Cell Lysis and Proteome Preparation
  • Cell Culture: Culture cells of interest to ~80-90% confluency.

  • Harvesting: Harvest cells by scraping and wash three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Homogenization: Lyse the cells by sonication or dounce homogenization on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration of all samples.

Protocol 2: Covalent Fragment Labeling
  • Fragment Library: Prepare a stock solution of the ACBSF-based fragment library in dimethyl sulfoxide (DMSO).

  • Labeling Reaction: In separate microcentrifuge tubes, aliquot a standardized amount of proteome (e.g., 1 mg).

  • Treatment: Add the ACBSF fragment library to the proteome samples at a final concentration typically ranging from 10 to 100 µM. For the negative control, add an equivalent volume of DMSO.

  • Incubation: Incubate the reactions for a specified time (e.g., 1-4 hours) at room temperature or 37°C with gentle agitation. The optimal incubation time should be determined empirically.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

    • Cool the samples to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate free cysteine residues.

  • Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C overnight.

  • Pelleting and Washing: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant and wash the pellet with ice-cold methanol.

  • Resuspension and Digestion:

    • Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the desalted peptides to dryness and store at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database (e.g., UniProt) with the covalent modification by the ACBSF fragment specified as a variable modification on tyrosine, lysine, histidine, and serine residues.

    • Perform label-free quantification to compare the abundance of modified peptides between the ACBSF-treated and DMSO control samples.

Data Interpretation and Hit Validation: From Raw Data to Druggable Sites

The primary output of the chemoproteomic experiment is a list of peptides that are covalently modified by the ACBSF-based fragments. The following decision tree illustrates the process of identifying and validating "hits" – proteins with potentially druggable binding sites.

data_analysis_workflow cluster_validation Hit Validation start LC-MS/MS Data peptide_id Peptide Identification & Modification Site Localization start->peptide_id quantification Quantitative Comparison (ACBSF vs. DMSO) peptide_id->quantification hit_filtering Statistical Filtering (Fold Change & p-value) quantification->hit_filtering hit_list Initial Hit List of Modified Peptides/Proteins hit_filtering->hit_list biochemical_assay Biochemical/Biophysical Validation (e.g., ITC, SPR, TSA) hit_list->biochemical_assay cell_based_assay Cellular Target Engagement & Functional Assays biochemical_assay->cell_based_assay structural_biology Structural Biology (X-ray, Cryo-EM) cell_based_assay->structural_biology validated_hit Validated Druggable Site structural_biology->validated_hit

Caption: Decision workflow for data analysis and hit validation in ACBSF-based screening.

A statistically significant increase in the abundance of a modified peptide in the ACBSF-treated sample compared to the control indicates a potential covalent binding event. The identified protein and the specific modified residue represent a potential druggable site.

Key considerations for hit validation include:

  • Orthogonal Validation: Confirm the interaction using non-mass spectrometry-based methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or thermal shift assays (TSA) with a resynthesized, pure ACBSF fragment.

  • Cellular Target Engagement: Develop cellular assays to confirm that the ACBSF fragment engages the target protein in living cells.

  • Functional Assays: Investigate the functional consequences of the covalent modification. Does it inhibit enzyme activity, disrupt a protein-protein interaction, or alter a signaling pathway?

  • Structural Biology: Determine the co-crystal structure of the protein in complex with the ACBSF fragment to visualize the binding site and guide further drug development efforts.

Case Study: Discovery of an Allosteric Inhibitor of WRN Helicase

The following table summarizes a representative case study inspired by the discovery of a covalent inhibitor for WRN helicase, a protein implicated in certain cancers.[1]

Parameter Description
Target Werner syndrome ATP-dependent helicase (WRN)
Medical Relevance Synthetic lethal target in microsatellite instable (MSI) cancers.[1]
Screening Method Covalent fragment-based chemoproteomic screening.
Key Fragment A sulfonyl fluoride-containing fragment.
Identified Binding Site A cryptic allosteric pocket, distal to the enzyme's active site.[1]
Mechanism of Action Covalent modification of a tyrosine residue within the allosteric pocket induces a conformational change that prevents the helicase from binding to DNA.[1]
Validation The identified covalent inhibitor demonstrated selective killing of MSI cancer cell lines and tumor regression in patient-derived xenograft models.[1]

This case study exemplifies the power of using covalent probes like ACBSF to uncover novel allosteric binding sites on challenging targets, leading to the development of promising new therapeutic agents.

Conclusion: The Future of Druggable Site Discovery

The use of this compound and related covalent probes in chemoproteomic workflows represents a significant advancement in the field of drug discovery. By expanding the repertoire of targetable amino acid residues, these tools enable the exploration of a much larger portion of the proteome for therapeutic intervention. The ability to identify and validate novel, often cryptic and allosteric, binding sites opens up new avenues for developing drugs against targets previously considered "undruggable."[1][2] As mass spectrometry technology continues to improve in sensitivity and throughput, the application of ACBSF-based screening will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Drug Discovery News. (2025). Mapping proteins to reveal secret drug binding pockets.
  • YouTube. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. [Link]

  • ChemRxiv. (2023). Chemical Proteomics-based Target Prioritization through a Residue Agnostic 1 Ligandability Assessment Platform 2 3 4 5 6 7 8 9. [Link]

  • ACS Publications. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. [Link]

  • PubMed Central. (n.d.). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. [Link]

  • PubMed. (n.d.). Target identification and validation for anthelmintic discovery. [Link]

  • PubMed Central. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]

  • NIH. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • PubMed Central. (n.d.). Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid. [Link]

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  • ResearchGate. (2025). Chemoproteomic approaches to drug target identification and drug profiling | Request PDF. [Link]

  • YouTube. (2023). Target identification and validation for drug targets across different therapeutic areas. [Link]

  • PubMed Central. (n.d.). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. [Link]

  • YouTube. (2020). 2020 R Fundamentals for Mass Spectrometry Data Analysis: Day 1. [Link]

  • YouTube. (2024). The Future of AI and Drug Development: Insights from Absci's Sean McClain and Andreas Busch. [Link]

  • PubMed. (n.d.). Radiolytic modification and reactivity of amino acid residues serving as structural probes for protein footprinting. [Link]

  • PubMed. (n.d.). Chemoproteomic approaches to drug target identification and drug profiling. [Link]

  • Sartorius. (n.d.). Target Identification and Validation. [Link]

  • Waters. (n.d.). Routine LC-MS Analysis of Intact Antibodies. [Link]

  • ResearchGate. (2025). (PDF) A case study of the application of AI to early stage drug discovery. [Link]

  • ResearchGate. (n.d.). Chemical Proteomics for Expanding the Druggability of Human Disease. [Link]

  • MDPI. (n.d.). BODIPY- and Porphyrin-Based Sensors for Recognition of Amino Acids and Their Derivatives. [Link]

  • CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. [Link]

  • YouTube. (2021). Introduction into data analysis for mass spectrometry-based proteomics - Lecture by Lennart Martens. [Link]

  • PubMed Central. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. [Link]

  • PubMed. (n.d.). Tools for target identification and validation. [Link]

  • ResearchGate. (2025). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. [Link]

  • SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]

  • Taylor & Francis Online. (n.d.). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. [Link]

  • ACD/Labs. (n.d.). Advanced Data Analysis of Peptide LC- MS Spectra through In Silico Fragmentation. [Link]

  • YouTube. (2023). AI Case Studies In Pharmaceutical Drug Design - Live Q&A With The Medical Futurist. [Link]

  • MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

  • PubMed. (n.d.). Reactivity of consecutive basic amino acid residues in peptides. [Link]

  • MDPI. (n.d.). Role of Individual Amino Acid Residues Directly Involved in Damage Recognition in Active Demethylation by ABH2 Dioxygenase. [Link]

  • ResearchGate. (n.d.). Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry | Request PDF. [Link]

  • RSC Publishing. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

  • PubMed Central. (n.d.). Structural conservation of druggable hot spots in protein–protein interfaces. [Link]

  • Cambridge Open Engage. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments | Biological and Medicinal Chemistry | ChemRxiv. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-chlorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4-chlorobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile reagent. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups: a reactive sulfonyl fluoride, a nucleophilic amino group, and a chlorinated aromatic ring susceptible to substitution reactions. This trifecta of reactivity allows for diverse molecular architectures but also presents unique challenges in controlling selectivity and avoiding unwanted side reactions. This guide will provide a comprehensive framework for navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is predominantly used in the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents. The sulfonyl fluoride moiety is a stable yet reactive precursor for forming sulfonamide bonds with primary and secondary amines. Additionally, the amino group can be a site for further functionalization, and the chloro-substituent can participate in cross-coupling reactions.

Q2: What are the key safety precautions when handling this compound?

A2: As with all sulfonyl halides, this compound should be handled with care in a well-ventilated fume hood. It is classified as a substance that can cause skin and eye irritation.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, always consult the material safety data sheet (MSDS).

Q3: How should this compound be stored?

A3: It should be stored in a cool, dry place away from moisture, as sulfonyl fluorides can slowly hydrolyze to the corresponding sulfonic acid.[2] A tightly sealed container is recommended for long-term storage.

Q4: What analytical techniques are suitable for monitoring reactions involving this compound?

A4: High-performance liquid chromatography (HPLC) is an excellent method for monitoring the progress of reactions involving this compound. A reverse-phase (RP) HPLC method using a C18 or similar column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) is typically effective.[3] Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring. For structural confirmation of products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) are indispensable.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low Yield of Desired Sulfonamide Product
Potential Cause Troubleshooting Steps & Scientific Rationale
Hydrolysis of Sulfonyl Fluoride The sulfonyl fluoride group is susceptible to hydrolysis, especially in the presence of water and base. Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The stability of sulfonyl fluorides to hydrolysis is generally greater than that of sulfonyl chlorides, but this precaution is still crucial for maximizing yield.[2]
Competitive Self-Reaction/Polymerization The amino group of one molecule can react with the sulfonyl fluoride of another, leading to oligomers or polymers. Solution: Employ dilute conditions to disfavor intermolecular reactions. Alternatively, protect the amino group before reacting the sulfonyl fluoride. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[4]
Suboptimal Base Selection An inappropriate base can either be too weak to deprotonate the amine nucleophile effectively or too strong, leading to side reactions. Solution: For reactions with amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice. These bases are sufficient to scavenge the HF produced during the reaction without competing with the primary or secondary amine nucleophile.
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction will be slow and incomplete. This compound has moderate solubility in many common organic solvents. Solution: Choose a solvent that dissolves both the sulfonyl fluoride and the amine. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are often suitable choices. Gentle heating may be necessary, but monitor for potential side reactions at elevated temperatures.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps & Scientific Rationale
Reaction at the Amino Group and Sulfonyl Fluoride As mentioned, self-reaction is a significant concern. Solution: Protect the amino group. The choice of protecting group should be orthogonal to the planned subsequent reaction steps, meaning it can be removed without affecting other parts of the molecule.[5][6]
Reaction at the Chlorine-Substituted Carbon The chloro group can undergo nucleophilic aromatic substitution (SNA), especially with potent nucleophiles or under forcing conditions. Solution: Employ milder reaction conditions (e.g., lower temperature, shorter reaction time). If the desired reaction is at the sulfonyl fluoride, using a less nucleophilic amine or a hindered amine can disfavor SNA.
Bis-Sulfonylation of Primary Amines Primary amines can react with two molecules of the sulfonyl fluoride to form a bis-sulfonated product. Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the formation of the monosulfonated product. Adding the sulfonyl fluoride slowly to the solution of the amine can also help minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous DCM or THF (concentration typically 0.1-0.5 M).

  • Add TEA or DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Boc-Protection of the Amino Group

This protocol is essential when subsequent reactions require the amino group to be non-reactive.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Add TEA (1.2 eq.) and stir for 5 minutes.

  • Add (Boc)₂O (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting Boc-protected compound can often be used in the next step without further purification.

Visualization of Reaction Pathways and Troubleshooting Logic

Diagram 1: Key Reaction Pathways

A 3-Amino-4-chlorobenzenesulfonyl Fluoride B Sulfonamide Formation (Reaction with R₁R₂NH) A->B + Amine/Base D Amino Group Protection (e.g., with (Boc)₂O) A->D + Protecting Agent F Nucleophilic Aromatic Substitution (Reaction at C-Cl) A->F + Strong Nucleophile/ Heat H Self-Reaction/ Polymerization A->H Intermolecular Reaction C N-Substituted Sulfonamide B->C E N-Protected Intermediate D->E G Substituted Product F->G I Oligomers/Polymers H->I

Caption: Key reaction pathways for this compound.

Diagram 2: Troubleshooting Low Sulfonamide Yield

Start Low Sulfonamide Yield Q1 Check for water contamination Start->Q1 Sol1 Use anhydrous solvents and inert atmosphere Q1->Sol1 Yes Q2 Evidence of self-reaction/ polymerization? Q1->Q2 No A1_Yes Yes A1_No No Sol2 Protect amino group or use dilute conditions Q2->Sol2 Yes Q3 Is the base appropriate? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Use non-nucleophilic base (e.g., TEA, DIPEA) Q3->Sol3 No End Re-evaluate stoichiometry and reaction time Q3->End Yes A3_No No A3_Yes Yes

Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.

References

  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • 3-Chlorobenzenesulfonyl fluoride. Hoffman Fine Chemicals. ([Link])

  • 3-Amino-4-chlorobenzenesulphonyl fluoride. SIELC Technologies. ([Link])

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. ([Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. ([Link])

  • Amino Protecting Groups Stability. Organic Chemistry Portal. ([Link])

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. ([Link])

  • Replacement of Amino Groups in Aliphatic Amines with Fluorine via Diazonium Compounds (Aliphatic Fluorodediazoniation). Science of Synthesis. ([Link])

  • Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry. ([Link])

  • Fluorine-Containing Linear Block Terpolymers: Synthesis and Self-Assembly in Solution. Polymers. ([Link])

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. ([Link])

  • Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. ResearchGate. ([Link])

  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. ([Link])

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. ([Link])

  • Synthesis of 3-amino-4-fluoropyrazoles. PubMed. ([Link])

  • Amino Acid-Protecting Groups. SciSpace. ([Link])

  • Solvent effects. Wikipedia. ([Link])

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. ([Link])

  • Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. ResearchGate. ([Link])

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. ([Link])

  • Protecting Groups. Lokey Lab Protocols - Wikidot. ([Link])

  • Reactions of 3-amino-1-aryl- and 3-amino-1-(2-thienyl)-4,4,4-trifluoro-2-buten-1-ones with 2-aminoethanol. Mendeleev Communications. ([Link])

  • Reactions of 3-amino-1-aryl and 3-amino-1-(2-thienyl)-4,4,4-trifluoro-2-buten-1-ones with 2-aminoethanol. Mendeleev Communications. ([Link])

  • This compound. CHEMICAL POINT. ([Link])

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Technical Support Guide: Addressing Solubility of 3-Amino-4-chlorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to successfully solubilizing 3-Amino-4-chlorobenzenesulfonyl fluoride in aqueous buffers for reliable and reproducible experimental results.

Introduction

This compound is a valuable compound in chemical biology and drug discovery, often utilized as a covalent probe or synthetic intermediate.[1] Its utility, however, is frequently hampered by a significant practical challenge: poor solubility in aqueous buffers. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and overcome these solubility issues. We will delve into the physicochemical properties of the molecule, provide step-by-step protocols, and offer a logical troubleshooting framework to ensure your experiments are built on a foundation of correctly prepared reagents.

The core of the issue lies in the molecule's moderately lipophilic nature and its ionizable functional groups. Understanding how to manipulate these properties through careful selection of solvents and pH is paramount to success.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is the first step in designing a successful solubilization strategy.

PropertyValueSignificance for Solubility
CAS Number 368-72-9Unique identifier for the correct chemical substance.[2]
Molecular Formula C₆H₅ClFNO₂SIndicates the elemental composition.[3]
Molecular Weight 209.62 g/mol Necessary for calculating molar concentrations.[4]
Predicted XlogP ~1.76 - 2.1This positive value indicates moderate lipophilicity (hydrophobicity), suggesting limited intrinsic solubility in water.[4][5]
Key Functional Groups Aromatic Amine, Sulfonyl FluorideThe basic amino group and the electrophilic sulfonyl fluoride dictate the molecule's pH-dependent charge and reactivity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate challenges encountered when working with this compound.

Q1: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4)?

A: The difficulty arises from the molecule's molecular structure. The predicted XlogP value of approximately 2.0 signifies that the compound is moderately hydrophobic and prefers a non-polar environment over water.[4][5] While the molecule contains a polar amino group and a sulfonyl fluoride moiety, the overall structure, dominated by the chlorobenzene ring, limits its ability to form favorable interactions with water molecules. At physiological pH (~7.4), the primary amino group is largely uncharged, failing to provide significant hydrophilic character. Therefore, direct dissolution in a purely aqueous buffer is often unsuccessful.

Q2: What is the recommended general approach for preparing a working solution of this compound?

A: The most reliable method is a two-step process:

  • Prepare a high-concentration stock solution in a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent first choice. Other options include ethanol or propylene glycol.[6] This leverages the principle of co-solvency, where the organic solvent overcomes the initial energy barrier to dissolution.[7]

  • Dilute the stock solution into the final aqueous buffer. This step must be performed carefully to avoid precipitation (see Q3). This "solvent-first" method is a cornerstone for handling poorly soluble compounds in pharmaceutical development.[8]

Q3: My compound precipitates when I add my DMSO stock to the aqueous buffer. What's happening and how can I fix it?

A: This is a common phenomenon known as "crashing out." It occurs because when the high-concentration DMSO stock is diluted into the aqueous buffer, the overall solvent environment becomes predominantly aqueous again. The compound, now finding itself in an unfavorable environment, aggregates and precipitates.

Here are the primary causes and solutions:

  • Final Concentration is Too High: You may be exceeding the compound's solubility limit in the final buffer, even with a small percentage of co-solvent. Solution: Decrease the target final concentration.

  • Improper Mixing Technique: Adding the stock solution slowly without adequate mixing allows for localized high concentrations of the compound, initiating precipitation. Solution: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersion.

  • Insufficient Co-solvent in Final Solution: A final DMSO concentration of <1% may be insufficient to maintain solubility. Solution: While keeping co-solvent levels minimal to avoid biological interference, consider if a slightly higher final percentage (e.g., 1-5%) is permissible for your assay. Always run a vehicle control with the same co-solvent concentration.[]

Q4: How does buffer pH affect the solubility of this compound?

A: The pH of the aqueous buffer is a critical variable. The molecule has a primary aromatic amine which is a weak base.

  • Acidic pH (e.g., pH < 4): The amino group will become protonated (-NH₃⁺). This positive charge significantly increases the molecule's polarity and, therefore, its aqueous solubility.

  • Neutral to Alkaline pH (e.g., pH > 6): The amino group is primarily in its neutral, uncharged form (-NH₂), which is more hydrophobic. This results in lower solubility compared to acidic conditions.[10] The general principle is that the solubility of ionizable compounds is greatest at a pH where they are fully charged.[11]

Q5: How stable is this compound in aqueous solutions? Should I be concerned about degradation?

A: Yes, stability is a critical consideration. The sulfonyl fluoride (-SO₂F) group is an electrophile. While more stable than the analogous sulfonyl chloride, it is susceptible to hydrolysis in aqueous media, converting to the corresponding sulfonic acid (-SO₃H).[12] The rate of this hydrolysis can be influenced by pH and temperature.

Best Practices for Ensuring Compound Integrity:

  • Prepare Stock Solutions Fresh: Ideally, prepare only the amount of stock solution needed for the day's experiments.

  • Store Properly: If short-term storage is necessary, store DMSO stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to minimize water absorption.

  • Use Working Solutions Promptly: Once diluted into an aqueous buffer, the compound is at a higher risk of hydrolysis. Use these solutions as quickly as possible, ideally within a few hours.[12][13]

Troubleshooting & Workflow Guide

This section provides a logical workflow for diagnosing and solving solubility challenges.

Workflow for Preparing Soluble Working Solutions

The following diagram outlines the decision-making process for achieving a clear, stable working solution of this compound.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Step 3: Troubleshooting Precipitation A Weigh Compound Accurately B Dissolve in 100% DMSO (Target: 10-50 mM) A->B C Visually Inspect for Clarity. Is it a clear solution? B->C D Stock Solution Ready C->D Yes E Insoluble. Try Sonication or Gentle Warming (37°C). Re-inspect. C->E No F Add DMSO Stock to Buffer while Vortexing D->F E->C G Inspect Final Solution. Is it clear? F->G H Experiment-Ready Solution G->H Yes I Precipitation Observed. Proceed to Troubleshooting. G->I No J Reduce Final Concentration. (e.g., Halve the concentration) I->J M Re-attempt Dilution using one of the adjusted conditions. J->M K Increase Final Co-solvent %. (If assay permits, e.g., 2-5% DMSO) K->M L Adjust Buffer pH. (Try a more acidic pH, e.g., pH 5-6) L->M

Caption: Relationship between pH, ionization, and solubility.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

  • Preparation: Work in a well-ventilated chemical fume hood. Ensure the DMSO used is anhydrous (low water content) to maximize initial solubility and long-term stability.

  • Weighing: Accurately weigh 2.10 mg of this compound (MW = 209.62 g/mol ).

  • Dissolution: Add the powder to a clean, dry 1.5 mL microcentrifuge tube. Add 500 µL of anhydrous DMSO.

  • Mixing: Cap the tube securely and vortex at maximum speed for 1-2 minutes.

  • Inspection: Visually inspect the solution against a bright light source to ensure there are no undissolved particulates. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Use the stock solution immediately. If brief storage is required, blanket the vial with argon or nitrogen, seal tightly with a cap containing a PTFE liner, and store at -20°C for no more than one week.

Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4) with 0.5% DMSO

This protocol details the critical dilution step to minimize precipitation.

  • Buffer Preparation: Prepare 10 mL of your desired aqueous buffer (e.g., 1X Phosphate Buffered Saline, pH 7.4). Ensure the buffer components are fully dissolved and the pH is correctly adjusted. [14]2. Dispensing Buffer: Aliquot 995 µL of the buffer into a fresh microcentrifuge tube.

  • Initiate Mixing: Place the tube on a vortex mixer and set to a medium-high speed.

  • Stock Addition: While the buffer is actively vortexing, withdraw 5 µL of the 20 mM DMSO stock solution from Protocol 1. Submerge the pipette tip just below the surface of the liquid in the vortex and dispense the stock solution slowly.

  • Final Mixing: Continue vortexing for an additional 10-15 seconds to ensure homogeneity.

  • Final Inspection: The solution should be clear and free of any visible precipitate. This solution is now ready for your experiment but should be used promptly.

References

  • SIELC Technologies. 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]

  • HFC. CAS 10116-74-2 | 3-Chlorobenzenesulfonyl fluoride. [Link]

  • Gao, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. [Link]

  • Narayan, R., & Anslyn, E. V. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Dissolution.com. Dissolution Method Troubleshooting. [Link]

  • Pharmasciences. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ChemInform. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Wiley Online Library. [Link]

  • PubMed. (2001). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Kelly, G., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Keindl, M., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. [Link]

  • Principles of Chemistry. 4.6 Solutions of Sparingly Soluble Ionic Compounds. [Link]

  • PubMed Central. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. [Link]

  • PubMed Central. (2021). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PMC - NIH. [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

  • ChemRxiv. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Google Patents. Method for preparing buffer solutions for in vitro drug solubility testing.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • CAS Common Chemistry. 4-Chlorobenzenesulfonyl fluoride. [Link]

  • PubChemLite. 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S). [Link]

  • NIST. This compound. [Link]

  • ChemWhat. This compound. [Link]

  • ChemDB. 3-氨基-4-氯苯基磺酰氟|this compound. [Link]

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How to prevent the hydrolysis of sulfonyl fluoride probes during experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis and Ensuring Experimental Success

Welcome to the technical support guide for sulfonyl fluoride (SF) probes. As powerful covalent tools in chemical biology and drug discovery, SF probes offer a unique balance of reactivity and stability.[1] However, their effectiveness hinges on the integrity of the sulfonyl fluoride warhead, which can be compromised by hydrolysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize probe hydrolysis and maximize the reliability of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding sulfonyl fluoride probe stability.

Q1: What are sulfonyl fluoride probes and why are they so widely used?

Sulfonyl fluoride (SF) probes are chemical tools designed to form stable, covalent bonds with specific amino acid residues on proteins. The SF group acts as an electrophilic "warhead" that can react with various nucleophilic residues, including serine, lysine, tyrosine, and histidine.[1][2][3] This versatility, combined with their relative stability in aqueous environments compared to other electrophiles like sulfonyl chlorides, makes them exceptionally useful for a range of applications, including:

  • Activity-Based Protein Profiling (ABPP): Identifying and characterizing enzyme function in complex biological systems.

  • Target Identification and Validation: Confirming the molecular target of a drug or tool compound.

  • Covalent Enzyme Inhibition: Developing potent and long-lasting inhibitors for therapeutic purposes.[4]

  • Structural Biology: Stabilizing protein complexes to facilitate crystallization and structural determination.[5][6]

Q2: What is hydrolysis, and why is it a critical problem for my experiments?

Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. In the context of SF probes, the electrophilic sulfur atom of the sulfonyl fluoride group is attacked by water or, more rapidly, by hydroxide ions (OH⁻), cleaving the sulfur-fluorine (S-F) bond. This reaction converts the reactive sulfonyl fluoride warhead into a non-reactive sulfonic acid.

This is a critical issue because once hydrolyzed, the probe can no longer form a covalent bond with its protein target. This leads to:

  • False-Negative Results: The probe appears non-reactive, even if a suitable target is present.

  • Reduced Labeling Efficiency: A lower-than-expected signal due to a reduced concentration of active probe.

  • Poor Reproducibility: Inconsistent results between experiments due to varying degrees of hydrolysis.

  • Inaccurate Quantification: Underestimation of target engagement or enzyme activity.

Q3: What are the primary factors that cause my sulfonyl fluoride probe to hydrolyze?

Several experimental parameters can accelerate the rate of probe hydrolysis. Understanding these factors is the first step toward prevention.

  • High pH: This is the most significant factor. Basic conditions (pH > 8) dramatically increase the concentration of hydroxide ions (OH⁻), a potent nucleophile that rapidly attacks the sulfonyl fluoride group. The half-life of some probes can decrease from many hours at pH 7 to under an hour at pH 8.[4][7][8]

  • Nucleophilic Buffers: Common biological buffers containing nucleophilic functional groups (e.g., primary amines) can directly react with the sulfonyl fluoride warhead. Tris (tris(hydroxymethyl)aminomethane) is a primary example of a buffer to be avoided.

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Incubating probes for extended periods at 37°C will lead to significantly more degradation than performing the reaction at 4°C or on ice.

  • Aqueous Storage: Storing probes pre-diluted in aqueous buffers, even for a short time, will initiate hydrolysis. The process is cumulative.

  • Probe Structure: The intrinsic stability of the probe varies with its chemical structure. Aryl sulfonyl fluorides can have different stability profiles based on their substituents, and related warheads like aryl fluorosulfates are generally less reactive and thus more stable to hydrolysis.[6][9][10]

Q4: How can I confirm if probe hydrolysis is occurring in my experiment?

The most direct way to assess probe stability is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). By incubating your probe in your experimental buffer and analyzing samples over time, you can monitor the disappearance of the parent mass of the active probe and the appearance of the mass corresponding to the hydrolyzed sulfonic acid product (Masshydrolyzed = Massactive - F + OH; a net change of +1.998 Da).

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

This section provides actionable solutions to common issues related to probe instability.

Issue 1: My probe shows low reactivity and results are inconsistent between replicates.

This is a classic sign of significant probe hydrolysis. The root cause is likely related to your reaction buffer and conditions.

The stability of sulfonyl fluoride probes is highly dependent on pH.[7][8] Basic conditions promote rapid hydrolysis.

Causality: The hydrolysis of sulfonyl fluorides is a base-catalyzed process. At higher pH values, the increased concentration of hydroxide ions (OH⁻) leads to a faster rate of nucleophilic attack on the electrophilic sulfur atom, cleaving the S-F bond.

Recommendations:

  • If your protein target is stable, perform your labeling experiments at a neutral or slightly acidic pH (e.g., pH 6.5–7.4).

  • Avoid all experimental conditions with a pH above 8.0, where probe half-life can drop dramatically.[4]

  • Always prepare your buffers fresh and verify the pH before use.

Table 1: pH-Dependent Stability of Representative Sulfonyl Fluoride Probes

Probe TypepHApproximate Half-LifeSource
Phenylmethylsulfonyl fluoride (PMSF)7.0~2 hours[4]
Phenylmethylsulfonyl fluoride (PMSF)7.5110 minutes[4]
Phenylmethylsulfonyl fluoride (PMSF)8.035 minutes[4]
Generic Aryl Sulfonyl Fluoride7.010–90 hours[7][8]
Generic Aryl Sulfonyl Fluoride8.04–27 hours[7][8]

The components of your buffer can be a hidden source of probe degradation.

Causality: Buffering agents with nucleophilic groups, particularly primary amines like Tris, can directly attack the sulfonyl fluoride warhead in a reaction analogous to hydrolysis. This depletes the active probe concentration and can lead to the formation of unintended buffer-probe adducts.

Recommendations:

  • Use: Opt for buffers with low nucleophilicity. Recommended choices include HEPES, PBS (Phosphate-Buffered Saline), and MES.

  • Avoid: Do not use buffers containing primary or secondary amines, such as Tris, glycine, or bicine.

Thermal energy accelerates hydrolysis. Controlling the temperature is a simple and effective way to preserve your probe.

Causality: The hydrolysis reaction has an activation energy barrier. Increasing the temperature provides more energy to the system, allowing more molecules to overcome this barrier per unit of time, thus increasing the reaction rate.

Recommendations:

  • Whenever the experimental design allows, perform incubation steps on ice or in a cold room at 4°C.

  • For reactions that must be performed at higher temperatures (e.g., 37°C for live-cell experiments), minimize the incubation time to what is strictly necessary to achieve labeling.

  • Thaw frozen components and bring them to the reaction temperature just before starting the experiment.

cluster_hydrolysis Base-Catalyzed Hydrolysis of Sulfonyl Fluoride Probe R-SO₂-F (Active Probe) TS Transition State [R-SO₂(OH)-F]⁻ Probe->TS Nucleophilic Attack (Rate-determining step) OH OH⁻ (Hydroxide Ion) Product R-SO₃⁻ (Hydrolyzed Probe - Sulfonate) TS->Product Fluoride F⁻ (Fluoride Ion) TS->Fluoride

Figure 1. Mechanism of base-catalyzed hydrolysis of a sulfonyl fluoride probe.

Issue 2: My probe stock solution seems to have lost activity over time.

Proper preparation and storage of your concentrated probe stock is essential for long-term stability and reproducibility.

Causality: Sulfonyl fluoride probes are highly susceptible to hydrolysis in the presence of even trace amounts of water. Using non-anhydrous solvents or improper storage techniques can lead to the gradual degradation of the stock solution.

Recommendations:

  • Solvent Choice: Prepare stock solutions in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture from condensation. Store aliquots at -20°C or -80°C in tightly sealed vials.

  • Handling: When preparing your reaction, add the probe stock directly to the aqueous buffer as the very last step, immediately before starting the incubation. Never pre-dilute the probe in aqueous buffer and let it sit.

start Suspected Probe Hydrolysis (Low Signal / Inconsistency) check_ph 1. Check Buffer pH Is it > 7.5? start->check_ph check_buffer 2. Check Buffer Type Is it nucleophilic (e.g., Tris)? check_ph->check_buffer No sol_ph Action: Lower pH to 6.5-7.4 or perform stability test. check_ph->sol_ph Yes check_temp 3. Check Temperature Is reaction run at > RT? check_buffer->check_temp No sol_buffer Action: Switch to non-nucleophilic buffer (HEPES, PBS). check_buffer->sol_buffer Yes check_handling 4. Check Probe Handling Is probe pre-diluted in H₂O? check_temp->check_handling No sol_temp Action: Run reaction on ice or reduce incubation time. check_temp->sol_temp Yes sol_handling Action: Prepare fresh stock in anhydrous DMSO. Add last. check_handling->sol_handling Yes end_node Problem Resolved check_handling->end_node No / All Checked sol_ph->check_buffer sol_buffer->check_temp sol_temp->check_handling sol_handling->end_node

Figure 2. Troubleshooting workflow for sulfonyl fluoride probe hydrolysis.

Key Experimental Protocols

Follow these validated protocols to minimize hydrolysis and ensure robust, reproducible results.

Protocol 1: Preparation and Storage of Sulfonyl Fluoride Probe Stock Solutions
  • Materials: Sulfonyl fluoride probe (solid), anhydrous DMSO, microcentrifuge tubes, precision balance.

  • Procedure:

    • Allow the vial containing the solid probe to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of probe in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the probe is completely dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in fresh, tightly sealed tubes.

    • Store immediately at -80°C.

Protocol 2: General Protein Labeling Experiment

This protocol outlines a workflow designed to minimize probe exposure to aqueous conditions.

  • Preparation:

    • Prepare your protein sample (e.g., cell lysate, purified protein) in a recommended non-nucleophilic buffer (e.g., PBS, pH 7.2) at the desired concentration.

    • Place all protein samples and buffers on ice.

    • Retrieve a single-use aliquot of your SF probe stock from the -80°C freezer and thaw it immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube on ice, add your protein sample.

    • If applicable, add any other reaction components (e.g., competitor compound for control experiments).

    • Dilute the probe stock to an intermediate concentration in anhydrous DMSO if necessary for precise addition.

    • Crucial Step: Initiate the reaction by adding the final volume of the probe (or DMSO for vehicle control) to the protein sample. Mix gently but thoroughly by pipetting.

    • Incubate the reaction for the predetermined time at the lowest feasible temperature (e.g., 1 hour at 4°C).

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample, or by proceeding immediately to downstream analysis (e.g., mass spectrometry, click chemistry).

References
  • Am Ende, C. W., et al. (2019). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Enamine. Sulfonyl Fluorides. Enamine Store.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.
  • Thermo Fisher Scientific. Quick Guide for Fluoride ISE. Thermo Fisher Scientific.
  • DiMaggio, D. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry.
  • MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.
  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine Store.
  • Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
  • Zhang, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Pellecchia, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters.
  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange.
  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Moses, J. E., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews.
  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.

Sources

Technical Support Center: Enhancing the Target Selectivity of 3-Amino-4-chlorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4-chlorobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile covalent probe in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of achieving high target selectivity and obtaining reliable, reproducible results.

Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles governing the reactivity and selectivity of sulfonyl fluoride probes. We aim to empower you not just with procedural steps, but with the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively.

Understanding the Probe: The Power and Challenge of this compound

This compound is a member of the arylsulfonyl fluoride class of compounds, which have gained significant traction as covalent chemical probes.[1] The sulfonyl fluoride moiety acts as a moderately reactive electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues on proteins, such as tyrosine, lysine, serine, and histidine.[1] This covalent labeling allows for the durable and specific study of protein function, target identification, and drug discovery.

The core challenge, and the focus of this guide, lies in harnessing this reactivity with precision. The selectivity of a covalent probe is not solely determined by the warhead, but by the interplay between the entire molecular scaffold and the protein's local environment. The 3-amino-4-chloro-substituted phenyl ring of this particular probe provides a starting point for further chemical modification, allowing for the development of more sophisticated and selective tools.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with this compound and other sulfonyl fluoride probes.

Q1: What are the primary amino acid targets of this compound?

A1: Sulfonyl fluorides are known to react with several nucleophilic amino acid residues. While they can react with serine, threonine, lysine, cysteine, and histidine, they often show a preference for tyrosine.[1][2] The specific reactivity and selectivity are highly dependent on the protein's local microenvironment, which can influence the pKa and accessibility of these residues.

Q2: How can I improve the target selectivity of my inhibitor derived from this scaffold?

A2: Improving target selectivity is a key challenge in covalent inhibitor design. The core principle is to design a molecule where the non-covalent binding affinity of the scaffold for the target protein drives the covalent reaction. This is often referred to as the "guidance system" directing the "warhead". Strategies include:

  • Ligand-First Approach: Start with a non-covalent binder (a "ligand") to your target of interest and then append the this compound moiety as the covalent warhead. The existing affinity of the ligand for the target will increase the local concentration of the probe at the desired binding site, favoring on-target reaction.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold. For instance, the amino group can be acylated or used as a handle to attach larger, more complex chemical groups that can form specific interactions with your target protein. These modifications can enhance binding affinity and orient the sulfonyl fluoride warhead for optimal reaction with a specific nucleophilic residue.

  • Fragment-Based Drug Discovery (FBDD): Use small fragments containing the sulfonyl fluoride warhead to screen for binding to your target protein. Once a fragment "hit" is identified, it can be elaborated and grown into a more potent and selective inhibitor.

Q3: What are the potential off-target effects, and how can I mitigate them?

A3: Off-target effects arise from the reaction of the probe with proteins other than your intended target. This can lead to misleading results and cellular toxicity. Mitigation strategies include:

  • Optimizing Concentration and Incubation Time: Use the lowest effective concentration of the probe and the shortest incubation time necessary to achieve on-target labeling. This minimizes the chance of non-specific reactions.

  • Using a Control Compound: Synthesize an analog of your probe where the sulfonyl fluoride is replaced with a non-reactive group (e.g., a sulfonate or a methylsulfone). This control should retain the same scaffold but be incapable of covalent bond formation. A lack of effect with the control compound provides evidence that the observed phenotype is due to the covalent modification.

  • Chemoproteomic Profiling: Employ mass spectrometry-based chemoproteomics to identify the full spectrum of proteins that are covalently modified by your probe in a cellular context. This provides a global view of your probe's selectivity.

Q4: What is the expected mass shift in a mass spectrometry experiment after a protein is labeled with this compound?

A4: When this compound (molecular weight: 209.63 g/mol ) reacts with a nucleophilic amino acid residue, the fluorine atom is displaced. Therefore, the mass of the protein will increase by the mass of the 3-amino-4-chlorobenzenesulfonyl group (C₆H₅ClNO₂S), which is approximately 190.62 Da.

Troubleshooting Guide

This section provides practical advice for overcoming common experimental hurdles.

Problem Potential Cause(s) Recommended Solution(s)
High Background in In-Gel Fluorescence or Western Blot 1. Probe concentration is too high, leading to non-specific labeling. 2. Insufficient washing steps. 3. The probe is sticking non-covalently to many proteins.1. Perform a dose-response experiment to determine the optimal probe concentration. 2. Increase the number and duration of wash steps after probe incubation. Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. 3. Include a competition experiment where you pre-incubate the sample with a non-clickable version of your inhibitor to see if the background is reduced.
No or Low Labeling of the Target Protein 1. The target protein does not have an accessible and reactive nucleophilic residue in the binding pocket. 2. The probe concentration is too low. 3. The incubation time is too short. 4. The pH of the buffer is not optimal for the reaction.1. Verify the presence of tyrosine, lysine, serine, or histidine in the binding site of your target. Consider mutagenesis studies to confirm the site of modification. 2. Increase the probe concentration in a stepwise manner. 3. Increase the incubation time. Covalent reactions can be slow. 4. The reactivity of nucleophilic residues is pH-dependent. For lysine, a slightly basic pH (e.g., 7.5-8.5) is generally preferred to deprotonate the amine. Tyrosine reactivity is also enhanced at a higher pH.
Inconsistent Results Between Experiments 1. Variability in probe stock solution concentration. 2. Degradation of the probe. 3. Inconsistent incubation times or temperatures.1. Prepare fresh stock solutions of the probe in a dry, aprotic solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. 2. Sulfonyl fluorides can be sensitive to hydrolysis, especially at high pH. Prepare fresh dilutions in aqueous buffers immediately before use. 3. Ensure precise control over all experimental parameters.
Difficulty Identifying the Labeled Peptide by Mass Spectrometry 1. The labeled peptide is difficult to ionize or fragment. 2. The abundance of the labeled peptide is too low. 3. The database search parameters are not set up to identify the modification.1. Optimize your mass spectrometry parameters. Consider using different fragmentation methods (e.g., ETD in addition to CID). 2. Enrich for your target protein before digestion. Increase the amount of starting material. 3. Ensure that your search parameters include a variable modification corresponding to the mass of the 3-amino-4-chlorobenzenesulfonyl group (+190.62 Da) on all potential nucleophilic residues.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Protein Labeling in Cell Lysate

This protocol describes a general workflow for labeling proteins in a complex mixture with a sulfonyl fluoride probe and visualizing the results by in-gel fluorescence.

Materials:

  • This compound or a fluorescently tagged derivative.

  • Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer).

  • DMSO (anhydrous).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • SDS-PAGE loading buffer.

  • Fluorescence gel scanner.

Procedure:

  • Prepare Probe Stock Solution: Prepare a 10 mM stock solution of the sulfonyl fluoride probe in anhydrous DMSO.

  • Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) with protease inhibitors. Determine the protein concentration using a compatible assay (e.g., BCA assay).

  • Labeling Reaction: a. Dilute the cell lysate to a final concentration of 1-2 mg/mL in the lysis buffer. b. Add the sulfonyl fluoride probe to the lysate to the desired final concentration (typically in the range of 1-100 µM). Include a DMSO-only control. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quench Reaction: Add DTT to a final concentration of 10 mM to quench any unreacted probe.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging: a. Run the samples on an SDS-PAGE gel. b. Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for your fluorophore. c. Stain the gel with a total protein stain (e.g., Coomassie) to visualize all protein bands.

Protocol 2: Identification of Labeled Peptides by Mass Spectrometry

This protocol outlines a bottom-up proteomics workflow to identify the protein targets and specific sites of modification.

Materials:

  • Labeled protein sample (from Protocol 1 or a similar experiment).

  • Urea.

  • DTT.

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 desalting spin columns.

  • LC-MS/MS instrument.

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: a. To the labeled protein sample, add urea to a final concentration of 8 M. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. c. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: a. Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: a. Search the acquired MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer). b. Include a variable modification of +190.62 Da on tyrosine, lysine, serine, and histidine residues. c. Analyze the results to identify the proteins and specific peptides that are modified by the probe.

Visualizations

Workflow for Improving Target Selectivity

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Start This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR Modify Scaffold Ligand Ligand-First Approach Start->Ligand Incorporate into known ligand FBDD Fragment-Based Approach Start->FBDD Use as fragment Synthesis Synthesize Analogs SAR->Synthesis Ligand->Synthesis FBDD->Synthesis Biochemical Biochemical Assays (Potency & Selectivity) Synthesis->Biochemical Cellular Cellular Assays (Target Engagement & Phenotype) Biochemical->Cellular Proteomics Chemoproteomic Profiling (Off-Target Identification) Cellular->Proteomics Analysis Analyze Data Proteomics->Analysis Iteration Iterative Design Analysis->Iteration Optimized Optimized Selective Probe Analysis->Optimized Meets criteria Iteration->SAR Refine design

Caption: A workflow for improving the target selectivity of covalent probes.

Troubleshooting Logic for High Background

G Start High Background Observed Check_Conc Is probe concentration optimized? Start->Check_Conc Reduce_Conc Reduce probe concentration Check_Conc->Reduce_Conc No Check_Washing Are washing steps adequate? Check_Conc->Check_Washing Yes Reduce_Conc->Check_Washing Increase_Washing Increase wash steps/duration Check_Washing->Increase_Washing No Check_Control Does a non-covalent control show the same background? Check_Washing->Check_Control Yes Increase_Washing->Check_Control Non_Covalent Indicates non-specific binding of the scaffold Check_Control->Non_Covalent Yes Covalent Indicates non-specific covalent labeling Check_Control->Covalent No Resolved Background Resolved Non_Covalent->Resolved Covalent->Resolved

Caption: A decision tree for troubleshooting high background in labeling experiments.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. 2023. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. 2015. [Link]

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Troubleshooting low yields in the synthesis of arylsulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of arylsulfonyl fluorides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these valuable compounds. Arylsulfonyl fluorides are crucial reagents in chemical biology and drug discovery, primarily for their role as covalent inhibitors and chemical probes. However, their synthesis can be challenging, often resulting in lower-than-expected yields.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your synthetic outcomes. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Low Yields in Arylsulfonyl Fluoride Synthesis

Low yields are a frequent frustration in the synthesis of arylsulfonyl fluorides. The root cause often depends on the chosen synthetic route. Below, we address common issues associated with different starting materials in a question-and-answer format.

Starting from Arylsulfonyl Chlorides

Question: I am attempting a halide exchange reaction from an arylsulfonyl chloride to the corresponding fluoride using potassium fluoride (KF), but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

This is a classic and one of the most common methods for synthesizing arylsulfonyl fluorides.[1][2] Low yields in this halide exchange (Halex) reaction typically stem from a few key factors:

  • Low Solubility of the Fluoride Source: Potassium fluoride (KF) has poor solubility in many organic solvents.[1] This limits the effective concentration of fluoride ions in the reaction mixture, leading to slow and incomplete conversion.

  • Competing Hydrolysis: If there is residual water in your reaction solvent or starting materials, the highly reactive arylsulfonyl chloride can hydrolyze back to the corresponding sulfonic acid. Arylsulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts, but the starting material is susceptible.[1][2]

  • Reaction Temperature: While elevated temperatures can increase the rate of reaction, they can also promote side reactions or decomposition, especially with sensitive functional groups on your aryl ring.

Troubleshooting Strategies:

  • Enhance Fluoride Solubility with a Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as 18-crown-6 ether, can significantly improve the solubility of KF in aprotic solvents like acetonitrile.[1] This catalyst complexes with the potassium ion, allowing the "naked" and more nucleophilic fluoride anion to readily participate in the reaction.

  • Employ Alternative Fluorinating Agents: Consider using potassium bifluoride (KHF2).[1][2] It often provides better results than KF, especially in biphasic systems or aqueous media. A saturated aqueous solution of KHF2 in a solvent like acetonitrile or THF can be very effective.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent and glassware before starting the reaction. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Optimize Reaction Temperature: Start the reaction at room temperature.[1] If the conversion is slow, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Starting from Arylsulfonic Acids or their Salts

Question: I am trying to synthesize an arylsulfonyl fluoride from the corresponding sulfonic acid, but the reaction is sluggish and gives a complex mixture of products. What's going wrong?

Answer:

Direct conversion of sulfonic acids to sulfonyl fluorides can be challenging due to the poor leaving group nature of the hydroxyl group. The synthesis often proceeds through an intermediate sulfonyl chloride.[1] Low yields can arise from several issues:

  • Inefficient Activation of the Sulfonic Acid: The conversion of the sulfonic acid to a more reactive intermediate is a critical step. If this activation is incomplete, you will have unreacted starting material.

  • Side Reactions of the Intermediate: The activated intermediate can be prone to side reactions, such as anhydride formation, especially at elevated temperatures.[3]

  • Poor Reactivity of Sulfonate Salts: Sodium salts of sulfonic acids can be less reactive and may require additives to proceed efficiently.[3] Divalent metal salts of sulfonates have been shown to be particularly unreactive in some cases.[1]

Troubleshooting Strategies:

  • Two-Step, One-Pot Procedure: A reliable method involves a two-step, one-pot procedure. First, convert the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent like cyanuric chloride. Then, in the same pot, add a fluoride source like KHF2 to perform the halide exchange.[1]

  • Use of Additives for Sulfonate Salts: If you are starting from a sodium sulfonate, the addition of a Lewis acid like BF3·OEt2 can enhance the reaction rate and yield when using reagents like thionyl fluoride.[3]

  • Alternative Deoxyfluorination Reagents: For a more direct conversion, consider using deoxyfluorinating agents. Thionyl fluoride (SOF2) in DMF has been shown to be effective, though it is a toxic gas.[3] A safer, solid alternative is Xtalfluor-E®, which can convert both sulfonic acids and their sodium salts to sulfonyl fluorides under milder conditions.[3]

  • Temperature Optimization: When using reagents like thionyl fluoride in DMF, the temperature is critical. Reactions may not proceed at lower temperatures, while higher temperatures (e.g., 130 °C) are necessary for good yields.[3] However, be mindful of potential side reactions and optimize accordingly.

Frequently Asked Questions (FAQs)

Q1: My aryl substrate has electron-donating groups, and I'm observing low yields. Why is this happening and what can I do?

A1: Electron-donating groups (EDGs) on the aromatic ring can sometimes complicate the synthesis of arylsulfonyl fluorides. For instance, in reactions involving the oxidation of thiols or disulfides, EDGs are generally well-tolerated.[1] However, in other synthetic routes, their electronic effect might influence the reactivity of intermediates. If you are encountering issues, consider screening different synthetic methods. For example, the conversion of arylsulfonyl chlorides to fluorides is often successful with a wide range of electron-donating and electron-withdrawing groups.[1]

Q2: I am working with a heterocyclic compound, and my yields are much lower than for simple aromatic systems. What are the specific challenges with heterocycles?

A2: Heterocyclic compounds can present unique challenges. For example, in palladium-catalyzed reactions for the synthesis of sulfonyl fluorides from aryl bromides, standard conditions that work well for simple aromatics may result in very low yields for heterocyclic substrates.[1] This can be due to side reactions like homocoupling or catalyst inhibition by the heteroatoms. To overcome this, specific modifications to the protocol may be necessary, such as:

  • Microwave Irradiation: This can significantly improve yields by accelerating the desired reaction and potentially minimizing side reactions.[1]

  • Choice of Base: Using a sterically hindered base, such as N,N-dicyclohexylmethylamine (Cy2NMe), can help to suppress the homocoupling of the starting aryl bromide.[1]

Q3: How stable are arylsulfonyl fluorides to purification methods like column chromatography?

A3: Arylsulfonyl fluorides are generally quite stable compounds, which is one of their advantages.[1][2] They are typically stable towards hydrolysis, reduction, and cleavage under transition-metal catalysis.[1] This robustness allows for purification by standard methods like silica gel column chromatography. However, as with any compound, it is always good practice to monitor for any degradation during purification, for example, by checking fractions by TLC or LC-MS.

Q4: Can I synthesize an arylsulfonyl fluoride directly from an aryl halide?

A4: Yes, direct methods for the synthesis of arylsulfonyl fluorides from aryl halides have been developed.[1] A common approach is a one-pot, two-step procedure involving a palladium-catalyzed cross-coupling of an aryl bromide or iodide with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to form an intermediate sulfinate. This intermediate is then treated with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield the desired arylsulfonyl fluoride.[1]

Experimental Protocols

Protocol 1: Synthesis of Arylsulfonyl Fluoride from Arylsulfonyl Chloride using KF and 18-Crown-6 Ether

This protocol is based on the method described by Bianchi and co-workers for the efficient conversion of arylsulfonyl chlorides to their corresponding fluorides.[1]

Materials:

  • Arylsulfonyl chloride (1.0 equiv)

  • Potassium fluoride (KF, excess, e.g., 3-5 equiv), dried

  • 18-crown-6 ether (catalytic amount, e.g., 0.1 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the arylsulfonyl chloride and anhydrous acetonitrile.

  • Add the dried potassium fluoride and the 18-crown-6 ether to the stirring solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the insoluble salts.

  • Wash the solids with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of Arylsulfonyl Fluoride from Arylsulfonic Acid

This protocol is adapted from the work of Qin and Sun, utilizing a one-pot, two-step conversion via a sulfonyl chloride intermediate.[1]

Materials:

  • Arylsulfonic acid (1.0 equiv)

  • Cyanuric chloride (as a chlorinating agent)

  • Tetrabutylammonium bromide (TBAB) or Tetramethylammonium chloride (TMAC) (catalytic amount, e.g., 5 mol%)

  • Potassium bifluoride (KHF2, excess)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle/oil bath

Procedure:

  • To a round-bottom flask, add the arylsulfonic acid, cyanuric chloride, and the catalyst (TBAB or TMAC) in anhydrous acetonitrile.

  • Heat the reaction mixture (e.g., to 60 °C) and stir until the formation of the sulfonyl chloride is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add potassium bifluoride (KHF2) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the conversion to the sulfonyl fluoride is complete.

  • Work up the reaction by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Strategies

To aid in understanding the different approaches to arylsulfonyl fluoride synthesis, the following diagrams illustrate the key transformations.

G cluster_start Starting Materials cluster_product Product Aryl Halide Aryl Halide Arylsulfonyl Fluoride Arylsulfonyl Fluoride Aryl Halide->Arylsulfonyl Fluoride Pd-Catalysis, SO2 source, Electrophilic Fluorination Sulfonic Acid Sulfonic Acid Sulfonic Acid->Arylsulfonyl Fluoride Deoxyfluorination or Two-step (via Sulfonyl Chloride) Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Arylsulfonyl Fluoride Halide Exchange (e.g., KF, KHF2) Thiol / Disulfide Thiol / Disulfide Thiol / Disulfide->Arylsulfonyl Fluoride Oxidative Fluorosulfonylation G Start Low Yield from Arylsulfonyl Chloride Problem1 Poor KF Solubility? Start->Problem1 Solution1 Add Phase-Transfer Catalyst (e.g., 18-Crown-6) Problem1->Solution1 Yes Problem2 Hydrolysis of Starting Material? Problem1->Problem2 No End Improved Yield Solution1->End Solution2 Use Anhydrous Solvent & Inert Atmosphere Problem2->Solution2 Yes Problem3 Inefficient Fluoride Source? Problem2->Problem3 No Solution2->End Solution3 Switch to KHF2 Problem3->Solution3 Yes Solution3->End

Caption: Troubleshooting workflow for low yields in halide exchange reactions.

References

  • Chelagha, A., Louvel, D., Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Ball, N. D., Tejo, B. J., & Sammis, G. M. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(94), 13136-13139. [Link]

  • Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017). A Palladium-Catalyzed Fluorosulfonylation of Aryl Iodides. The Journal of Organic Chemistry, 82(4), 2294–2299. [Link]

  • Fier, P. S., & Li, P. (2020). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 20(12), 7655–7662. [Link]

Sources

Identifying and minimizing off-target labeling with sulfonyl fluoride probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of these powerful chemical biology tools. My aim is to equip you with the knowledge to confidently identify and minimize off-target labeling, ensuring the generation of robust and reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry and application of sulfonyl fluoride probes.

Q1: What are sulfonyl fluoride probes and why are they useful in chemical biology?

A: Sulfonyl fluoride (SF) probes are a class of chemical tools used to covalently modify proteins, enabling a wide range of applications from target identification and validation to drug discovery.[1][2] The key to their utility lies in the unique properties of the sulfonyl fluoride functional group. It is relatively stable in aqueous environments, yet reactive towards a variety of nucleophilic amino acid residues within the specific microenvironment of a protein's binding site.[1][2][3] This "privileged reactivity" allows for the context-specific labeling of proteins.[1][2]

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, underpins the mechanism of these probes.[4][5] This reaction is characterized by its high efficiency and biocompatibility, allowing it to proceed in complex biological systems with minimal side reactions.[4]

Q2: Which amino acid residues do sulfonyl fluoride probes react with?

A: Sulfonyl fluoride probes are known to react with a broader range of nucleophilic amino acid residues compared to more traditional covalent modifiers that primarily target cysteine. The primary targets for sulfonyl fluorides include:

  • Serine (Ser)

  • Threonine (Thr)

  • Tyrosine (Tyr)

  • Lysine (Lys)

  • Histidine (His)

  • Cysteine (Cys) [1][2][4]

It is important to note that adducts with histidine and cysteine can sometimes be unstable.[1] The specific residue that reacts with the probe is highly dependent on the protein's local environment, which can influence the pKa and accessibility of the nucleophilic side chain.[3][6]

Q3: What is the difference between on-target and off-target labeling?

A:

  • On-target labeling refers to the intended covalent modification of the protein of interest that the probe was designed to bind to. This is the desired outcome and provides information about the target protein.

Q4: How can I be sure my probe is binding to my target of interest in a complex biological sample?

A: This is a crucial question in chemical probe-based research. A multi-pronged approach is essential for target validation:

  • Competition Experiments: Pre-incubating your sample with a known, non-covalent inhibitor of your target protein should reduce the labeling by your sulfonyl fluoride probe.[7][8] This demonstrates that the probe is binding to the same site as the known ligand.

  • Use of a "Warhead-less" Control: A control molecule that is structurally identical to your probe but lacks the reactive sulfonyl fluoride group should not result in covalent labeling. This helps to distinguish between covalent binding and non-covalent interactions.

  • Orthogonal Validation Methods: It is best practice to use multiple, independent methods to confirm your findings.[9][10] This could include techniques like western blotting with a target-specific antibody, immunoprecipitation, or genetic knockdown of the target protein.

  • Mass Spectrometry-based Proteomics: This powerful technique can definitively identify the protein targets of your probe and even pinpoint the specific amino acid residue that has been modified.[8][11][12]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with sulfonyl fluoride probes.

Problem 1: High Background or Non-Specific Labeling in Gels

Symptom: Your in-gel fluorescence scan shows many bands, making it difficult to identify your target of interest.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Probe concentration is too high. Titrate the probe concentration downwards. Start with a concentration range based on literature values for similar probes and targets.Excess probe can lead to increased non-specific interactions with abundant proteins or those with highly reactive, surface-exposed nucleophiles.
Incubation time is too long. Perform a time-course experiment to determine the optimal incubation time for on-target labeling while minimizing off-target binding.Prolonged incubation can drive the reaction towards labeling of less favorable, off-target sites.
Insufficient blocking of non-specific binding sites. Ensure your lysis and wash buffers contain appropriate blocking agents, such as bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20).These agents help to prevent the probe from non-specifically adsorbing to surfaces and other proteins.
Inefficient removal of unbound probe. Increase the number and stringency of wash steps after probe incubation. Consider using a desalting column or protein precipitation to remove excess probe before analysis.Thorough washing is critical to remove any probe that has not covalently attached to a protein.
Intrinsic promiscuity of the probe scaffold. If the above steps do not resolve the issue, consider redesigning the probe. Modifications to the scaffold can improve binding affinity and selectivity for the target protein.The recognition element of the probe is a key determinant of its specificity.[8]
Problem 2: Low or No On-Target Labeling Signal

Symptom: You do not observe a band corresponding to your target protein, or the signal is very weak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Probe concentration is too low. Titrate the probe concentration upwards.A sufficient concentration of the probe is required to drive the covalent reaction with the target protein.
Incubation time is too short. Increase the incubation time.Covalent bond formation is a time-dependent process.
Target protein is not expressed or is at a very low abundance. Confirm the presence of your target protein in the sample using an orthogonal method like western blotting with a validated antibody.You can't label what isn't there.
The target residue is not accessible or reactive in the experimental conditions. Consider altering the buffer conditions (e.g., pH) to potentially increase the nucleophilicity of the target residue. However, be mindful that this could also increase off-target reactivity.The reactivity of nucleophilic amino acid side chains is pH-dependent.[1]
The probe has degraded. Ensure proper storage of the probe (typically at -20°C or -80°C, protected from light and moisture) and use freshly prepared solutions.Sulfonyl fluorides can be susceptible to hydrolysis over time, especially in solution.
Inefficient "click" reaction for reporter tag conjugation. Optimize the click chemistry conditions (e.g., catalyst concentration, reaction time, temperature). Ensure all reagents are fresh and of high quality.The detection of your labeled protein often relies on a subsequent click reaction to attach a reporter tag (e.g., a fluorophore or biotin).
Problem 3: Difficulty Identifying Off-Targets

Symptom: You suspect off-target labeling is occurring, but you are unsure how to identify the non-target proteins.

Solution: The gold-standard technique for identifying the targets of a covalent probe is chemoproteomics using mass spectrometry .

Here is a generalized workflow:

  • Labeling: Treat your biological sample (e.g., cell lysate or live cells) with your sulfonyl fluoride probe, which should ideally contain a "clickable" handle like an alkyne or azide.

  • Click Chemistry: After labeling, lyse the cells (if not already done) and perform a click reaction to attach a biotin tag to your probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins, effectively enriching them from the complex mixture.

  • Digestion and Mass Spectrometry: The enriched proteins are then digested into smaller peptides (typically with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting MS/MS data is searched against a protein database to identify the proteins that were labeled by your probe.

This workflow not only identifies your on-target protein but also provides a comprehensive list of potential off-targets.

III. Key Experimental Protocols

This section provides step-by-step methodologies for core experiments involving sulfonyl fluoride probes.

Protocol 1: In-Gel Fluorescence Visualization of Labeled Proteins

Objective: To visualize proteins labeled by a sulfonyl fluoride probe in a cell lysate.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Sulfonyl fluoride probe with an alkyne or azide handle

  • Click chemistry reagents (e.g., fluorescent azide/alkyne, copper(II) sulfate, reducing agent like sodium ascorbate or a copper ligand like TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate according to your standard protocol. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Probe Labeling: a. Dilute the cell lysate to a final concentration of 1-2 mg/mL in an appropriate buffer. b. Add the sulfonyl fluoride probe to the desired final concentration (e.g., 1-10 µM). Include a DMSO vehicle control. c. Incubate for the desired time (e.g., 30-60 minutes) at the appropriate temperature (e.g., room temperature or 37°C).

  • Click Chemistry: a. To the labeled lysate, add the click chemistry reagents in the following order: fluorescent reporter (e.g., rhodamine-azide), copper(II) sulfate, and the reducing agent. b. Incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Imaging: a. Add SDS-PAGE loading buffer to your samples and boil for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. c. Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore.

Protocol 2: Competition Assay for Target Validation

Objective: To confirm that the sulfonyl fluoride probe binds to the intended target by competing with a known inhibitor.

Procedure:

  • Prepare Lysates: Prepare cell lysates as described in Protocol 1.

  • Pre-incubation with Competitor: a. Aliquot the lysate into multiple tubes. b. To each tube, add a different concentration of the competitor inhibitor (e.g., a known reversible inhibitor of your target). Include a no-competitor control (vehicle only). c. Incubate for 30 minutes at room temperature to allow the competitor to bind to the target.

  • Probe Labeling: Add the sulfonyl fluoride probe to all samples at a constant concentration. Incubate for the standard time and temperature.

  • Analysis: Proceed with click chemistry and in-gel fluorescence analysis as described in Protocol 1. A dose-dependent decrease in the fluorescence intensity of the band corresponding to your target protein indicates successful competition and validates the on-target binding of your probe.

IV. Visualizing Workflows and Concepts

Diagrams can simplify complex processes. Below are Graphviz representations of key workflows and concepts.

Mechanism of Sulfonyl Fluoride Probe Labeling

G cluster_0 Probe-Target Interaction Probe Probe Non-covalent_Complex Non-covalent Binding Complex Probe->Non-covalent_Complex Recognition & Binding Target_Protein Target Protein (with nucleophilic residue) Target_Protein->Non-covalent_Complex Covalent_Adduct Covalent Adduct (Labeled Protein) Non-covalent_Complex->Covalent_Adduct SuFEx Reaction

Caption: Workflow of sulfonyl fluoride probe labeling.

Troubleshooting Logic for High Background Signal

G Start High Background Signal Check_Concentration Is probe concentration optimized? Start->Check_Concentration Titrate_Down Decrease Probe Concentration Check_Concentration->Titrate_Down No Check_Time Is incubation time optimized? Check_Concentration->Check_Time Yes Titrate_Down->Check_Time Reduce_Time Decrease Incubation Time Check_Time->Reduce_Time No Check_Washing Are wash steps stringent enough? Check_Time->Check_Washing Yes Reduce_Time->Check_Washing Increase_Washing Increase Wash Stringency/Number Check_Washing->Increase_Washing No Consider_Redesign Consider Probe Redesign Check_Washing->Consider_Redesign Yes Resolved Problem Resolved Increase_Washing->Resolved

Caption: Logic for troubleshooting high background.

Workflow for Off-Target Identification using Chemoproteomics

G Start Biological Sample (e.g., Cell Lysate) Labeling Incubate with Alkyne-SF Probe Start->Labeling Click Click Chemistry: Attach Biotin-Azide Labeling->Click Enrichment Streptavidin Pulldown of Labeled Proteins Click->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Database Search & Protein Identification LCMS->Analysis End Identified On- and Off-Target Proteins Analysis->End

Caption: Chemoproteomics workflow for target ID.

V. References

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2015). ACS Chemical Biology. Retrieved from [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). Molecules. Retrieved from [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. Retrieved from [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. Retrieved from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. Retrieved from [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2015). Request PDF. Retrieved from [Link]

  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. (2023). Nature Communications. Retrieved from [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020). Chemical Science. Retrieved from [Link]

  • Chemoproteomic methods for covalent drug discovery. (2018). Current Opinion in Chemical Biology. Retrieved from [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). ResearchGate. Retrieved from [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). ResearchGate. Retrieved from [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Review of Biochemistry. Retrieved from [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). Molecules. Retrieved from [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2015). Nature Protocols. Retrieved from [Link]

Sources

Technical Support Center: Best Practices for Storing 3-Amino-4-chlorobenzenesulfonyl Fluoride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical advice and troubleshooting for researchers, scientists, and drug development professionals working with 3-Amino-4-chlorobenzenesulfonyl fluoride. Here, we address common challenges and questions regarding the storage and handling of its stock solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway for this compound in solution is hydrolysis of the sulfonyl fluoride group to the corresponding sulfonic acid. While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, the presence of nucleophiles, including water, can lead to this degradation over time. The rate of hydrolysis can be influenced by the solvent, temperature, and pH of the solution.

Q2: Which solvent is recommended for preparing stock solutions of this compound?

A2: For long-term storage, anhydrous aprotic solvents are highly recommended. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices due to their good solvating power and minimal reactivity with the sulfonyl fluoride moiety. Acetonitrile is another suitable option. Protic solvents like ethanol and methanol are less ideal for long-term storage as they can participate in solvolysis, although they may be used for immediate use in experimental dilutions. Always use anhydrous grade solvents to minimize water content.

Q3: How should I store my solid this compound powder?

A3: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Manufacturer recommendations vary, with some suggesting room temperature[1] and others 2-8°C, with protection from light. To maximize shelf-life, storing at 2-8°C in a desiccator is a prudent practice.

Q4: Can I store my stock solutions at room temperature?

A4: For short-term storage (i.e., over a workday), a stock solution in an anhydrous aprotic solvent may be kept at room temperature. However, for long-term storage, it is strongly advised to store aliquots at -20°C or -80°C to significantly slow down any potential degradation.

Q5: My stock solution has changed color. Is it still usable?

A5: A color change, such as turning yellow or brown, can be an indicator of degradation or oxidation of the amino group. While a slight color change may not significantly impact the compound's activity in all applications, it is a sign of potential impurity. It is recommended to assess the purity of the solution using an analytical method like High-Performance Liquid Chromatography (HPLC) before use. For sensitive applications, preparing a fresh stock solution is the safest approach.

Q6: How can I check the stability of my stored stock solution?

A6: The most reliable method to assess the stability of your stock solution is by analytical techniques such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. A reverse-phase HPLC method can be used to separate the parent compound from its potential degradation products, primarily the sulfonic acid. By comparing the peak area of the parent compound in a freshly prepared solution to that in the stored solution, you can quantify the extent of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution from solid material. Assess the purity of the old stock solution using HPLC to confirm degradation. Implement a routine stability check for long-term stored solutions.
Precipitate forms in the stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the solvent at that temperature. Consider preparing a more dilute stock solution. Ensure vials are properly sealed to prevent solvent evaporation.
Loss of compound activity in a biological assay Hydrolysis of the sulfonyl fluoride to the inactive sulfonic acid.Confirm the identity and purity of your compound with a fresh sample. Always use anhydrous solvents for stock solution preparation and store at -20°C or colder. Minimize the time the compound spends in aqueous buffers before use.
Stock solution appears cloudy or contains particulates Contamination or insolubility.Filter the solution through a 0.22 µm syringe filter compatible with the solvent. However, this may not remove soluble impurities. If cloudiness persists, discard the solution and prepare a fresh one, ensuring all glassware is clean and dry.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Anhydrous DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: On an analytical balance, accurately weigh out 2.096 mg of this compound (Molecular Weight: 209.62 g/mol ).

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (to no more than 30°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This minimizes freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol for Assessing Stock Solution Stability using HPLC

Objective: To determine the percentage of intact this compound in a stock solution over time.

Method: A reverse-phase HPLC method is suitable for this analysis.

Suggested HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a Fresh Standard: Prepare a fresh solution of this compound at a known concentration (e.g., 100 µM) in the mobile phase or a compatible solvent. This will serve as your time-zero reference.

  • Analyze the Fresh Standard: Inject the fresh standard onto the HPLC system and record the chromatogram. The peak corresponding to the intact compound should be identified.

  • Prepare a Sample of the Stored Stock: Dilute an aliquot of your stored stock solution to the same concentration as the fresh standard using the same diluent.

  • Analyze the Stored Sample: Inject the diluted stored sample and record the chromatogram under the identical conditions used for the fresh standard.

  • Data Analysis: Compare the peak area of the intact compound in the stored sample to the peak area in the fresh standard. The percentage of remaining compound can be calculated as: (Peak Area of Stored Sample / Peak Area of Fresh Standard) x 100%

  • Identify Degradation Products: Look for the appearance of new peaks in the chromatogram of the stored sample. A more polar peak appearing at an earlier retention time could indicate the formation of the sulfonic acid hydrolysis product.

Visualization of Key Concepts

Decision Tree for Storage and Handling of this compound Stock Solutions

G start Start: Need to use this compound prep_stock Prepare Stock Solution start->prep_stock storage_decision Storage Duration? prep_stock->storage_decision short_term Short-term (< 24h) storage_decision->short_term Short long_term Long-term (> 24h) storage_decision->long_term Long use_now Use Immediately in Assay short_term->use_now store_rt Store at Room Temp in Dark short_term->store_rt aliquot Aliquot into single-use volumes long_term->aliquot store_cold Store at -20°C or -80°C, protected from light aliquot->store_cold thaw_use Thaw and Use in Assay store_cold->thaw_use check_purity Check Purity (e.g., HPLC) if concerns thaw_use->check_purity

Caption: Decision workflow for preparing and storing stock solutions.

Potential Degradation Pathway

G compound This compound degraded 3-Amino-4-chlorobenzenesulfonic acid compound->degraded + H2O (Hydrolysis)

Caption: Primary hydrolytic degradation of the sulfonyl fluoride.

References

  • SIELC Technologies. (2018, February 16). 3-Amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (2025). CAS 10116-74-2 | 3-Chlorobenzenesulfonyl fluoride. Retrieved from [Link]

Sources

Technical Support Center: Refining Purification Methods for Proteins Modified by 3-Amino-4-chlorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins modified by 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF). This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of purifying these modified proteins. My aim is to equip you with the scientific rationale behind experimental choices, enabling you to overcome challenges and achieve high-purity protein preparations.

Understanding the Chemistry of ACBSF Modification

This compound (ACBSF) is a sulfonyl fluoride-containing reagent used for the covalent modification of proteins. The sulfonyl fluoride moiety is an electrophile that can react with various nucleophilic amino acid side chains. This broad reactivity, while useful for labeling, can also lead to a heterogeneous population of modified proteins, making purification a critical and often challenging step. The presence of the amino and chloro groups on the aromatic ring of ACBSF introduces unique physicochemical properties to the modified protein, which can be leveraged for purification.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues does this compound (ACBSF) react with?

A1: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid side chains. Based on studies with analogous compounds like 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), ACBSF is expected to modify serine, threonine, tyrosine, lysine, and histidine residues[1]. The reactivity will depend on the accessibility and the microenvironment of these residues within the protein's three-dimensional structure.

Q2: How will the modification of my protein with ACBSF affect its properties?

A2: The covalent attachment of ACBSF will alter the physicochemical properties of your protein in several ways:

  • Increased Hydrophobicity: The chlorinated aromatic ring of ACBSF will increase the surface hydrophobicity of the protein.

  • Change in Isoelectric Point (pI): The amino group on the ACBSF molecule has a pKa that will influence the overall charge of the protein. Depending on the buffer pH, this can lead to a shift in the protein's pI.

  • Increased Molecular Weight: Each ACBSF molecule adds approximately 209.63 Da to the protein's mass[2].

Q3: What are the primary challenges in purifying ACBSF-modified proteins?

A3: The main challenges arise from the potential for a heterogeneous reaction product. This can include:

  • A mixture of unmodified protein and protein with varying degrees of modification.

  • Modification at different amino acid sites, leading to a population of structural isomers.

  • Increased propensity for aggregation due to the introduction of hydrophobic ACBSF moieties.

Q4: What is a general strategy for quenching the ACBSF modification reaction?

A4: While specific quenching protocols for ACBSF are not widely published, a common method to stop reactions with sulfonyl fluorides is to add a small molecule with a highly reactive nucleophile. A high concentration of a primary amine-containing buffer, such as Tris, or the addition of an amino acid like glycine can effectively consume any unreacted ACBSF.

Troubleshooting Guide

Issue 1: Low Modification Efficiency

Q: My characterization shows a large peak for unmodified protein. What could be the cause, and how can I improve the modification efficiency?

A: Low modification efficiency can stem from several factors related to the reaction conditions and the protein itself.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Suboptimal pH The reactivity of nucleophilic amino acid side chains is pH-dependent. For example, the deprotonated form of lysine's epsilon-amino group is the reactive species.Perform small-scale pilot reactions across a pH range (e.g., 7.5 to 9.0) to determine the optimal pH for your specific protein.
Insufficient Molar Excess of ACBSF The reaction is concentration-dependent. A higher molar excess of ACBSF will drive the reaction towards completion.Increase the molar excess of ACBSF in a stepwise manner (e.g., 10-fold, 50-fold, 100-fold) in pilot reactions to find a balance between high efficiency and minimizing off-target effects.
Inaccessible Target Residues The target amino acids may be buried within the protein's core, making them inaccessible to ACBSF.Consider adding a mild denaturant (e.g., low concentration of urea or guanidine hydrochloride) to partially unfold the protein and expose more modification sites. Note that this may impact protein function.
Hydrolysis of ACBSF Sulfonyl fluorides can hydrolyze in aqueous solutions, reducing the concentration of the active reagent over time.Prepare the ACBSF stock solution in an anhydrous organic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the modification.
Issue 2: Protein Aggregation During or After Modification

Q: I'm observing significant precipitation or a high molecular weight aggregate peak in my size-exclusion chromatography (SEC) profile after the modification reaction. What is happening and how can I prevent it?

A: The introduction of the hydrophobic ACBSF molecule can lead to protein aggregation.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Increased Surface Hydrophobicity The aromatic and chlorinated moiety of ACBSF increases the protein's hydrophobicity, which can lead to intermolecular hydrophobic interactions and aggregation[3].Include excipients in the reaction buffer that are known to reduce aggregation, such as non-ionic detergents (e.g., Polysorbate 20), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).
High Protein Concentration At high concentrations, the likelihood of intermolecular interactions increases.Perform the modification reaction at a lower protein concentration. The optimal concentration will need to be determined empirically.
Buffer Conditions The pH and ionic strength of the buffer can influence protein stability.Screen different buffer systems and salt concentrations to find conditions that maintain the stability of your protein during the modification reaction.
Issue 3: Difficulty in Separating Modified from Unmodified Protein

Q: I am unable to achieve baseline separation between my modified and unmodified protein using my current chromatography method. What should I try next?

A: The key is to exploit the physicochemical changes introduced by the ACBSF modification.

dot

Troubleshooting_Separation Start Problem: Co-elution of modified and unmodified protein SEC Initial Method: Size-Exclusion Chromatography (SEC) Start->SEC SEC_Result Reason: Modification does not significantly change protein size. SEC->SEC_Result Switch_Method Switch to a different chromatography method SEC->Switch_Method IEX Ion-Exchange Chromatography (IEX) Switch_Method->IEX  Exploit charge differences HIC Hydrophobic Interaction Chromatography (HIC) Switch_Method->HIC  Exploit hydrophobicity differences RP_HPLC Reversed-Phase HPLC (RP-HPLC) Switch_Method->RP_HPLC  For high resolution (if denaturation is acceptable) IEX_Principle Principle: Separation based on change in protein's net charge. IEX->IEX_Principle HIC_Principle Principle: Separation based on increased hydrophobicity. HIC->HIC_Principle RP_HPLC_Principle Principle: High-resolution separation based on hydrophobicity (potentially denaturing). RP_HPLC->RP_HPLC_Principle

Caption: Troubleshooting decision tree for separating modified and unmodified protein.

Detailed Strategies:

  • Ion-Exchange Chromatography (IEX):

    • Rationale: The amino group on ACBSF will be protonated at a pH below its pKa, adding a positive charge. If the modification occurs on a lysine residue, the net charge change might be minimal at certain pH values. However, modification of neutral residues like serine, threonine, or tyrosine will result in a net gain of a positive charge (at pH < pKa of the amino group). This change in the protein's isoelectric point (pI) can be exploited for separation using IEX[4][5].

    • Action:

      • If the modified protein is expected to be more positively charged, use a cation-exchange (CEX) column. Load the protein mixture at a low salt concentration and elute with an increasing salt gradient. The more positively charged modified protein should elute at a higher salt concentration than the unmodified protein.

      • If the modified protein is expected to be more negatively charged (less likely but possible depending on the site of modification and buffer pH), use an anion-exchange (AEX) column.

  • Hydrophobic Interaction Chromatography (HIC):

    • Rationale: The 3-amino-4-chlorophenyl group of ACBSF is significantly hydrophobic. This modification will increase the overall surface hydrophobicity of the protein, allowing for separation by HIC[6]. HIC is a non-denaturing technique, which is advantageous if you need to maintain the protein's native conformation and activity.

    • Action:

      • Load the protein mixture onto a HIC column in a high-salt buffer (e.g., containing ammonium sulfate).

      • Elute with a decreasing salt gradient. The more hydrophobic, ACBSF-modified protein will bind more tightly to the column and elute at a lower salt concentration than the unmodified protein.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Rationale: RP-HPLC offers very high-resolution separation based on hydrophobicity. The increased hydrophobicity of the ACBSF-modified protein will lead to stronger retention on a reversed-phase column.

    • Action:

      • This method is highly effective for analytical purposes and for purifying smaller, more robust proteins or protein fragments.

      • Be aware that the organic solvents used in RP-HPLC can cause protein denaturation. If maintaining the native protein structure is critical, HIC is a better choice.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with ACBSF

This protocol is a starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Buffer exchange your purified protein into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). The buffer should be free of primary amines (e.g., Tris).

  • ACBSF Stock Solution:

    • Prepare a 100 mM stock solution of ACBSF in anhydrous DMSO.

  • Modification Reaction:

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

    • Add the ACBSF stock solution to the protein solution to achieve the desired molar excess (start with a 20-fold molar excess).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a final concentration of 50 mM Tris-HCl or 100 mM glycine to the reaction mixture.

    • Incubate for an additional 30 minutes at room temperature to quench any unreacted ACBSF.

  • Removal of Excess Reagent:

    • Immediately proceed to remove the excess ACBSF and quenching reagent by dialysis or size-exclusion chromatography (desalting column) into the appropriate buffer for the first purification step.

Protocol 2: Purification of ACBSF-Modified Protein using Hydrophobic Interaction Chromatography (HIC)

dot

HIC_Workflow Start Quenched Reaction Mixture Buffer_Exchange Buffer Exchange into High-Salt HIC Binding Buffer Start->Buffer_Exchange Load Load onto HIC Column Buffer_Exchange->Load Wash Wash with Binding Buffer (Elutes Unbound Species) Load->Wash Elute Elute with a Decreasing Salt Gradient Wash->Elute Fraction_Collection Collect Fractions Elute->Fraction_Collection Analysis Analyze Fractions (SDS-PAGE, LC-MS) Fraction_Collection->Analysis Pool Pool Pure Fractions Analysis->Pool

Caption: General workflow for HIC purification of ACBSF-modified proteins.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • After quenching the modification reaction, add Binding Buffer to your sample to a final ammonium sulfate concentration of approximately 1.5-2 M. The optimal concentration should be determined empirically to ensure binding without causing precipitation.

  • Chromatography:

    • Equilibrate the HIC column (e.g., Phenyl Sepharose, Butyl Sepharose) with Binding Buffer.

    • Load the sample onto the column.

    • Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline. This step removes any protein that did not bind.

    • Elute the bound proteins with a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes.

    • Collect fractions and monitor the elution profile by UV absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified, modified protein. The more hydrophobic, ACBSF-modified protein is expected to elute later in the gradient (at a lower salt concentration) than the unmodified protein.

References

  • SIELC Technologies. (2018, February 16). 3-Amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

  • Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. (2019). mAbs, 11(7), 1235-1245. [Link]

  • Hjelmgaard, T., & Svendsen, A. (2021). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 2261, 25-46. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 541, 145-161. [Link]

  • Hage, D. S., & Tweed, S. A. (1997). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Analytical Biochemistry, 244(1), 135-143. [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine labeling of proteins can be achieved by the two approaches.... Retrieved from [Link]

  • Basuli, F., Zhang, X., Jagoda, E. M., Choyke, P. L., & Swenson, R. E. (2018). Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. Current Radiopharmaceuticals, 11(1), 49-56. [Link]

  • Provost, C. R., & Sun, L. (2022, June 2). Fluorescent Labeling Of COS-7 Expressing SNAP-tag Fusion Proteins l Protocol Preview. JoVE. [Link]

  • Zhang, C., & Liu, W. R. (2022). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research, 55(15), 2119-2131. [Link]

  • PubChem. (n.d.). 3-amino-4-chlorobenzenesulphonyl fluoride. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 6(4), 579-587. [Link]

  • Gabelli, S. B., & Boto, A. N. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in Enzymology, 541, 131-143. [Link]

  • Jones, L. H., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3583-3586. [Link]

  • CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology. Retrieved from [Link]

  • QYAOBIO. (n.d.). Reversed Phase Liquid Chromatography - RP-LC Purification. Retrieved from [Link]

  • Chromedia. (n.d.). Protein Purification by Ion-Exchange Chromatography. Retrieved from [Link]

  • Sánchez-Trasviña, C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 717558. [Link]

  • Josic, D., & Kovac, S. (2010). Reversed-phase High Performance Liquid Chromatography of proteins. Current Protocols in Protein Science, Chapter 8, Unit 8.7. [Link]

  • Guttman, M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3036. [Link]

  • Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping. [Link]

  • YMC Europe. (n.d.). Purification of Proteins and Antibodies via Ion Exchange Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 31). How Can Chromatography Be Used To Separate Proteins?[Link]

  • Nanyang Technological University. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of proteins by hydrophobic interaction chromatography at low salt concentration. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC. Retrieved from [Link]

  • Tosoh Bioscience. (2024, January 13). Hydrophobic Interaction Chromatography for Protein Analysis. [Link]

  • ResearchGate. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated Under Different Stress Conditions. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Covalent Modification of Target Proteins with 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) to optimize the covalent modification of target proteins using ACBSF. As a potent electrophilic probe, ACBSF offers a unique tool for forming stable covalent bonds with nucleophilic residues on proteins, enabling a wide range of applications in chemical biology and drug discovery.

Introduction to ACBSF and Covalent Labeling

This compound (ACBSF) belongs to the class of aryl sulfonyl fluorides, which are increasingly utilized as "warheads" for covalent inhibitors and chemical probes.[1][2] The underlying chemistry, known as Sulfur(VI) Fluoride Exchange (SuFEx), involves the reaction of the sulfonyl fluoride moiety with nucleophilic amino acid side chains on a target protein.[3] This reaction is highly dependent on the specific microenvironment of the amino acid residue, offering a degree of context-dependent selectivity.[4][5]

The amino and chloro substituents on the ACBSF phenyl ring are expected to modulate its reactivity and binding characteristics, though specific studies on ACBSF are limited. This guide synthesizes general principles from the broader class of sulfonyl fluorides to provide actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues does ACBSF react with?

A1: Aryl sulfonyl fluorides like ACBSF are known to react with several nucleophilic amino acid residues. The primary targets include:

  • Tyrosine (Tyr): The hydroxyl group of tyrosine is a common target for sulfonyl fluorides, especially when its pKa is lowered by the local protein environment.[4][6]

  • Lysine (Lys): The ε-amino group of lysine can react with sulfonyl fluorides to form a stable sulfonamide bond.[7][8]

  • Histidine (His): The imidazole side chain of histidine can also be targeted, with the reactivity being pH-dependent.[1][9]

  • Serine (Ser): While often associated with active sites of enzymes like serine proteases, other serine residues can also be modified.[1][6]

It is important to note that the reaction with cysteine typically forms an unstable thiosulfonate adduct.[3]

Q2: What is the optimal pH for the reaction of ACBSF with my target protein?

A2: The optimal pH is a balance between enhancing the nucleophilicity of the target residue and maintaining the stability of the ACBSF molecule. Generally, a slightly basic pH (7.5-8.5) is recommended to deprotonate the nucleophilic side chains of tyrosine, lysine, and histidine, thereby increasing their reactivity.[10] However, sulfonyl fluorides can undergo hydrolysis at higher pH values. For instance, the related compound phenylmethylsulfonyl fluoride (PMSF) has a half-life of about 35 minutes at pH 8.[1][11] Therefore, the optimal pH should be empirically determined for your specific protein and experimental setup.

Q3: What buffers are compatible with ACBSF labeling?

A3: Buffers that do not contain primary or secondary amines are recommended to avoid reaction with the sulfonyl fluoride. Good choices include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • MOPS

Buffers containing Tris or glycine should be avoided as they can compete with the target protein for reaction with ACBSF.

Q4: How can I remove unreacted ACBSF after the labeling reaction?

A4: Unreacted ACBSF can be removed using standard protein purification techniques such as:

  • Dialysis: Effective for removing small molecules from protein solutions.

  • Size-Exclusion Chromatography (SEC): Separates the labeled protein from the smaller ACBSF molecule.

  • Spin Desalting Columns: A quick method for buffer exchange and removal of small molecules.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no labeling efficiency 1. Suboptimal pH: The pH may be too low, resulting in protonated and unreactive nucleophiles. 2. ACBSF Hydrolysis: The pH may be too high, or the incubation time too long, leading to degradation of the ACBSF. 3. Low ACBSF Concentration: Insufficient molar excess of ACBSF over the protein. 4. Inaccessible Target Residue: The target amino acid may be buried within the protein structure. 5. Protein Denaturation: The protein may not be properly folded.1. Optimize pH: Perform pilot experiments in a pH range of 7.0-8.5. 2. Control Reaction Time: Monitor the reaction progress over time to find the optimal incubation period. Prepare fresh ACBSF solutions. 3. Increase ACBSF Concentration: Titrate the molar excess of ACBSF (e.g., 10x, 50x, 100x). 4. Use Denaturing Agents (with caution): If structural information suggests a buried residue, mild denaturation might expose it. This is a last resort as it can lead to non-specific labeling. 5. Confirm Protein Integrity: Use techniques like circular dichroism or native gel electrophoresis to check the protein's folding state.
Protein Precipitation during Labeling 1. High ACBSF Concentration: The solvent used to dissolve ACBSF (e.g., DMSO) may cause protein precipitation at high concentrations. 2. Modification-induced Aggregation: Covalent modification may alter the protein's surface properties, leading to aggregation. 3. Buffer Incompatibility: The buffer composition may not be optimal for protein stability.1. Limit Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) below 5% (v/v). 2. Optimize Labeling Stoichiometry: Aim for a lower degree of labeling by reducing the ACBSF concentration or reaction time. 3. Screen Buffers and Additives: Test different buffers or include stabilizing agents like glycerol or non-ionic detergents.
Non-specific Labeling 1. High ACBSF Reactivity/Concentration: Using a high concentration of ACBSF can lead to modification of less reactive, surface-exposed residues. 2. Prolonged Incubation Time: Longer reaction times increase the chance of off-target modifications. 3. Protein Denaturation: Unfolded proteins expose more nucleophilic residues.1. Titrate ACBSF Concentration: Use the lowest effective concentration of ACBSF. 2. Optimize Reaction Time: Perform a time-course experiment to determine the point of sufficient target labeling with minimal non-specific modification. 3. Ensure Protein is in Native Conformation: Handle the protein carefully and use appropriate buffers.
Difficulty in Characterizing the Labeled Protein 1. Heterogeneous Labeling: The protein may be modified at multiple sites, leading to a complex mixture of products. 2. Instability of the Modification during Analysis: The covalent bond might be labile under certain mass spectrometry conditions.1. Optimize for Single-Site Labeling: If possible, use a lower concentration of ACBSF and shorter reaction times. Purify the singly labeled species if necessary. 2. Use Appropriate Analytical Techniques: Employ mass spectrometry techniques suitable for analyzing covalent modifications.[12][13] Consult with a mass spectrometry specialist.

Experimental Protocols

General Protocol for Protein Labeling with ACBSF

This protocol provides a starting point for labeling your target protein with ACBSF. Optimization will be necessary for each specific protein.

Materials:

  • Target protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound (ACBSF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette for buffer exchange

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure your protein of interest is purified and in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Determine the protein concentration accurately.

  • ACBSF Stock Solution Preparation:

    • Prepare a 100 mM stock solution of ACBSF in anhydrous DMSO. This should be prepared fresh before each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the desired amount of your target protein.

    • Add the ACBSF stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold molar excess of ACBSF over the protein). Gently mix by pipetting.

    • Note: The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining ACBSF.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove the unreacted ACBSF and quenching reagent by buffer exchange using a desalting column or dialysis.

  • Characterization of Labeled Protein:

    • Confirm the covalent modification using techniques such as mass spectrometry (e.g., LC-MS/MS) to identify the modified residue(s) and determine the labeling efficiency.[12][13]

Workflow for Optimizing ACBSF Labeling

G cluster_prep Preparation cluster_optimization Optimization cluster_refinement Refinement cluster_final Final Protocol prep_protein Prepare Protein in Amine-Free Buffer pilot Pilot Labeling Experiment (e.g., 20x ACBSF, pH 7.5, 2h, RT) prep_protein->pilot prep_acbsf Prepare Fresh ACBSF Stock in DMSO prep_acbsf->pilot analyze Analyze Labeling Efficiency (e.g., Mass Spectrometry) pilot->analyze ph_opt pH Optimization (pH 7.0 - 8.5) analyze->ph_opt If labeling is low/high conc_opt Concentration Optimization (10x - 100x ACBSF) analyze->conc_opt If labeling is low/high time_temp_opt Time/Temperature Optimization (1-4h, RT or 37°C) analyze->time_temp_opt If labeling is slow/fast final_protocol Optimized Labeling Protocol ph_opt->final_protocol conc_opt->final_protocol time_temp_opt->final_protocol characterize Characterize Labeled Protein final_protocol->characterize

Caption: A general workflow for optimizing the covalent labeling of a target protein with ACBSF.

Data Presentation

pH-Dependent Reactivity of Nucleophilic Residues

The reactivity of amino acid side chains with sulfonyl fluorides is highly dependent on their protonation state, and thus on the pH of the reaction buffer. The table below provides a general guide to the pKa of the relevant nucleophilic groups and the recommended pH range for labeling.

Amino AcidNucleophilic GroupTypical pKaRecommended pH Range for Labeling
TyrosinePhenolic hydroxyl~10.58.0 - 9.0
Lysineε-amino~10.58.0 - 9.0
HistidineImidazole~6.06.5 - 7.5
SerineHydroxyl~13> 9 (often requires activated microenvironment)

Note: The pKa of an amino acid side chain can be significantly perturbed by its local microenvironment within the protein structure.[4]

Visualizing the Reaction Mechanism

The reaction between ACBSF and a nucleophilic amino acid residue on a target protein proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.

Caption: Schematic of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction between ACBSF and a target protein.

References

  • Martín-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4), 957–966. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Grimster, N. P., Connelly, S., Baranczak, A., Dong, J., Krasnova, L. B., Sharpless, K. B., Powers, E. T., Wilson, I. A., & Kelly, J. W. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. [Link]

  • Jones, L. H., Narayanan, A., & Hahm, H. S. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1094–1098. [Link]

  • Wang, N., Yang, B., Fu, C., Zhu, H., Zheng, F., Kobayashi, T., Liu, J., Li, S., Ma, C., Wang, P. G., Wang, Q., & Wang, L. (2018). Genetically encoding fluorosulfate-l-tyrosine to react with lysine, histidine, and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society, 140(15), 4995–4999. [Link]

  • Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. The Protein Society, 18(8), 1531–1545. [Link]

  • Gold, A. M. (1967). Sulfonylation of amino acids and proteins with sulfonyl fluorides. Methods in Enzymology, 11, 706-711. [Link]

  • Fadeyi, O. O., Hoth, L. R., Choi, C., Feng, X., Gopalsamy, A., Hett, E. C., Kyne, R. E., Robinson, R. P., & Jones, L. H. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Central Science, 3(8), 849–855. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Zhang, T., Wuo, M. G., & Cravatt, B. F. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(3), 1083-1100. [Link]

  • Chen, W., Li, S., & Wang, L. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research, 56(15), 1951-1963. [Link]

  • Ji, Y., & Lin, C. (2019). Direct Analysis of Protein S-Acylation by Mass Spectrometry. Methods in Molecular Biology, 2009, 59–70. [Link]

  • Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695. [Link]

  • Hahm, H. S., Toroitich, E. K., Borne, A. L., Brulet, J. W., Libby, A. H., Yuan, Y., Cistrone, P. A., Gao, Y., Kales, S. C., & Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 335-344. [Link]

  • Santoni, G., Sivaraman, K., & Angelini, A. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling, 63(4), 1269-1280. [Link]

  • Li, Y., & Zacharias, M. (2024). Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. The Journal of Physical Chemistry B, 128(4), 947-957. [Link]

  • Qin, Z., Zhu, Y., & Xiang, Y. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(28), 7579-7587. [Link]

  • Am Ende, C. W., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 12(40), 13463-13469. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

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Technical Support Center: Overcoming Cell Permeability Challenges with 3-Amino-4-chlorobenzenesulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF) derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental use of these potent covalent probes. We aim to move beyond simple protocols by explaining the underlying principles, enabling you to troubleshoot effectively and optimize your experiments for success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemistry and application of ACBSF derivatives.

Q1: What is the fundamental mechanism of action for sulfonyl fluoride derivatives?

A: Sulfonyl fluorides (SFs) are a class of electrophilic "warheads" used in chemical biology and drug discovery to form stable, covalent bonds with target proteins.[1] Their reactivity is centered on the sulfur(VI) center, which is susceptible to nucleophilic attack by specific amino acid residues within a protein's binding pocket. Unlike more promiscuous electrophiles, SFs exhibit a privileged reactivity profile, preferentially targeting serine, tyrosine, lysine, threonine, cysteine, and histidine residues.[2][3] This reaction, known as sulfonyl exchange (SuFEx), results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester linkage, effectively leading to irreversible inhibition or labeling of the target protein.[3]

Q2: Why is the this compound (ACBSF) scaffold a common choice for developing chemical probes?

A: The ACBSF scaffold offers a strategic balance of reactivity and synthetic tractability. The core structure, benzenesulfonyl fluoride, provides the reactive warhead. The substituents—the amino (-NH2) group at position 3 and the chlorine (-Cl) atom at position 4—are critical for modulating the compound's properties:

  • Reactivity Tuning: The electronic properties of substituents on the aryl ring can fine-tune the electrophilicity of the sulfonyl fluoride group. Electron-donating groups, like the amino group, can decrease reactivity, while electron-withdrawing groups can increase it.[2] The specific positioning of the amino and chloro groups on the ACBSF scaffold provides a defined reactivity profile that can be further modified.

  • Synthetic Handle: The amino group serves as a versatile synthetic handle. It allows for the straightforward attachment of various molecular fragments—such as targeting ligands, peptides, or reporter tags—via amide bond formation. This modularity is essential for creating a diverse library of derivatives designed to interact with specific protein targets.[2]

Q3: What are the primary factors that govern the cell permeability of ACBSF derivatives?

A: Cell permeability is a critical, and often challenging, property for any intracellular chemical probe. For ACBSF derivatives, permeability is largely determined by a combination of physicochemical properties. Key factors include:

  • Molecular Weight and Size: Larger molecules generally exhibit poorer passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A high PSA, often due to exposed polar groups like carboxylates or amides, can hinder membrane transit.

  • Lipophilicity (LogP): An optimal LogP value is required. While sufficient lipophilicity is needed to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped in the membrane or aggregate.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane crossing.

  • Molecular Scaffolding: The overall structure of the molecule attached to the ACBSF warhead is paramount. For instance, attaching the warhead to cell-penetrating peptide sequences or other scaffolds known to improve cell uptake can dramatically enhance permeability.[4] Certain heterocyclic structures, like isoindolines, have also demonstrated high permeability and low efflux.[3][5]

Q4: How should I properly handle and store ACBSF derivatives to ensure their stability and integrity?

A: Sulfonyl fluorides are relatively stable reagents but require proper handling to prevent degradation.[2]

  • Storage: Store solid compounds in a desiccator at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Store these stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: When preparing aqueous working solutions for cell-based assays, it is advisable to make them fresh from the DMSO stock immediately before use. While many sulfonyl fluorides have a reasonable aqueous half-life, prolonged incubation in aqueous buffer can lead to hydrolysis of the sulfonyl fluoride group, rendering the compound inactive.[6]

Troubleshooting Experimental Challenges

This section provides structured guidance for diagnosing and resolving specific issues you may encounter during your experiments.

Problem: Low or No Target Engagement in Intact Cells

You've treated your cells with an ACBSF derivative, but downstream analysis (e.g., Western blot, mass spectrometry) shows minimal to no covalent modification of your target protein.

Q: My compound works well in a biochemical assay with purified protein but fails in a cellular context. What is the most likely cause?

A: The most common reason for this discrepancy is poor cell permeability . The compound simply cannot reach its intracellular target at a sufficient concentration.

Troubleshooting Workflow: Poor Cell Permeability

G cluster_0 Troubleshooting: Low Cellular Efficacy A Start: No Target Engagement in Cells B Hypothesis: Poor Cell Permeability A->B C Step 1: Assess Permeability (e.g., Caco-2 Assay) B->C D Is Compound Permeable? C->D E Step 2: Structural Modification D->E No G Hypothesis: Compound Instability or Efflux D->G Yes F Action: - Decrease Polar Surface Area - Mask H-bond donors - Optimize LogP E->F I Re-test Target Engagement F->I H Action: - Test aqueous stability (LC-MS) - Use efflux pump inhibitors G->H H->I J Problem Solved I->J

Caption: Workflow for diagnosing and addressing poor cell permeability.

Solutions & Causality:

  • Confirm Permeability: Before extensive medicinal chemistry efforts, it is crucial to experimentally assess permeability. A Caco-2 permeability assay can determine if your compound is subject to active efflux by transporters like P-gp.[3][5]

  • Structural Modification: If permeability is low, rational design changes are needed. The goal is to make the molecule more "greasy" and compact without losing target affinity.

    • Reduce Polarity: Decrease the polar surface area (PSA) by replacing polar functional groups (e.g., -COOH, -OH) with less polar bioisosteres.

    • Optimize Lipophilicity: Modify the scaffold attached to the ACBSF warhead to achieve a balanced LogP. Studies have shown that replacing certain residues in peptide-based probes can dramatically improve cell penetration.[4]

  • Check for Instability: The compound may be degrading in the cell culture medium before it can enter the cells. Use LC-MS to monitor the concentration of your compound in media over the course of your experiment's timeframe.

Problem: High Cellular Toxicity or Significant Off-Target Effects

Your ACBSF derivative shows the desired on-target activity but also causes widespread cell death or produces a phenotype inconsistent with the known biology of your target.

Q: How can I determine if the observed cytotoxicity is due to on-target or off-target effects?

A: This is a critical question in drug development. The reactivity of the sulfonyl fluoride warhead can lead to the modification of multiple proteins, and these off-target interactions can be the true drivers of the observed cellular phenotype.[7][8]

Solutions & Causality:

  • Concentration and Time Titration: The simplest first step is to perform a dose-response and time-course experiment. High concentrations and long incubation times increase the likelihood of off-target labeling.[1] Identify the minimum concentration and incubation time required for sufficient on-target engagement.

  • Genetic Validation: The most rigorous method to distinguish on-target from off-target effects is to use a genetic model.

    • Target Knockout/Knockdown: Treat cells where your target protein has been knocked out (e.g., via CRISPR) or knocked down (e.g., via siRNA) with your compound. If the compound is still toxic in these cells, its cytotoxicity is unequivocally off-target.[8]

    • Mutate the Target Residue: If the specific residue targeted by your probe is known, expressing a mutant version of the target protein that cannot be modified (e.g., Tyr to Phe) should confer resistance to the compound's on-target effects.

  • Chemoproteomic Profiling: Employ advanced mass spectrometry-based chemoproteomics to identify the full spectrum of proteins that are covalently modified by your probe in an unbiased manner. This involves using a version of your probe that contains a clickable handle (e.g., an alkyne tag) for enrichment and identification of labeled proteins.[9] This can reveal unexpected off-targets that may explain the observed toxicity.[10][11][12]

ParameterRecommendation for Reducing Off-Target EffectsRationale
Concentration Use the lowest effective concentration (start at 10x below IC50/EC50)Minimizes promiscuous labeling of lower-affinity off-targets.
Incubation Time Determine the shortest time needed for target labeling (e.g., 20 min to 2 hours)Reduces the window for slow, non-specific reactions to occur.[1][9]
Probe Design Increase non-covalent binding affinity to the targetA probe that binds tightly and specifically is more likely to position the SF warhead correctly for on-target reaction, outcompeting off-target binding.[7]
Control Compound Synthesize a non-reactive analog (e.g., sulfonyl methyl)This control helps differentiate effects of covalent modification from those of reversible binding to either on- or off-targets.

Key Experimental Protocols

Protocol 1: Assessing Intracellular Target Engagement

This protocol provides a general workflow to determine if your alkyne-tagged ACBSF derivative is covalently modifying its intended target within intact cells.

Workflow: Target Engagement Assay

G cluster_0 Workflow: Intracellular Target Engagement Assay A 1. Treat Intact Cells with Alkyne-ACBSF Probe B 2. Lyse Cells (RIPA or similar buffer) A->B C 3. Click Chemistry (Add Azide-Biotin) B->C D 4. Protein Enrichment (Streptavidin Beads) C->D E 5. Elute & Analyze D->E F Western Blot (Probe with anti-target Ab) E->F G Mass Spectrometry (Identify labeled proteins) E->G

Caption: A typical workflow for confirming covalent target modification in cells.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of your alkyne-tagged ACBSF probe for a defined period (e.g., 2 hours). Include a DMSO-treated vehicle control. For competition experiments, pre-incubate cells with a known reversible inhibitor of your target before adding the probe.[9]

  • Cell Lysis: Wash cells with cold PBS to remove excess probe. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Click Reaction (CuAAC): To the cell lysate, add the click chemistry reaction cocktail. This typically includes an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate to allow the covalent attachment of biotin to your probe-labeled proteins.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to your target protein. A band in the probe-treated lane, which is reduced in the competition lane, confirms target engagement.[9]

    • Mass Spectrometry: For unbiased profiling, digest the eluted proteins and analyze by LC-MS/MS to identify all proteins captured by the probe.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for evaluating a compound's passive permeability and determining if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-to-B) Permeability:

    • Add your ACBSF derivative (in transport buffer) to the apical (upper) chamber of the Transwell insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber.

    • Replace the removed volume with fresh transport buffer.

  • Basolateral to Apical (B-to-A) Permeability:

    • In a separate set of wells, add the compound to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

    • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).

    • An efflux ratio significantly greater than 2 suggests the compound is actively transported out of the cell, which can be a major cause of poor intracellular efficacy.[3][5]

References

  • Álvarez-Bercedo, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3185. [Link]

  • Parker, C. G., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(15), 3045-3061. [Link]

  • Liu, Y., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-614. [Link]

  • SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]

  • Hsiao, H. Y., et al. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells, 10(7), 1636. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024). PubMed. [Link]

  • Löser, R., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 9, 1002-1011. [Link]

  • Lanning, B. A., et al. (2014). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 9(10), 2247-2256. [Link]

  • Off-target toxicity in antibody-drug conjugates. (2025). Blog. [Link]

  • Batt, C. A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2132-2139. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Al-Awar, R., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • Liu, Y., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • Al-Awar, R., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology, 17(9), 2419-2431. [Link]

  • Control experiments. a) The control experiment of α, β‐unsaturated sulfoximine. b) The control experiment of deuterated sulfonimidoyl fluoride. c) The competition experiments of different substituted N‐alkyl sulfonimidoyl fluorides. (n.d.). ResearchGate. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry. [Link]

  • Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Enhancing Membrane Permeability of Fluorescein-Type Chromophore Through Covalent Attachment of Chlorinated Dodecaborate. (2024). ResearchGate. [Link]

  • On-and off-target toxicities from antibody-drug conjugates (ADC) within... (n.d.). ResearchGate. [Link]

  • Batt, C. A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • Akurathi, V., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. PubMed. [Link]

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Validation & Comparative

A Researcher's Guide to Validating 3-Amino-4-chlorobenzenesulfonyl Fluoride Covalent Binding via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of covalent inhibitors, rigorously validating the binding event is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for confirming and characterizing the covalent adduction of 3-Amino-4-chlorobenzenesulfonyl fluoride to its protein target. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Imperative of Covalent Bond Validation

Covalent inhibitors offer distinct therapeutic advantages, including prolonged target engagement and enhanced potency. However, their irreversible nature necessitates unambiguous confirmation of the covalent bond formation to both the intended target and to understand any potential off-target liabilities. This compound, a compound featuring a reactive sulfonyl fluoride moiety, is designed to covalently modify nucleophilic residues on a target protein. Mass spectrometry (MS) stands as a cornerstone technology for this validation, offering a suite of techniques to confirm the modification, identify the specific site of adduction, and quantify the extent of binding.[1][2]

This guide will dissect the three primary MS-based workflows—intact protein analysis, peptide mapping, and tandem mass spectrometry (MS/MS)—and compare their utility against alternative biophysical methods.

The Mass Spectrometry Arsenal for Covalent Adduct Characterization

Mass spectrometry offers a powerful, versatile, and relatively low-material-consuming approach to confirm the covalent binding of a ligand to a protein.[1] The fundamental principle lies in detecting the mass increase of the protein corresponding to the mass of the bound inhibitor.

Intact Protein Analysis: The First Line of Evidence

Intact protein analysis provides the initial, direct confirmation of a covalent binding event.[3] This "top-down" approach analyzes the entire protein-inhibitor complex, offering a rapid assessment of whether the covalent modification has occurred.

Experimental Rationale: By measuring the mass of the protein before and after incubation with this compound, a mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, fluoride) provides strong evidence of covalent adduction. This method is particularly adept at revealing the stoichiometry of binding; for instance, the presence of a single peak corresponding to a 1:1 protein-inhibitor complex suggests a specific interaction, whereas multiple additions could indicate non-specific binding.[4]

Workflow Diagram:

Intact_Protein_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis Protein Protein Incubation Incubation Protein->Incubation Inhibitor 3-Amino-4-chlorobenzenesulfonyl fluoride Inhibitor->Incubation LC_Desalting LC Desalting (Reverse Phase) Incubation->LC_Desalting Introduction of protein-inhibitor mixture ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) LC_Desalting->ESI_MS Deconvolution Deconvolution of Charge State Envelope ESI_MS->Deconvolution Mass_Determination Intact Mass Determination Deconvolution->Mass_Determination

Caption: Workflow for intact protein analysis to confirm covalent binding.

Detailed Protocol: Intact Protein Analysis by LC-MS

  • Incubation:

    • Prepare a solution of the target protein at a concentration of 1-5 µM in a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).

    • Add this compound to the protein solution at a desired molar excess (e.g., 1:1, 5:1, 10:1). A control sample with protein and vehicle (e.g., DMSO) should be prepared in parallel.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-4 hours) to allow for covalent bond formation.

  • Sample Cleanup (Optional but Recommended):

    • To remove excess inhibitor and non-volatile salts, perform a buffer exchange using a desalting column or spin filter with a molecular weight cutoff appropriate for the target protein.

  • LC-MS Analysis:

    • Inject the incubated sample and the control sample onto a reverse-phase liquid chromatography (LC) system coupled to an electrospray ionization (ESI) mass spectrometer.

    • Use a C4 or C8 column for protein separation and desalting.

    • Employ a water/acetonitrile gradient with 0.1% formic acid to elute the protein.

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.

  • Data Analysis:

    • Process the raw mass spectra to deconvolute the charge state envelope and determine the average mass of the protein in both the control and inhibitor-treated samples.

    • Compare the masses to identify the mass shift corresponding to the covalent modification.

Peptide Mapping: Pinpointing the Site of Modification

While intact protein analysis confirms if binding occurred, peptide mapping, a "bottom-up" approach, reveals where the modification took place.[5] This is crucial for understanding the inhibitor's mechanism of action and for structure-activity relationship (SAR) studies.

Experimental Rationale: The protein-inhibitor complex is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by mass spectrometry. By comparing the peptide maps of the modified and unmodified protein, a new peptide peak or a shift in the elution time of an existing peptide can be identified. The mass of this altered peptide will correspond to the original peptide plus the mass of the covalent adduct.

Workflow Diagram:

Peptide_Mapping_Workflow cluster_digestion Proteolytic Digestion cluster_lc_msms LC-MS/MS Analysis Protein_Adduct Protein-Inhibitor Adduct Denaturation Denaturation, Reduction & Alkylation Protein_Adduct->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC_Separation Reverse-Phase LC Separation of Peptides Digestion->LC_Separation Introduction of peptide mixture MS1_Scan MS1 Scan (Peptide Mass Profile) LC_Separation->MS1_Scan MS2_Fragmentation MS/MS Fragmentation of Modified Peptide MS1_Scan->MS2_Fragmentation Site_Identification Binding Site Identification MS2_Fragmentation->Site_Identification

Caption: Workflow for peptide mapping to identify the covalent binding site.

Detailed Protocol: Peptide Mapping by LC-MS/MS

  • Protein Modification and Denaturation:

    • Incubate the target protein with this compound as described in the intact protein analysis protocol.

    • Denature the protein using 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Dilute the denatured protein solution to reduce the concentration of the denaturant (e.g., to <1 M urea).

    • Add a protease, such as trypsin, at a specific protein-to-enzyme ratio (e.g., 50:1 w/w).

    • Incubate at 37°C overnight.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture onto a reverse-phase LC system (e.g., using a C18 column) coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a water/acetonitrile gradient with 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for MS/MS fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Include the mass of the 3-Amino-4-chlorobenzenesulfonyl moiety as a variable modification on nucleophilic residues (e.g., lysine, histidine, tyrosine) in the search parameters.

    • Manually inspect the MS/MS spectrum of the modified peptide to confirm the site of modification.

Tandem Mass Spectrometry (MS/MS): The Definitive Localization

MS/MS provides the highest level of confidence in identifying the exact amino acid residue that has been covalently modified.[2]

Experimental Rationale: The modified peptide identified during the peptide mapping experiment is isolated in the mass spectrometer and fragmented. The resulting fragment ions (b- and y-ions) are then analyzed. A mass shift on a specific fragment ion pinpoints the location of the modification within the peptide sequence. For example, if a y-ion series shows a mass shift, the modification is located towards the C-terminus of the fragmentation site. Conversely, a mass shift in a b-ion series indicates the modification is towards the N-terminus.

Interpreting MS/MS Spectra of a Sulfonyl Fluoride Modified Peptide:

The fragmentation pattern will reveal the location of the 3-Amino-4-chlorobenzenesulfonyl modification. The mass of the modifying group (C₆H₅ClNO₂S) is approximately 205.0 Da. When it reacts with a nucleophilic residue, a fluoride atom (19.0 Da) is lost, and a covalent bond is formed, resulting in a net mass addition of approximately 186.0 Da.

Consider a hypothetical peptide "LSK" where the lysine (K) is modified. The MS/MS spectrum would show a series of b- and y-ions. The y-ions containing the modified lysine would exhibit a mass shift of +186.0 Da compared to the unmodified peptide.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, it is essential to understand its strengths and limitations in comparison to other techniques used for validating covalent binding.

FeatureMass SpectrometryX-Ray CrystallographyNuclear Magnetic Resonance (NMR)
Primary Information Mass of adduct, stoichiometry, binding site3D structure of protein-ligand complex, precise bond formationLigand-protein interaction, binding site, conformational changes
Sensitivity High (picomole to femtomole)[6]Moderate (requires high protein concentration)Low (micromolar to millimolar)[6]
Throughput HighLowLow
Sample Consumption LowHighHigh
Structural Resolution Low (infers connectivity from mass)High (atomic resolution)Moderate (can provide inter-atomic distances)
Expertise Required Moderate to HighHighHigh
Key Advantage Versatility, speed, and direct mass confirmation.[1]Unambiguous structural determination of the covalent bond.Provides information on solution-state dynamics and conformational changes upon binding.
Key Limitation Does not provide 3D structural information.[1]Requires well-diffracting crystals, which can be a significant bottleneck.[4]Lower sensitivity and requires isotopically labeled protein for detailed analysis.[7]

Conclusion: An Integrated Approach for Unwavering Confidence

Mass spectrometry provides an indispensable suite of tools for the validation and characterization of covalent inhibitors like this compound. Intact protein analysis offers a rapid and direct confirmation of covalent binding, while peptide mapping and tandem mass spectrometry provide the granular detail required to pinpoint the precise site of modification.

For a comprehensive and self-validating strategy, an integrated approach is recommended. Initial confirmation of covalent adduction via intact protein analysis should be followed by peptide mapping and MS/MS to definitively identify the binding site. For programs requiring detailed structural insights to guide further optimization, X-ray crystallography or NMR can provide invaluable complementary information. By understanding the strengths and limitations of each technique and applying them strategically, researchers can build a robust body of evidence to confidently advance their covalent inhibitor programs.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Studies of protein covalent modifications using mass spectrometry. (n.d.). ProQuest. Retrieved January 22, 2026, from [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved January 22, 2026, from [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (2018). Scholarly Publications Leiden University. Retrieved January 22, 2026, from [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. (n.d.). Domainex. Retrieved January 22, 2026, from [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. (2019). PubMed. Retrieved January 22, 2026, from [Link]

  • Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis. (n.d.). Springer. Retrieved January 22, 2026, from [Link]

  • Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. (2017). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. Retrieved January 22, 2026, from [Link]

  • Peptide Mapping for Biotherapeutics. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). Springer. Retrieved January 22, 2026, from [Link]

  • Large-scale identification and quantification of covalent modifications in therapeutic proteins. (2009). PubMed. Retrieved January 22, 2026, from [Link]

  • the abc's (and xyz's) of peptide sequencing. (n.d.). EPFL. Retrieved January 22, 2026, from [Link]

  • Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR. (n.d.). ZoBio. Retrieved January 22, 2026, from [Link]

  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. (2011). AHA Journals. Retrieved January 22, 2026, from [Link]

  • Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Developments in Peptide Mapping Technology for the Biopharmaceutical Industry. (n.d.). The Analytical Scientist. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • MS and NMR - the Perfect Couple?. (2019). The Analytical Scientist. Retrieved January 22, 2026, from [Link]

  • Mass spectrometry and NMR analysis of ligand binding by human liver fatty acid binding protein. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. (n.d.). Nature. Retrieved January 22, 2026, from [Link]

  • Interpreting MS/MS spectra. (n.d.). University of Washington. Retrieved January 22, 2026, from [Link]

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A Head-to-Head Comparison for Covalent Probe Design: 3-Amino-4-chlorobenzenesulfonyl Fluoride vs. Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed the evolution of covalent probe design, a field where the choice of the electrophilic "warhead" is paramount to success. The resurgence of targeted covalent inhibitors has been driven by their potential for enhanced potency, selectivity, and prolonged duration of action.[1][2] While classic warheads targeting cysteine have been invaluable, the need to engage other nucleophilic residues has brought sulfur(VI) halides to the forefront.

This guide provides an in-depth comparison between two classes of sulfur(VI) electrophiles: the widely used sulfonyl chlorides and the increasingly popular sulfonyl fluorides, exemplified here by 3-amino-4-chlorobenzenesulfonyl fluoride. We will dissect their reactivity, stability, and selectivity, providing the causal reasoning behind experimental choices to empower researchers in drug development and chemical biology.

The Fundamental Chemistry: Sulfur(VI) Exchange (SuFEx)

The covalent modification of proteins by sulfonyl halides occurs through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) when using a sulfonyl fluoride, or more generally, a sulfur(VI) halide exchange.[3] The warhead reacts with nucleophilic amino acid side chains, forming a stable sulfonamide or sulfonate ester bond. Unlike warheads that exclusively target the highly nucleophilic cysteine, sulfonyl fluorides have demonstrated a remarkable ability to react with a broader range of residues, including serine, threonine, tyrosine, lysine, and histidine, depending on the specific protein microenvironment.[4][5]

The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the halide leaving group. The protein's binding site plays a critical role, not just in bringing the probe into proximity but also in activating the target residue, often through a network of hydrogen bonds that stabilize the transition state.[3][6]

SuFEx_Mechanism Protein_Nuc Protein Nucleophile (e.g., Tyr-OH, Lys-NH2) NonCovalent Non-covalent Binding Complex [E•I] Protein_Nuc->NonCovalent 1. Reversible Binding (Ki) Probe Sulfonyl Halide (R-SO₂-X) X = F or Cl Probe->NonCovalent 1. Reversible Binding (Ki) TransitionState Transition State NonCovalent->TransitionState 2. Covalent Reaction (kinact) CovalentAdduct Covalent Adduct [E-I] TransitionState->CovalentAdduct LeavingGroup Leaving Group (X⁻) TransitionState->LeavingGroup Protein_Labeling_Workflow A 1. Incubation Target Protein + Covalent Probe B 2. Removal of Excess Probe (e.g., Dialysis, SEC) A->B C 3. Denaturation & Reduction/Alkylation (DTT, Iodoacetamide) B->C D 4. Proteolytic Digestion (e.g., Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis Identify Modified Peptide & Residue E->F

Caption: Experimental workflow for covalent probe labeling and analysis.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with the covalent probe (e.g., 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Confirmation of Labeling (Intact Mass): Analyze a small aliquot of the reaction mixture by LC-MS to measure the mass of the intact protein. A mass shift corresponding to the addition of the probe (minus the leaving group) confirms covalent modification. [7]3. Sample Preparation for Proteomics:

    • Remove excess, unreacted probe using a desalting column or dialysis.

    • Denature the protein (e.g., with urea or SDS), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).

    • Perform an in-solution or in-gel digest with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized software to search the MS/MS spectra against the known protein sequence. The search parameters must include a variable modification on potential nucleophilic residues (Ser, Thr, Tyr, Lys, His) corresponding to the mass of the covalent adduct. This will pinpoint the exact peptide and residue that was modified.

Trustworthiness Check: A key control is to perform a competition experiment. Pre-incubating the protein with a known reversible inhibitor before adding the covalent probe should lead to a significant reduction in labeling, confirming that the modification occurs specifically at the intended binding site. [7]

Conclusion and Senior Scientist's Recommendation

The choice between a sulfonyl fluoride and a sulfonyl chloride warhead is a critical decision in covalent probe design.

  • Sulfonyl chlorides are highly reactive electrophiles. This reactivity can be advantageous for targeting highly accessible and nucleophilic residues or in purely synthetic applications where stability is less of a concern. [8][9]However, their inherent instability in aqueous environments makes them less suitable for complex biological systems where selectivity and a long experimental window are required.

  • Sulfonyl fluorides , including substituted variants like this compound, represent a more advanced class of warheads for chemical biology and drug discovery. [4][5]Their superior stability, tunable reactivity, and ability to target a wide range of amino acids make them the preferred choice for developing highly selective and potent covalent probes. [1][2]Their "context-dependent" reactivity minimizes off-target labeling and ensures that the covalent modification is a result of specific binding interactions, a cornerstone of modern rational drug design. [6][10] For researchers aiming to develop sophisticated tools for target validation, occupancy studies, or therapeutic intervention, the stability and selectivity of the sulfonyl fluoride scaffold offer a decisive advantage. They provide a robust and versatile platform to expand the druggable proteome far beyond the reach of traditional cysteine-directed electrophiles.

References

  • Jones, L.H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Narayan, R., et al. (2020). Structure-based design and analysis of SuFEx chemical probes.
  • Parker, C.G., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry.
  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Kelly, J.S., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Grimster, N.P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.
  • Grygorenko, O.O., et al. (2014).
  • Seyrani, H., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Royal Society of Chemistry.
  • Am Ende, C.W., et al. (2022). Reactive chemistry for covalent probe and therapeutic development.
  • Grygorenko, O.O., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • Jones, L.H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • London, N., et al. (2021). Structure-based rational design of covalent probes.
  • Aatkar, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • Jones, L.H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.

Sources

Orthogonal Assays for Confirming Target Engagement of Covalent Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This is particularly critical for covalent inhibitors, which form a permanent bond with their target protein. Misidentification of the true target can lead to wasted resources and potential safety liabilities. Here, we present a technical guide comparing two powerful orthogonal methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).

While this guide is framed around the hypothetical target engagement of 3-Amino-4-chlorobenzenesulfonyl fluoride , a molecule containing a reactive sulfonyl fluoride warhead, specific target and experimental data for this compound are not publicly available. Therefore, to illustrate the principles and practical application of these orthogonal assays, we will use the well-characterized covalent inhibitor Ibrutinib and its target, Bruton's tyrosine kinase (BTK) , as a representative case study. Ibrutinib is a clinically approved drug that forms a covalent bond with a cysteine residue in the active site of BTK.[1][2]

The Imperative of Orthogonal Validation

Reliance on a single assay for determining target engagement can be misleading. Off-target effects, assay-specific artifacts, or indirect modulation of a signaling pathway can all confound the interpretation of results. Employing orthogonal assays, which rely on different biophysical principles, provides a more robust and confident assessment of a compound's true molecular target.[3] This guide will delve into the "how" and "why" of CETSA and ABPP, providing the necessary details to implement and interpret these assays effectively.

Cellular Thermal Shift Assay (CETSA): A Measure of Target Stabilization

Principle: CETSA is based on the principle that the binding of a ligand, such as a covalent inhibitor, to its target protein increases the protein's thermal stability.[3] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, centrifuging to remove aggregated proteins, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is indicative of target engagement.

Experimental Workflow: CETSA

The following is a detailed protocol for performing a Western blot-based CETSA experiment to assess the engagement of a covalent inhibitor with its target protein.

Diagram of the CETSA Workflow

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_separation Separation cluster_detection Detection cell_culture 1. Cell Culture treatment 2. Compound Treatment cell_culture->treatment aliquot 3. Aliquot Cells/Lysate treatment->aliquot heat 4. Heat at Temp Gradient aliquot->heat lysis 5. Cell Lysis (if intact cells) heat->lysis centrifugation 6. Centrifugation lysis->centrifugation sds_page 7. SDS-PAGE centrifugation->sds_page western_blot 8. Western Blot sds_page->western_blot quantification 9. Quantification western_blot->quantification

Caption: A stepwise workflow for a Western blot-based CETSA experiment.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to approximately 80-90% confluency.

    • Treat the cells with the covalent inhibitor (e.g., this compound or Ibrutinib) at various concentrations or a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for target engagement.

  • Cell Harvesting and Lysis (for lysate-based CETSA):

    • Wash the cells with ice-cold PBS and harvest by scraping.

    • Lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors and 0.04% NP-40) using freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) to remove insoluble debris.

  • Heating:

    • Aliquot the cell suspension or lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • For intact cells, lyse them after heating.

    • Centrifuge all samples at high speed (e.g., 100,000 x g) at 4°C for 20-30 minutes to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Prepare samples for SDS-PAGE by adding loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate secondary antibody.

    • Visualize and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity of each heated sample to the unheated control.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift in Tm (ΔTm) in the presence of the inhibitor indicates target engagement.

Data Presentation: CETSA

The results of a CETSA experiment can be summarized in a table to compare the thermal stabilization of the target protein under different conditions.

CompoundTarget ProteinCell LineConcentration (µM)ΔTm (°C)
Ibrutinib (Example) BTKRamos (B-cell lymphoma)1+5.2
Vehicle (DMSO) BTKRamos (B-cell lymphoma)-0
This compound (Hypothetical) Target XCell Line Y10+4.5
Inactive Analog (Hypothetical) Target XCell Line Y10+0.3

Activity-Based Protein Profiling (ABPP): A Measure of Target Occupancy

Principle: ABPP is a powerful chemical proteomics technique that utilizes reactive chemical probes to assess the functional state of enzymes in complex proteomes.[4] For covalent inhibitors, a competitive ABPP approach is often employed. In this setup, cells or lysates are first treated with the inhibitor of interest. Then, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes is added. The ABP will only label the active sites of enzymes that have not been engaged by the inhibitor. By quantifying the extent of ABP labeling, one can infer the degree of target occupancy by the inhibitor.

Experimental Workflow: Competitive ABPP

The following is a detailed protocol for a competitive ABPP experiment to determine the target occupancy of a covalent inhibitor.

Diagram of the Competitive ABPP Workflow

ABPP_Workflow cluster_treatment Treatment cluster_labeling Labeling & Click Chemistry cluster_analysis Analysis lysate_prep 1. Prepare Cell Lysate inhibitor_incubation 2. Incubate with Inhibitor lysate_prep->inhibitor_incubation probe_incubation 3. Add Activity-Based Probe inhibitor_incubation->probe_incubation click_reaction 4. 'Click' Reporter Tag probe_incubation->click_reaction sds_page 5. SDS-PAGE click_reaction->sds_page in_gel_fluorescence 6. In-gel Fluorescence sds_page->in_gel_fluorescence mass_spec 7. Mass Spectrometry (Optional) sds_page->mass_spec

Caption: A generalized workflow for a competitive ABPP experiment.

Step-by-Step Protocol:

  • Cell Lysate Preparation:

    • Prepare a proteome lysate from cells or tissues of interest in a suitable buffer (e.g., PBS). Determine the protein concentration.

  • Inhibitor Incubation:

    • Pre-incubate the lysate with varying concentrations of the covalent inhibitor (e.g., this compound or Ibrutinib) or a vehicle control for a defined period to allow for covalent modification of the target.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum activity-based probe that targets the same family of enzymes. For kinases like BTK, a probe like a fluorophosphonate- or an acrylamide-based probe with a reporter tag (e.g., a fluorophore or biotin) would be suitable. For serine proteases, a sulfonyl fluoride-based probe could be used.[4] Incubate for a specific time to allow the probe to label the remaining active enzymes.

  • Reporter Tag Conjugation (if using a "clickable" probe):

    • If the ABP contains a clickable handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach a reporter tag (e.g., a fluorescent dye or biotin for enrichment).

  • Analysis of Probe Labeling:

    • In-gel Fluorescence: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescent signal for the target protein in the inhibitor-treated samples compared to the control indicates target engagement.

    • Mass Spectrometry: For a more global and unbiased analysis, the biotin-tagged proteins can be enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify and quantify the labeled proteins.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to the target protein in each lane.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to block 50% of the probe labeling.

Data Presentation: Competitive ABPP

The results from a competitive ABPP experiment can be presented in a table to show the potency of the inhibitor in blocking the activity of its target.

CompoundTarget ProteinProbe UsedIC50 (nM)
Ibrutinib (Example) BTKAcrylamide-based probe5
This compound (Hypothetical) Serine Protease XSulfonyl fluoride-based probe50
Inactive Analog (Hypothetical) Serine Protease XSulfonyl fluoride-based probe>10,000

Comparison of CETSA and ABPP

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)
Principle Measures ligand-induced thermal stabilization of the target protein.Measures the occupancy of the active site by competing with a reactive probe.
Readout Shift in protein melting temperature (ΔTm).Reduction in probe labeling (IC50).
Compound Requirements No modification of the compound is needed.Requires a suitable activity-based probe for the enzyme class.
Target Requirement Target protein must be thermally stable enough to produce a melting curve.Target must be an enzyme or protein with a reactive site that can be labeled by a probe.
Cellular Context Can be performed in intact cells, reflecting cellular permeability and metabolism.Can be performed in live cells or lysates.
Information Gained Direct evidence of physical binding to the target.Information on the functional consequence of binding (i.e., blocking the active site).
Throughput Can be adapted for higher throughput screening.Can be high-throughput, especially with fluorescent readouts.
Confirmation of Covalency Does not directly confirm covalent binding, as non-covalent binders can also induce a thermal shift.Provides strong evidence for covalent modification of the active site.

Conclusion: A Synergistic Approach to Target Validation

Both CETSA and ABPP are powerful, orthogonal techniques that provide complementary information to build a strong case for the target engagement of a covalent inhibitor. CETSA offers a label-free method to directly observe the physical interaction between a compound and its target in a cellular context. ABPP, on the other hand, provides a functional readout of target occupancy by assessing the inhibitor's ability to block the active site from being labeled by a reactive probe.

For a compound like this compound, which possesses a sulfonyl fluoride warhead known to react with nucleophilic residues in proteins, these assays would be invaluable.[5] A positive result in both CETSA (a significant thermal shift) and competitive ABPP (a potent IC50 value) would provide high confidence that the compound is indeed engaging its intended target in a biologically relevant manner. By employing these orthogonal approaches, researchers can significantly de-risk their drug discovery programs and proceed with greater assurance in the mechanism of action of their lead compounds.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Angewandte Chemie International Edition, 51(51), 12861-12864. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Serim, S., et al. (2022). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions, 50(2), 937-948. [Link]

  • Joseph, R. E., et al. (2020). Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. eLife, 9, e61327. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Lochner, E. C., et al. (2019). Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors. eLife, 8, e48022. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061. [Link]

  • Gadgeel, S., et al. (2021). Osimertinib in EGFR-mutated advanced non-small-cell lung cancer. The New England journal of medicine, 385(2), 177-179. [Link]

  • Al-Nakkash, M. A., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1476-1517. [Link]

  • Singh, J., et al. (2011). The ascension of targeted covalent inhibitors. Journal of medicinal chemistry, 54(19), 6369-6387. [Link]

  • Pettinger, J., et al. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry, 12(23), 2133-2148. [Link]

  • Roskoski, R. (2022). A comprehensive review of small-molecule inhibitors targeting Bruton tyrosine kinase: Synthetic approaches and clinical applications. Pharmacological Research, 175, 106010. [Link]

  • Wu, J., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC medicinal chemistry, 11(7), 766-777. [Link]

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A Researcher's Guide to Profiling the Proteomic Cross-Reactivity of 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into covalent ligand discovery, the allure of sulfonyl fluoride electrophiles is undeniable. Their ability to form stable covalent bonds with a variety of nucleophilic amino acid residues—notably lysine, tyrosine, histidine, and serine—opens up a vast portion of the proteome that remains inaccessible to traditional cysteine-targeting warheads.[1][2] However, this expanded reactivity profile necessitates a rigorous and systematic evaluation of a probe's selectivity to ensure on-target efficacy and minimize off-target effects.

This guide provides an in-depth technical framework for the proteomic analysis of 3-Amino-4-chlorobenzenesulfonyl fluoride (ACBSF), a representative of the versatile aryl sulfonyl fluoride class. We will delve into the causal logic behind experimental design, present detailed protocols for assessing cross-reactivity, and offer a comparative perspective against alternative covalent chemistries.

The Rationale: Why Scrutinize the Reactivity of ACBSF?

The reactivity of an aryl sulfonyl fluoride is a finely tuned balance. Substituents on the aromatic ring can significantly influence the electrophilicity of the sulfur atom. For instance, electron-donating groups, such as the amino group in ACBSF, are known to increase the stability and reduce the intrinsic aqueous reactivity of the sulfonyl fluoride moiety compared to unsubstituted analogs like benzenesulfonyl fluoride.[3] This potentially enhanced stability is advantageous for a chemical probe, as it can reduce promiscuous labeling and hydrolysis in a complex biological milieu.[1][2]

However, this presumed modulation in reactivity must be empirically validated. A comprehensive proteomic analysis is not merely a quality control step but a foundational component of understanding the probe's mechanism of action and its potential as a selective tool for chemical biology or as a starting point for therapeutic development.

Comparative Landscape: ACBSF in the Context of Other Covalent Probes

The selection of a covalent warhead is a critical decision in probe development. Here, we position ACBSF within the broader context of commonly used electrophiles.

Covalent Warhead ClassPrimary Amino Acid TargetsReactivity ProfileKey Considerations
Aryl Sulfonyl Fluorides (e.g., ACBSF) Lysine, Tyrosine, Histidine, SerineTunable based on aryl substituents; generally stable.[1][2]Broad reactivity necessitates careful selectivity profiling.
Aryl Fluorosulfates Lysine, Tyrosine, HistidineGenerally less reactive and more stable than corresponding sulfonyl fluorides.[4]May require a highly activated nucleophile or prolonged incubation for labeling.
Acrylamides CysteineMichael acceptors with moderate reactivity.Highly prevalent warhead; potential for off-target cysteine labeling.
Chloroacetamides CysteineMore reactive than acrylamides.Increased risk of off-target reactivity.

Experimental Workflow for Profiling ACBSF Cross-Reactivity

A robust assessment of ACBSF's proteome-wide selectivity is achieved through a competitive chemoproteomic approach. This methodology indirectly quantifies the binding of ACBSF by measuring its ability to block the labeling of proteins by a broad-spectrum reporter probe.

Sources

A Senior Application Scientist's Guide to Evaluating the Cell-Based Efficacy of Novel Covalent Inhibitors Derived from 3-Amino-4-chlorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Covalent Inhibition for Precision Oncology

In the landscape of targeted cancer therapy, the development of covalent inhibitors represents a significant stride towards achieving durable clinical responses. Unlike their reversible counterparts, covalent inhibitors form a stable bond with their target protein, leading to prolonged and often complete inactivation of its function. This guide focuses on a promising scaffold for developing such inhibitors: 3-Amino-4-chlorobenzenesulfonyl fluoride .

The sulfonyl fluoride moiety is a "warhead" of particular interest. It is relatively stable in the aqueous cellular environment but can be potently and specifically reactive with nucleophilic amino acid residues—such as serine, threonine, or tyrosine—within the active site of a target enzyme. This targeted reactivity, known as covalent-reactive targeting, can lead to high potency and prolonged pharmacodynamic effects.

For the purpose of this guide, we will explore the evaluation of novel inhibitors derived from this scaffold against a hypothetical, yet clinically relevant, target: Serine Protease X (SPX) . SPX is a key enzyme in a signaling pathway implicated in the proliferation and survival of glioblastoma multiforme (GBM), a particularly aggressive form of brain cancer. We will compare two hypothetical derivatives, ACSF-01 and ACSF-02 , against a known reversible inhibitor, Ref-Inhib , to illustrate a comprehensive cell-based evaluation workflow.

The Target: Serine Protease X (SPX) Signaling Pathway

Understanding the biological context of the target is paramount. SPX is a downstream effector in the "Growth Factor Receptor Y" (GFRY) pathway. Upon activation by its ligand, GFRY initiates a cascade that leads to the activation of SPX. Active SPX then cleaves and activates a transcription factor, "TF-Z," which translocates to the nucleus and promotes the expression of genes essential for cell cycle progression and apoptosis resistance.

SPX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY SPX_inactive SPX (Inactive) GFRY->SPX_inactive Signal Cascade SPX_active SPX (Active) SPX_inactive->SPX_active Activation TF-Z_inactive TF-Z (Inactive) SPX_active->TF-Z_inactive Cleavage TF-Z_active TF-Z (Active) TF-Z_inactive->TF-Z_active Gene_Expression Gene Expression (Proliferation, Survival) TF-Z_active->Gene_Expression Translocation Ligand Ligand Ligand->GFRY Activation

Caption: Hypothetical SPX signaling pathway in glioblastoma cells.

A Multi-Tiered Approach to Efficacy Evaluation

A robust assessment of cell-based efficacy cannot rely on a single assay. We must build a layered evidence base, starting from broad cytotoxicity and moving towards specific, on-target effects. Our evaluation workflow is designed to answer three critical questions:

  • Does the compound kill the target cancer cells?

  • Does the compound engage its intended target (SPX) inside the cells?

  • Does target engagement translate to the inhibition of the downstream signaling pathway?

Workflow cluster_workflow Cell-Based Efficacy Evaluation Workflow A Tier 1: Cell Viability & Cytotoxicity B Tier 2: Target Engagement A->B Confirm On-Target Activity C Tier 3: Functional Pathway Activity B->C Assess Downstream Effects

Caption: A three-tiered workflow for evaluating inhibitor efficacy.

Tier 1: Cell Viability and Cytotoxicity Assessment

The Causality: The first and most fundamental question is whether our compounds have an anti-proliferative or cytotoxic effect on the cancer cells that rely on the SPX pathway. The MTT assay is a classic, reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed U-87 MG glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of ACSF-01, ACSF-02, and Ref-Inhib in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of inhibitor concentration. Calculate the IC₅₀ value using non-linear regression.

Hypothetical Results & Interpretation
CompoundIC₅₀ (µM)Interpretation
ACSF-01 5.2Moderate anti-proliferative activity.
ACSF-02 0.8Potent anti-proliferative activity.
Ref-Inhib 1.5Known potent reversible inhibitor.

Expert Insight: The IC₅₀ values suggest that both ACSF compounds are active, with ACSF-02 showing superior potency to both ACSF-01 and the reference inhibitor. However, this assay does not prove that the observed effect is due to the inhibition of SPX. The cytotoxicity could be an off-target effect. This necessitates the next tier of investigation.

Tier 2: In-Cell Target Engagement

The Causality: To confirm that our compounds are acting through the intended mechanism, we must demonstrate that they physically interact with and stabilize SPX inside the intact cell. The Cellular Thermal Shift Assay (CETSA®) is an invaluable technique for this purpose. It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Culture U-87 MG cells to ~80% confluency. Treat the cells with ACSF-01 (10 µM), ACSF-02 (10 µM), or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Cell Harvest: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

  • Protein Analysis: Analyze the supernatant for the presence of soluble SPX using Western blotting.

  • Data Analysis: Quantify the band intensities for SPX at each temperature for each treatment condition. Plot the percentage of soluble SPX against temperature to generate melting curves. The shift in the melting temperature (ΔTₘ) indicates target engagement.

Hypothetical Results & Interpretation
Compound (10 µM)Tₘ of SPX (°C)ΔTₘ (°C) vs. VehicleInterpretation
Vehicle (DMSO) 52.1-Baseline thermal stability of SPX.
ACSF-01 56.3+4.2Clear target engagement in cells.
ACSF-02 59.8+7.7Robust target engagement, superior to ACSF-01.

Expert Insight: The positive thermal shift for both ACSF compounds provides strong evidence of on-target activity. The larger shift observed with ACSF-02 suggests it forms a more stable complex with SPX, which correlates well with its higher potency in the viability assay. This direct evidence of target engagement is a critical step in validating our inhibitors.

Tier 3: Functional Pathway Activity

The Causality: Having confirmed target engagement, the final step is to verify that this engagement leads to the inhibition of the enzyme's function and its downstream pathway. We will use a high-content imaging assay to quantify the nuclear translocation of the transcription factor TF-Z, a direct consequence of SPX activity.

Protocol: TF-Z Nuclear Translocation Assay
  • Cell Culture: Seed U-87 MG cells on 96-well imaging plates.

  • Inhibitor Pre-treatment: Treat cells with serial dilutions of ACSF-01, ACSF-02, and Ref-Inhib for 2 hours.

  • Pathway Stimulation: Stimulate the cells with the GFRY ligand for 30 minutes to activate the SPX pathway.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against TF-Z (e.g., using a green fluorophore) and a nuclear counterstain like DAPI (blue).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on DAPI staining. Measure the intensity of the TF-Z signal in both compartments for hundreds of cells per well.

  • Data Analysis: Calculate the ratio of nuclear to cytoplasmic TF-Z intensity. Plot this ratio against inhibitor concentration to determine the IC₅₀ for the inhibition of translocation.

Hypothetical Results & Interpretation
CompoundPathway IC₅₀ (µM)Interpretation
ACSF-01 6.1Functional inhibition consistent with cell viability data.
ACSF-02 0.9Potent functional inhibition, confirming on-target mechanism.
Ref-Inhib 1.8Reversible inhibitor shows potent pathway inhibition.

Expert Insight: The pathway IC₅₀ values align remarkably well with the cell viability IC₅₀ data. This strong correlation provides a compelling narrative: the compounds engage SPX, which inhibits its function, leading to a block in TF-Z translocation, and ultimately resulting in cancer cell death. ACSF-02 is confirmed as the more potent and efficacious compound in a cellular context.

Conclusion: A Synthesized View of Efficacy

This multi-tiered approach provides a comprehensive and trustworthy evaluation of our novel inhibitors. By integrating data from viability, target engagement, and functional pathway assays, we can confidently conclude:

  • Both ACSF-01 and ACSF-02 are cell-active inhibitors of the SPX pathway.

  • The observed cytotoxicity is directly linked to the on-target inhibition of SPX, as confirmed by CETSA® and the nuclear translocation assay.

  • ACSF-02 is a significantly more potent inhibitor than ACSF-01 , demonstrating superior target engagement and functional activity in a cellular environment. This may be attributed to factors such as improved cell permeability or a more favorable orientation of the sulfonyl fluoride warhead within the SPX active site.

This rigorous, evidence-based workflow allows for the confident selection of ACSF-02 for further preclinical development, including pharmacokinetic studies and in vivo efficacy models. It underscores the principle that a deep understanding of a compound's cellular mechanism of action is not just an academic exercise but a prerequisite for successful drug development.

References

  • Cell-based Assays for Drug Discovery: An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. In High-Throughput Screening in Drug Discovery. Methods in Molecular Biology. [Link]

  • MTT Assay Principle: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer Cell Culture. Methods in Molecular Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • High-Content Imaging: Zanella, F., Lorens, J. B., & Link, W. (2010). High-content screening: seeing is believing. Trends in Biotechnology. [Link]

  • Covalent Inhibitors in Drug Discovery: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

A Senior Application Scientist's Guide to X-ray Crystallography of Protein-Ligand Complexes with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, structural biologists, and professionals in drug development, achieving high-resolution crystal structures of protein-ligand complexes is a cornerstone of understanding molecular interactions and advancing therapeutic design. The emergence of covalent inhibitors has introduced both new opportunities and challenges in this field. Among the arsenal of electrophilic "warheads" used to form these covalent bonds, sulfonyl fluorides (SFs) have carved out a unique niche due to their distinct reactivity and stability profile.[1][2][3]

This guide provides an in-depth, experience-driven comparison of crystallographic approaches for protein-sulfonyl fluoride complexes. It moves beyond standard protocols to explain the underlying rationale for experimental choices, offering a self-validating framework for robust and reproducible structural studies.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile for Crystallography

Sulfonyl fluorides stand apart from more commonly used covalent modifiers like acrylamides and vinyl sulfones. Their utility in crystallography stems from a finely tuned balance of stability and reactivity.[1][2] Unlike sulfonyl chlorides, they are resistant to reduction and possess greater thermodynamic stability.[1][4][5] This inherent stability is a significant advantage during the often lengthy process of protein crystallization.

The reactivity of sulfonyl fluorides is context-dependent, targeting nucleophilic residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] This broader reactivity spectrum, compared to the cysteine-focused nature of many other warheads, opens up a wider range of protein targets for covalent inhibitor design.[1][2]

Strategic Approaches to Crystallizing Protein-Sulfonyl Fluoride Complexes: Co-crystallization vs. Soaking

The two primary methods for obtaining crystal structures of protein-ligand complexes are co-crystallization and soaking. The choice between them is dictated by the specific properties of the protein and the sulfonyl fluoride ligand.

Co-crystallization: The Preferred Method for Significant Conformational Changes

In co-crystallization, the protein and the sulfonyl fluoride ligand are incubated together to form a stable complex prior to setting up crystallization trials. This approach is generally favored when ligand binding is expected to induce significant conformational changes in the protein.

  • Accommodating Protein Dynamics: If a protein undergoes a substantial conformational shift upon covalent modification, attempting to soak the ligand into a pre-existing apo-crystal would likely lead to crystal cracking or dissolution. Co-crystallization allows the protein-ligand complex to find its most stable conformation before the crystallization process begins.

  • Ensuring Complete Covalent Modification: Pre-incubation ensures that the covalent reaction goes to completion, resulting in a homogenous population of modified protein for crystallization. This is particularly important for sulfonyl fluorides where the reaction kinetics can be slower than for other more reactive warheads.

Soaking: A Time-Efficient Approach for Pre-existing Crystals

Soaking involves introducing the sulfonyl fluoride ligand to pre-grown crystals of the apo-protein. This method is often preferred for its simplicity and efficiency, especially in high-throughput screening campaigns.

  • Crystal Lattice Integrity: Soaking is most successful when the protein's active site is accessible within the crystal lattice and when covalent modification does not induce significant conformational changes that would disrupt the crystal packing.

  • Time and Resource Efficiency: Soaking bypasses the need to re-screen for crystallization conditions for each new ligand, saving considerable time and protein material.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for crystallizing protein-sulfonyl fluoride complexes. They incorporate best practices to ensure the integrity of the covalent bond and the quality of the resulting crystals.

Protein and Ligand Preparation: The Foundation of Success
  • Protein Purity and Homogeneity: Ensure the target protein is >95% pure as assessed by SDS-PAGE and monodisperse as confirmed by dynamic light scattering (DLS).[7] Impurities and aggregates can inhibit crystallization.[7]

  • Ligand Stock Solution: Prepare a high-concentration stock solution of the sulfonyl fluoride ligand in an appropriate organic solvent, such as 100% DMSO.

Co-crystallization Protocol
  • Complex Formation:

    • Incubate the purified protein with a 5- to 10-fold molar excess of the sulfonyl fluoride ligand. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.

    • The incubation time and temperature should be optimized based on the known reactivity of the sulfonyl fluoride and the target residue. A typical starting point is incubation for 2-4 hours at room temperature or overnight at 4°C.

  • Removal of Excess Ligand (Optional but Recommended): To obtain a more homogenous sample for crystallization, consider removing the unbound ligand using a desalting column or dialysis.

  • Crystallization Screening:

    • Set up crystallization trials using commercially available sparse matrix screens. The hanging drop or sitting drop vapor diffusion methods are commonly used.

    • Drops typically consist of a 1:1 ratio of the protein-ligand complex solution and the reservoir solution.

Soaking Protocol
  • Apo-Crystal Growth: Grow high-quality crystals of the apo-protein. These crystals should be robust and diffract to a reasonable resolution.

  • Soaking Solution Preparation: Prepare a soaking solution containing the sulfonyl fluoride ligand at a concentration 10- to 100-fold higher than its expected binding affinity. The soaking solution should be based on the crystallization mother liquor to maintain crystal stability.

  • Soaking Procedure:

    • Transfer the apo-crystals to a drop of the soaking solution.[1][6]

    • The soaking time can range from minutes to several hours and should be optimized.[1] Shorter soaking times may be sufficient for highly reactive sulfonyl fluorides, while longer times may be needed for less reactive compounds or if the active site is less accessible.

  • Cryoprotection and Flash-Cooling:

    • Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.[1][8] The cryoprotectant is essential to prevent ice formation during freezing, which would destroy the crystal lattice.[8] Common cryoprotectants include glycerol, ethylene glycol, and PEG.[1][8]

Data Collection and Refinement: Special Considerations for Covalent Complexes

The presence of a covalent bond between the protein and the sulfonyl fluoride ligand requires special attention during X-ray data collection and structure refinement.

Data Collection Strategy
  • High Resolution is Key: Aim for the highest possible resolution data to clearly visualize the electron density of the covalent adduct and the surrounding residues.

  • Managing Radiation Damage: Covalent complexes can sometimes be more sensitive to radiation damage. It is advisable to collect data from multiple positions on the crystal or from multiple crystals.

Refinement of the Covalent Adduct
  • Generating Restraints: Standard refinement software may not have pre-existing restraints for the sulfonyl-amino acid adduct. It is crucial to generate custom restraints for the bond length, bond angles, and dihedral angles of the covalent linkage. Programs like phenix.elbow or the Jligand component of Coot can be used for this purpose.

  • Occupancy Refinement: In some cases, the covalent modification may not be 100% complete, especially in soaked crystals. In such situations, refining the occupancy of the ligand and the unmodified residue is necessary.[9][10] This should be done cautiously and ideally at high resolution.

  • B-Factor Analysis: The B-factors (atomic displacement parameters) of the ligand and the modified residue can provide insights into the stability and flexibility of the adduct.[11][12][13] Higher B-factors may indicate greater mobility or partial disorder.[12][13]

Interpreting Electron Density Maps: Visualizing the Covalent Bond

The definitive evidence for covalent bond formation comes from the electron density map.

  • 2Fo-Fc Map: This map should show continuous electron density connecting the sulfonyl group of the ligand to the side chain of the target amino acid.[14][15]

  • Fo-Fc Difference Map: An unbiased Fo-Fc map, calculated before the covalent bond is modeled, should show positive electron density in the region of the newly formed bond, indicating that the data support its presence.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_xtal Crystallography Protein Purified Protein (>95% pure) CoCryst Co-crystallization (Protein + Ligand Incubation) Protein->CoCryst Soaking Soaking (Apo-crystals + Ligand) Protein->Soaking Grow apo-crystals first Ligand Sulfonyl Fluoride Ligand Ligand->CoCryst Ligand->Soaking DataCollection X-ray Data Collection CoCryst->DataCollection Soaking->DataCollection Phasing Structure Solution (Phasing) DataCollection->Phasing Refinement Model Building & Refinement Phasing->Refinement Refinement->Refinement Iterative Refinement Validation Structure Validation Refinement->Validation

Comparative Analysis: Sulfonyl Fluorides vs. Other Covalent Warheads

The choice of a covalent warhead has significant implications for the success of a crystallographic study. The table below provides a comparative overview of sulfonyl fluorides and other commonly used warheads.

FeatureSulfonyl FluoridesAcrylamides/Vinyl SulfonesChloroacetamides
Primary Target Residues Ser, Thr, Tyr, Lys, Cys, His[1][2]CysCys, His
Reactivity ModerateHighModerate to High
Stability in Aqueous Solution Generally good, but can be pH-dependent[4][5][16]Can be prone to hydrolysis or reaction with other nucleophilesGenerally stable
Crystallization Considerations Good stability is advantageous for long crystallization times.High reactivity can lead to off-target modification in the crystallization drop.Stable, but may require longer incubation times for complete reaction.
Refinement Challenges Requires custom restraints for the S-O or S-N bond.The Michael adduct can have multiple stereoisomers.The covalent bond is relatively straightforward to model.

Troubleshooting Common Challenges

ProblemPotential CauseSuggested Solution
No crystals form in co-crystallization trials. The covalent modification destabilizes the protein or alters its surface properties, preventing lattice formation.Screen a wider range of crystallization conditions. Consider engineering the protein construct to improve its stability.
Apo-crystals crack or dissolve during soaking. The covalent modification induces a significant conformational change that is incompatible with the existing crystal lattice.Switch to a co-crystallization approach. Try soaking with lower ligand concentrations or for shorter durations.
Incomplete or no covalent modification observed in the electron density map. The sulfonyl fluoride is not reactive enough under the crystallization conditions. The target residue is not accessible in the crystal lattice.Increase the ligand concentration or soaking time. Confirm covalent modification in solution using mass spectrometry before setting up crystallization trials.
Ambiguous electron density for the ligand. Partial occupancy of the ligand. Disorder of the ligand in the binding pocket.If resolution permits, refine the occupancies of the ligand and the unmodified residue. Analyze B-factors to assess ligand mobility.

Conclusion

The use of sulfonyl fluorides as covalent probes in X-ray crystallography offers exciting opportunities to explore the structural basis of protein function and to design novel therapeutics. Their unique reactivity profile and inherent stability make them a valuable tool for targeting a broad range of amino acid residues. By understanding the specific chemical properties of sulfonyl fluorides and by carefully selecting the appropriate crystallographic strategy—be it co-crystallization or soaking—researchers can successfully overcome the challenges associated with studying covalent protein-ligand complexes. A meticulous approach to data collection, refinement, and interpretation of electron density maps is paramount to validating the covalent adduct and extracting meaningful biological insights. This guide provides a framework for designing and executing these experiments with a higher degree of confidence and success.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Wierenga, R. K. (2001). The TIM-barrel design: a versatile framework for efficient enzymes. FEBS Letters, 492(3), 193-198.
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry.
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  • Garman, E. F., & Owen, R. L. (2006). Cryocooling of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 62(1), 32-47.
  • Hulce, J. J., & Liu, Y. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. bioRxiv.
  • Jones, L. H., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 983-992.
  • Rayment, I. (2007). Common Problems in Protein X-ray Crystallography and How to Solve Them. Methods in Molecular Biology, 363, 1-20.
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  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystal Growth & Design, 22(12), 7246-7254.
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A Senior Application Scientist's Guide to Benchmarking 3-Amino-4-chlorobenzenesulfonyl Fluoride Against Other Electrophilic Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Therapeutics

In the landscape of modern drug discovery, covalent inhibitors have undergone a significant renaissance. Once viewed with skepticism due to concerns about off-target reactivity and potential toxicity, they are now recognized for their potential to achieve high potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable".[1][2] The central element of any covalent drug is its electrophilic warhead , the reactive chemical moiety designed to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[1][3]

The effectiveness of a covalent inhibitor is a delicate balance between reactivity and selectivity. An overly reactive warhead may indiscriminately modify numerous proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity may fail to engage its target effectively.[4] This guide provides an in-depth comparison of a specific, promising warhead, 3-amino-4-chlorobenzenesulfonyl fluoride , benchmarking its performance characteristics against other widely used electrophilic warheads. Our objective is to provide researchers, scientists, and drug development professionals with the technical insights and experimental frameworks required to make informed decisions when selecting the optimal warhead for their therapeutic targets.

The Emergence of Sulfonyl Fluorides: A Privileged Warhead Class

While the majority of early covalent drug discovery focused on targeting cysteine residues, this approach is limited by the fact that many protein binding sites lack a suitably positioned cysteine.[5][6] This has driven the exploration of warheads capable of targeting other nucleophilic residues. Among these, sulfonyl fluorides (SFs) have emerged as a privileged class.[7][8]

The power of the sulfonyl fluoride warhead lies in its unique reactivity profile, often described as "Goldilocks" reactivity—stable enough to navigate the aqueous cellular environment but reactive enough to engage its target.[6][7] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction that enables the formation of covalent bonds with a diverse range of "harder" nucleophiles.[5][9] This expands the targetable proteome significantly beyond cysteine to include:

  • Tyrosine

  • Lysine

  • Serine

  • Histidine

  • Threonine

The specific subject of this guide, This compound , is an aryl sulfonyl fluoride. The substituents on the aromatic ring—the electron-donating amino group and the electron-withdrawing chloro group—are not mere decorations. They are critical modulators of the warhead's electronic properties and, therefore, its reactivity and ability to form specific non-covalent interactions within a binding pocket prior to covalent bond formation.

Benchmarking Parameters: A Framework for Objective Comparison

To objectively compare electrophilic warheads, we must employ a consistent set of performance metrics. The choice of a warhead should not be arbitrary but rather a data-driven decision based on the specific biological context.

  • Reactivity & Kinetics : This is the measure of how efficiently the warhead reacts with its target nucleophile. It is typically quantified by the second-order rate constant k_inact/K_i . This parameter encapsulates both the initial non-covalent binding affinity (K_i) and the maximal rate of inactivation (k_inact). A well-tuned warhead will exhibit potent reactivity toward its target residue while minimizing reactions with other biological nucleophiles, such as glutathione (GSH).[10]

  • Target Residue Selectivity : This defines which amino acid(s) a warhead class can modify. As discussed, this is a key differentiator. While Michael acceptors are largely cysteine-specific, sulfonyl fluorides offer a much broader targeting palette.[4][7]

  • Proteome-Wide Selectivity : Beyond targeting a specific amino acid type, a successful warhead must selectively modify its intended protein target with minimal engagement of other proteins in the cell. Modern chemoproteomic techniques, such as Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP), are the gold standard for assessing this parameter in a native cellular environment.[11][12][13]

  • Biocompatibility & Stability : The warhead must be stable in aqueous buffers and cellular media to reach its target. Sulfonyl fluorides are notably more stable than their sulfonyl chloride counterparts and resistant to reduction.[7]

Comparative Analysis: this compound vs. The Field

Here we benchmark the performance profile of the aryl sulfonyl fluoride class, exemplified by this compound, against other major warhead classes.

vs. Michael Acceptors (e.g., Acrylamides, Maleimides)

Michael acceptors are the most common class of warheads in clinically approved covalent inhibitors, designed to react with "soft" nucleophiles.[4]

  • Target Residues : Overwhelmingly target cysteine . Their reactivity with harder nucleophiles like serine or tyrosine is negligible.

  • Mechanism : Covalent conjugate addition.

  • Reactivity : Highly tunable. Acrylamides are generally considered weakly reactive, which contributes to their success by minimizing off-target reactions. Maleimides are significantly more reactive.

  • Expert Analysis : Michael acceptors are the established standard for targeting accessible cysteines. However, their reliance on this single amino acid is a fundamental limitation. A sulfonyl fluoride like this compound fundamentally expands the druggable proteome by enabling the targeting of the more abundant tyrosine, lysine, and serine residues.[5] This is a paradigm shift for targets that lack a reactive cysteine.

vs. Halogenated Acetamides (e.g., Chloroacetamides, Iodoacetamides)

These are classic alkylating agents used extensively as chemical probes.

  • Target Residues : Primarily cysteine , though they can react with other nucleophiles under certain conditions.

  • Mechanism : S_N2 nucleophilic substitution.

  • Reactivity : Generally very high and often difficult to control (Iodoacetamide > Chloroacetamide). This high reactivity makes them excellent research tools but often unsuitable for therapeutic applications due to poor proteome-wide selectivity.

  • Expert Analysis : The high intrinsic reactivity of haloacetamides is their greatest drawback for drug design. The more controlled and context-dependent reactivity of sulfonyl fluorides is a distinct advantage. The SuFEx reaction of a sulfonyl fluoride is often catalyzed by the specific microenvironment of the protein binding pocket, providing an additional layer of selectivity that haloacetamides lack.[14]

vs. Other Sulfonyl-Based Warheads (e.g., Arylfluorosulfates)

Arylfluorosulfates are close cousins to sulfonyl fluorides, also operating via SuFEx chemistry.

  • Target Residues : Similar to sulfonyl fluorides, they can target tyrosine, lysine, serine , etc.[14]

  • Mechanism : SuFEx reaction.

  • Reactivity : The additional oxygen atom in the fluorosulfate linker compared to a sulfonyl fluoride can alter the geometry and electronics, providing a subtly different reactivity profile that may be advantageous for specific target topographies.

  • Expert Analysis : The choice between a sulfonyl fluoride and a fluorosulfate is a nuanced optimization problem. This compound represents a specific, synthetically accessible building block. The amino and chloro substituents provide vectors for growing the molecule into a larger scaffold and fine-tuning the electronic nature of the warhead for optimal reactivity and target engagement.

Data Summary
Warhead ClassPrimary Target(s)MechanismIntrinsic ReactivityKey AdvantageKey Limitation
Aryl Sulfonyl Fluorides Tyr, Lys, Ser, His, ThrSuFExModerate & Context-DependentBroad target scope beyond CysNewer class, less clinical precedent
Michael Acceptors CysteineMichael AdditionLow to High (Tunable)Clinically validated, well-understoodAlmost exclusively Cys-reactive
Halogenated Acetamides CysteineS_N2 SubstitutionVery HighPotent reactivity for probesPoor selectivity, potential toxicity
Arylfluorosulfates Tyr, Lys, Ser, HisSuFExModerate & Context-DependentAlternative geometry for SuFExNewer class, synthetic accessibility

Experimental Protocols for Head-to-Head Benchmarking

To ensure scientific integrity, any comparison must be grounded in robust, reproducible experimental data. The following protocols provide a framework for a self-validating system to benchmark warheads.

Protocol 1: Determination of Covalent Modification Kinetics (k_inact/K_i)

This protocol quantifies the rate of irreversible inhibition, providing a direct measure of a warhead's reactivity and efficiency against a purified target protein.

Causality : We measure kinetics not just to see if a compound inhibits, but how efficiently it does so. A high k_inact/K_i value indicates that the warhead rapidly and specifically modifies the target at low concentrations.

  • Objective : To determine the second-order rate constant (k_inact/K_i) of an electrophilic compound against a target enzyme.

  • Materials :

    • Purified target enzyme of known concentration.

    • Test inhibitor (e.g., a compound bearing the this compound warhead).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Fluorogenic or colorimetric substrate for the enzyme.

    • Microplate reader.

  • Methodology :

    • Prepare Reagents : Dissolve the inhibitor in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions of the inhibitor in assay buffer.

    • Incubation : In a 96-well plate, add the enzyme to multiple wells. Add varying concentrations of the inhibitor to the enzyme and incubate for different, precisely timed intervals (e.g., 0, 5, 15, 30, 60 minutes). Include a DMSO vehicle control.

    • Initiate Reaction : After each incubation time point, add the substrate to all wells to initiate the enzymatic reaction.

    • Measure Activity : Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader in kinetic mode. The slope of this line represents the reaction velocity (V).

    • Data Analysis :

      • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity (ln(% Activity)) against the incubation time. The slope of this line is the observed rate constant, k_obs.

      • Plot the k_obs values against the corresponding inhibitor concentrations. Fit the data to the equation: k_obs = k_inact * [I] / (K_i + [I]) .

      • When [I] << K_i, the slope of this line provides the second-order rate constant, k_inact/K_i .

Mandatory Visualization

Caption: The two-step mechanism of targeted covalent inhibition.

Protocol 2: Competitive Chemoproteomics for Proteome-Wide Selectivity

This is the definitive experiment to assess a warhead's selectivity in its native environment, identifying both the intended target and any potential off-targets.

Causality : We perform this complex experiment because selectivity in a test tube (against a single purified protein) does not guarantee selectivity in the complex milieu of the cell. This protocol validates the warhead's performance in the most biologically relevant context.

  • Objective : To identify the protein targets of a covalent ligand across the proteome in intact cells.

  • Materials :

    • Cultured cells (e.g., HEK293T, HeLa).

    • Test inhibitor.

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Broad-spectrum, alkyne-functionalized probe (e.g., Iodoacetamide-alkyne for cysteines, or a custom probe for other residues).

    • Click Chemistry reagents: Azide-biotin tag, CuSO₄, TBTA ligand, TCEP.

    • Streptavidin beads.

    • Reagents for tryptic digest and LC-MS/MS analysis.

  • Methodology :

    • Cell Treatment : Treat intact cells with either the test inhibitor at various concentrations or a DMSO vehicle control for a defined period (e.g., 2 hours).

    • Cell Lysis : Harvest and lyse the cells to produce a proteome lysate.

    • Probe Labeling : Treat the lysates with the alkyne-functionalized probe. This probe will react with any nucleophilic sites that were not already occupied by the test inhibitor.

    • Click Chemistry : Add the azide-biotin tag and click chemistry reagents to the lysates. The biotin tag will be attached to the alkyne probe, effectively "tagging" all accessible sites.

    • Enrichment : Use streptavidin beads to pull down all biotin-tagged proteins.

    • On-Bead Digestion : Wash the beads extensively, then perform an on-bead tryptic digest to release the peptides for analysis.

    • LC-MS/MS Analysis : Analyze the resulting peptide mixture by high-resolution mass spectrometry.

    • Data Analysis : Quantify the relative abundance of each identified peptide between the inhibitor-treated and vehicle-treated samples. A significant reduction in a peptide's signal in the treated sample indicates that the test inhibitor bound to that specific site, preventing the probe from doing so. This identifies a target.

Mandatory Visualization

G cluster_workflow Competitive Chemoproteomics Workflow A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Lyse Cells & Label with Alkyne Probe A->B C 3. Click Chemistry (Add Azide-Biotin) B->C D 4. Streptavidin Enrichment C->D E 5. Tryptic Digest D->E F 6. LC-MS/MS Analysis E->F G 7. Identify & Quantify Targets F->G

Caption: Workflow for isoTOP-ABPP to determine proteome-wide selectivity.

Conclusion and Authoritative Perspective

The selection of an electrophilic warhead is one of the most critical decisions in the design of a targeted covalent inhibitor. While cysteine-reactive warheads like acrylamides have proven their clinical value, their utility is inherently limited to the subset of proteins that possess a suitably located cysteine.

The aryl sulfonyl fluoride warhead, as represented by This compound , offers a compelling alternative and a significant expansion of our capabilities. Its proven ability to target a wide array of amino acid residues—including tyrosine, lysine, and serine—opens up vast new segments of the proteome for covalent drug discovery.[5][6][7] Its favorable balance of stability and context-dependent reactivity makes it a privileged scaffold for developing highly selective chemical probes and therapeutics.

Ultimately, the optimal warhead is not a one-size-fits-all solution. It must be tailored to the specific nucleophile, the three-dimensional architecture of the binding site, and the desired therapeutic profile.[4][15] By employing the rigorous benchmarking protocols outlined in this guide—combining quantitative kinetics with proteome-wide selectivity analysis—drug discovery teams can move beyond historical precedent and make data-driven decisions to unlock the full potential of covalent medicine.

References

  • D. A. Bartlett, et al. (2019). Characterising covalent warhead reactivity. Royal Society of Chemistry. [Link]

  • M. P. G. M. Raz, et al. (2023). Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • P. G. M. de Bruyn, et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (n.d.). Electrophilic warheads in covalent drug discovery: an overview | Request PDF. ResearchGate. [Link]

  • CoLab. (n.d.). Electrophilic warheads in covalent drug discovery: an overview. CoLab.
  • E. J. V. D. E. M. F. G. A. H. J. G. C. H. V. D. H. M. J. S. C. C. A. I. A. Z. X. L. J. A. V. D. V. A. C. A. V. D. H. D. K. N. (2018). Chemoproteomics-Enabled Covalent Ligand Screen Reveals a Cysteine Hotspot in Reticulon 4 that Impairs ER Morphology and Cancer Pathogenicity. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. ResearchGate. [Link]

  • J. D. V. D. P. J. G. W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • P. G. M. de Bruyn, et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. [Link]

  • A. Narayanan & L. H. Jones. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • H. Mukherjee, et al. (2019). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • P. G. M. de Bruyn, et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. [Link]

  • S. R. B. G. K. (2014). Protocol for Rational Design of Covalently Interacting Inhibitors. PubMed. [Link]

  • Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. (n.d.). Company Website. [Link]

  • J. L. M. G. S. J. C. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers. [Link]

  • J. D. V. D. P. J. G. W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]

  • A. R.-C. G. F. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. [Link]

  • A. Narayanan & L. H. Jones. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Stability of 3-Amino-4-chlorobenzenesulfonyl Fluoride and Other Irreversible Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the stability of 3-Amino-4-chlorobenzenesulfonyl fluoride, a sulfonyl fluoride-based irreversible inhibitor, with other common classes of covalent inhibitors. We will explore the underlying chemical principles governing their stability and reactivity, present supporting experimental data, and provide detailed protocols for assessing inhibitor stability in a research setting.

The Resurgence of Irreversible Inhibitors in Drug Discovery

Irreversible inhibitors, once approached with caution due to concerns about off-target toxicity, have seen a significant resurgence in modern drug discovery.[1] Unlike reversible inhibitors that bind and dissociate from their target, irreversible inhibitors form a stable, covalent bond with the target protein, leading to permanent inactivation.[2][3] This mode of action offers several therapeutic advantages, including prolonged duration of action, reduced dosing frequency, and the ability to target proteins with shallow binding pockets.[4]

The key to a successful irreversible inhibitor lies in the careful tuning of its "warhead"—the electrophilic functional group that reacts with a nucleophilic amino acid residue on the target protein.[5] An ideal warhead should possess sufficient stability to travel to its target without degrading or reacting non-specifically, yet remain reactive enough to form the desired covalent bond upon binding.

The Profile of this compound

Chemical Structure:

Caption: Workflow for Aqueous Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in dimethyl sulfoxide (DMSO).

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation:

    • Dilute the inhibitor stock solution into the pre-warmed aqueous buffer to a final concentration of 10 µM.

    • Incubate the solution at a constant temperature, typically 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-fold excess of cold acetonitrile. This precipitates proteins and halts degradation.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining parent inhibitor. [6]5. Data Interpretation:

    • Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time and determine the half-life (t½) of the inhibitor.

Plasma Stability Assay

This protocol evaluates the stability of an inhibitor in the presence of plasma proteins and enzymes.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO.

    • Thaw frozen plasma (human, rat, or mouse) at 37°C.

  • Incubation:

    • Add the inhibitor stock solution to the pre-warmed plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.

    • Quench the reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.

  • Analysis:

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent inhibitor relative to the internal standard.

  • Data Interpretation:

    • Determine the half-life (t½) and in vitro intrinsic clearance of the inhibitor in plasma. A wide range of blood stability, from 30% to 100% remaining, has been observed for clinically evaluated covalent inhibitors. [7][8]

Mechanism of Irreversible Inhibition

The interaction of an irreversible inhibitor with its target protein is a two-step process. [1]First, the inhibitor non-covalently binds to the active site, forming an initial enzyme-inhibitor complex. This is followed by the formation of a covalent bond between the inhibitor's warhead and a nucleophilic residue on the enzyme, leading to irreversible inactivation.

Diagram of Covalent Modification:

cluster_system Mechanism of Irreversible Inhibition Enzyme (E) Enzyme (E) E-I Complex (Reversible) E-I Complex (Reversible) Enzyme (E)->E-I Complex (Reversible) k_on Inhibitor (I) Inhibitor (I) E-I Complex (Reversible)->Enzyme (E) k_off E-I Adduct (Covalent) E-I Adduct (Covalent) E-I Complex (Reversible)->E-I Adduct (Covalent) k_inact

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-chlorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS 368-72-9). As a halogenated aryl sulfonyl fluoride, this compound possesses a unique combination of stability and reactivity that necessitates rigorous adherence to safety and disposal protocols. This guide is intended for researchers, scientists, and drug development professionals who handle this reagent in a laboratory setting. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.

Part 1: Hazard Profile & Chemical Reactivity

Understanding the inherent chemical properties and associated hazards of this compound is the foundation of its safe management. While sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, they are still potent electrophiles and require careful handling.[1]

The primary hazards, as identified in its Safety Data Sheet, include:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

This compound is a halogenated organic substance, meaning it contains both chlorine and fluorine atoms.[3] This classification is critical for waste segregation, as mixing halogenated and non-halogenated waste streams is a common and dangerous laboratory error that complicates disposal and can lead to hazardous reactions.[4][5] It is incompatible with strong oxidizing agents and strong bases, and should be stored away from moisture.

Chemical & Physical Properties Summary

The following table summarizes the key identifying and physical properties of this compound.

PropertyValueSource(s)
CAS Number 368-72-9[3]
Molecular Formula C₆H₅ClFNO₂S[3]
Molecular Weight 209.62 g/mol [3]
IUPAC Name This compound[2]
InChI Key HNZYBSQZUOJCDN-UHFFFAOYSA-N[2][3]
Purity Typically ≥98%[2]
Storage Temperature Ambient[2]

Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal operations begin, a thorough risk assessment must be conducted. All work involving this compound must be performed inside a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[6]

The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Due to the severe irritation risk, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during bulk transfers or spill clean-up.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves must be removed immediately using the proper technique and disposed of as chemical waste.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities or situations with a higher risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: While working in a fume hood is the primary engineering control, if air-purifying respirators are deemed necessary by your institution's safety assessment, they must be used in accordance with a formal respiratory protection program.[6]

The causality behind this stringent PPE regimen is the compound's classification. The sulfonyl fluoride moiety can react with biological nucleophiles, and the halogenated aromatic ring contributes to its irritant properties.[7] Protecting all potential routes of exposure—inhalation, dermal, and ocular—is non-negotiable.

Part 3: Step-by-Step Waste Management & Disposal Protocol

Disposal of this compound must be treated as a hazardous waste process from the moment the material is deemed unnecessary. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4]

Step 3.1: Waste Identification & Segregation
  • Classify the Waste: All waste containing this compound, including contaminated PPE, weighing paper, and empty containers, must be classified as "Halogenated Organic Chemical Waste." [8][9]

  • Segregate Immediately: This waste stream must be kept separate from all other waste types, especially non-halogenated organic waste.[5]

    • Rationale: Mixing halogenated and non-halogenated waste is more expensive to dispose of and can be prohibited by waste disposal facilities. More critically, accidental mixing with incompatible chemicals like bases or oxidizers can cause dangerous exothermic reactions.[8]

Step 3.2: Container Selection & Handling
  • Choose a Suitable Container: Use only designated hazardous waste containers that are made of a compatible material (e.g., high-density polyethylene, HDPE) and have a screw-top, vapor-tight lid.[4]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste. This prevents the release of vapors and protects against accidental spills.[4]

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills during transport.[5]

Step 3.3: Labeling
  • Affix a Hazardous Waste Tag: As soon as the container is designated for waste, label it clearly with your institution's official hazardous waste tag.

  • Complete All Fields: The label must include:

    • The full, unambiguous chemical name: "this compound"

    • The CAS Number: "368-72-9"

    • An accurate estimation of the quantity and concentration.

    • All relevant hazard information (e.g., "Irritant," "Harmful").

    • The date accumulation started.

Step 3.4: Final Disposal Pathway
  • Contact EHS: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your facility's specific procedures for requesting a waste pickup.

  • Manage Empty Containers: A container that held this chemical is not truly empty until it has been triple-rinsed. The rinsate from this process must be collected and disposed of as halogenated organic chemical waste. Once properly rinsed, deface the original label and dispose of the container as instructed by your EHS office.

Part 4: Emergency Procedures for Spills and Exposures

Spill Management (Small Laboratory Spills)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Don Appropriate PPE: Before attempting cleanup, don all PPE detailed in Part 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the wipes as hazardous waste. Finish by washing the area with soap and water.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.

G Disposal Decision Workflow for this compound A Waste Generation (Unused reagent, contaminated labware, spill cleanup material) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Classify as 'Halogenated Organic Waste' B->C Yes D NO: Follow procedure for 'Non-Halogenated Waste' (STOP - Incorrect Pathway for this chemical) B->D No E Select Approved, Vapor-Tight Waste Container C->E F Affix Hazardous Waste Label (Complete all fields: full name, CAS#, hazards, date) E->F G Store in Designated Satellite Accumulation Area (Keep container closed) F->G H Container is Full (<=90%) or Ready for Disposal? G->H I Continue Accumulation H->I No J Submit Waste Pickup Request to EHS / Licensed Contractor H->J Yes I->G K Waste Removed by Authorized Personnel J->K

Caption: Disposal Workflow for this compound.

References

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).

  • This compound. Sigma-Aldrich.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Defense Technical Information Center.

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA).

  • EPA Hazardous Waste Codes. University of Maryland, Baltimore - Environmental Safety, Sustainability and Risk (ESSR).

  • SAFETY DATA SHEET for 3-Chloro-4-fluorobenzenesulfonyl chloride. Fisher Scientific.

  • Management of Solid Waste Containing Fluoride—A Review. PubMed Central (PMC).

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate.

  • SAFETY DATA SHEET for 3,4-Difluorobenzenesulfonyl Chloride. TCI Chemicals.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • RCRA Hazardous Waste F list. State of Michigan.

  • 3-Amino-4-chlorobenzenesulphonyl fluoride. SIELC Technologies.

  • Organic solvent waste. Kemicentrum, Lund University.

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed.

  • SAFETY DATA SHEET for 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride. Sigma-Aldrich.

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-4-chlorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS 368-72-9). The focus is on providing a deep, technically-grounded understanding of the necessary personal protective equipment (PPE) and associated handling procedures to ensure laboratory safety. This document moves beyond a simple checklist to explain the causality behind each recommendation, fostering a proactive safety culture.

Understanding the Core Hazards: Corrosivity and the Specter of Hydrofluoric Acid

This compound is a corrosive solid that can cause skin irritation, serious eye damage, and respiratory irritation.[1] The primary operational hazard stems from its corrosive nature, necessitating robust PPE to prevent direct contact.

However, a more insidious and critical danger lies in the potential for sulfonyl fluorides to hydrolyze, forming hydrofluoric acid (HF). While aryl sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, the risk is not negligible, especially in the presence of moisture or certain reaction conditions.[2][3][4] HF is an exceptionally dangerous chemical, capable of causing deep, painful burns and systemic toxicity that can be fatal.[5][6] Therefore, all safety protocols for this compound must be developed with the potential for HF exposure in mind.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shield.[7]Double-gloving with nitrile or neoprene gloves.[8][9][10][11]A lab coat worn over full-length clothing and closed-toe shoes.Use in a certified chemical fume hood.[12]
Running reactions and work-up Chemical safety goggles and a face shield.[7]Double-gloving with nitrile or neoprene gloves.[8][9][10][11]A chemical-resistant apron over a lab coat, full-length clothing, and closed-toe shoes.[7]All manipulations must be performed in a certified chemical fume hood.[12]
Handling spills Chemical safety goggles and a face shield.[13]Heavy-duty nitrile or neoprene gloves over inner nitrile gloves.[8][13]A chemical-resistant suit or apron, and chemical-resistant boots or shoe covers.A full-face respirator with a combination cartridge for acid gases and particulates may be necessary for large spills.
Waste disposal Chemical safety goggles.Nitrile or neoprene gloves.A lab coat, full-length clothing, and closed-toe shoes.Use in a well-ventilated area, preferably a fume hood.

Causality of PPE Choices:

  • Eye and Face Protection: The risk of serious eye damage from the corrosive solid or splashes necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection for the entire face.[7]

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids.[8][9][10][11] Double-gloving is a prudent measure to protect against undetected pinholes or rapid permeation in the event of a splash.

  • Body Protection: A lab coat, full-length clothing, and closed-toe shoes are standard laboratory practice. A chemical-resistant apron provides additional protection against splashes during more extensive handling procedures.[7]

  • Respiratory Protection: Due to the risk of respiratory irritation from the powdered form of the chemical and the potential for HF vapor release, all handling should be conducted within a certified chemical fume hood.[12]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to strict operational protocols is as crucial as the use of appropriate PPE. The following procedures are designed to minimize the risk of exposure and accidents.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[12]

  • Pre-use Inspection: Before starting, ensure that an emergency shower and eyewash station are accessible and have been recently tested. Confirm the location of the HF spill kit and that the calcium gluconate gel is within its expiry date.[14][15]

  • Weighing: When weighing the solid, use a disposable weighing boat. Handle the container with care to avoid generating dust.

  • Cleanup: After weighing, decontaminate the balance and surrounding surfaces with a suitable cleaning agent.

Solution Preparation and Reaction
  • Inert Atmosphere: While not always necessary for stability, conducting reactions under an inert atmosphere can help to exclude moisture and reduce the risk of hydrolysis.

  • Solvent Addition: Add solvents to the solid slowly and in a controlled manner to avoid splashing.

  • Temperature Control: Be mindful of any exothermic reactions that could increase the rate of decomposition or hydrolysis. Use an ice bath for cooling as needed.

  • Avoid Incompatible Materials: Do not use glassware for reactions involving or potentially generating HF, as it can etch glass.[12] Use compatible plasticware (e.g., polyethylene, Teflon).

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is a critical component of laboratory safety.

Chemical Spill Response

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_neutralization Containment & Neutralization cluster_cleanup_disposal Cleanup & Disposal alert_personnel Alert personnel in the immediate area evacuate Evacuate the area if the spill is large don_ppe Don appropriate spill response PPE contain_spill Contain the spill with an appropriate absorbent material don_ppe->contain_spill neutralize Neutralize with a suitable agent (e.g., sodium bicarbonate for acid spills) contain_spill->neutralize collect_residue Collect the neutralized residue neutralize->collect_residue package_waste Package waste in a labeled, sealed container collect_residue->package_waste decontaminate Decontaminate the spill area package_waste->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

For spills involving potential HF contamination, use an HF-specific spill kit containing a neutralizer that can bind fluoride ions.[13]

Personnel Exposure

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing and jewelry.[14][16][17][18][19]

    • After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it into the skin.[14][16][17][19]

    • Seek immediate medical attention. Inform medical personnel of the nature of the chemical exposure, specifically mentioning the potential for hydrofluoric acid.[18]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[20]

    • Hold the eyelids open and away from the eyeballs to ensure thorough rinsing.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.[5]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[5][20]

    • If the person is conscious and able to swallow, have them drink large amounts of water or milk to dilute the chemical.[5]

    • Seek immediate medical attention.

Disposal Plan: Responsible Management of Chemical Waste

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[20]

By understanding the inherent hazards of this compound and diligently applying these safety protocols, researchers can work with this compound confidently and safely.

References

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]

  • KAUST Health & Safety. Working with Corrosives Guideline. Available at: [Link]

  • Environmental Health & Safety, University of Maryland, Baltimore. Hydrofluoric Acid Safe Handling Guidelines. Available at: [Link]

  • University of Southern California. HF Spill Clean-up Procedure. Available at: [Link]

  • Environmental Health and Safety, The University of Iowa. OSHA Glove Selection Chart. Available at: [Link]

  • ResearchGate. Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. Available at: [Link]

  • Gloves Chemical Resistance Chart. Available at: [Link]

  • Air Products. Treatment protocol for hydrofluoric acid burns. Available at: [Link]

  • University of Tennessee Health Science Center. Guidelines for the Safe Handling of Hydrofluoric Acid. Available at: [Link]

  • University of Louisville. Pro-Hydrofluoric Acid Emergency Response. Available at: [Link]

  • Iowa State University Environmental Health and Safety. Chemical Spill Cleanup - Floor Dry. YouTube. Available at: [Link]

  • Weekly Safety Meeting. Working Safely with Corrosives. Available at: [Link]

  • Chemsafe. 10 Tips Working Safely with corrosives. Available at: [Link]

  • PubMed Central. Sulfur fluoride exchange. Available at: [Link]

  • PubMed. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - HYDROFLUORIC ACID. Available at: [Link]

  • Wayne State University. Hydrofluoric Acid First Aid Instructions. Available at: [Link]

  • SafetyGloves.co.uk. What is the Best Material for Chemical Resistant Gloves?. Available at: [Link]

  • Handling Procedures for Corrosive Materials. Available at: [Link]

  • RSC Publishing. Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Available at: [Link]

  • Centers for Disease Control and Prevention. Hydrogen Fluoride | Chemical Emergencies. Available at: [Link]

  • ResearchGate. Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides | Request PDF. Available at: [Link]

  • CHEMICAL SPILL PROCEDURES. Available at: [Link]

  • Scandia Gear. Chemical Resistant Gloves. Available at: [Link]

  • PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available at: [Link]

  • SIELC Technologies. 3-Amino-4-chlorobenzenesulphonyl fluoride. Available at: [Link]

  • Solus Group. Chemical Resistant Gloves: A Guide for Industrial Employers. Available at: [Link]

  • ResearchGate. Catalyst-Free Radical Fluorination of Sulfonyl Hydrazides in Water. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.